molecular formula C9H11FO B130167 3-(3-Fluorophenyl)propan-1-OL CAS No. 156868-83-6

3-(3-Fluorophenyl)propan-1-OL

Cat. No.: B130167
CAS No.: 156868-83-6
M. Wt: 154.18 g/mol
InChI Key: VXWCHEGRBQAVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)propan-1-ol is an aryl-substituted propanol that serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research . The fluoroaromatic and alcohol functional groups make it a valuable precursor for developing novel chemical entities. While a definitive mechanism of action for this specific compound is not established in the literature, its core structure is related to aryl-substituted propanol derivatives, which are recognized as a significant chemotype in pharmacological exploration . For instance, research on related structural analogs has identified potent antimalarial activity in compounds featuring the aryl-propanol scaffold, demonstrating excellent in vivo efficacy against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum . This suggests potential for this compound as a starting point in anti-infective or other drug discovery programs, where it can be utilized to generate new derivatives for structure-activity relationship (SAR) studies and target identification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCHEGRBQAVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565822
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156868-83-6
Record name 3-(3-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorophenyl)propan-1-ol is a key structural motif and a valuable building block in the synthesis of pharmacologically active molecules.[1] Its utility stems from the presence of the metabolically stable fluorine atom on the phenyl ring and a reactive primary alcohol functionality, which allows for diverse downstream chemical modifications. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution. We will explore three robust and versatile strategies: the reduction of 3-(3-fluorophenyl)propanoic acid derivatives, Grignard-based carbon-carbon bond formation, and a multi-step synthesis originating from 3-fluorobenzaldehyde. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific laboratory context and scale.

Pathway I: Reduction of 3-(3-Fluorophenyl)propanoic Acid and its Esters

The reduction of carboxylic acids and their corresponding esters is one of the most direct and reliable methods for preparing primary alcohols. This pathway's efficiency is primarily dictated by the choice of the reducing agent and the nature of the carbonyl substrate.

Scientific Rationale & Mechanistic Insight

Carboxylic acids and esters are less reactive towards nucleophiles than aldehydes or ketones. Therefore, powerful hydride-donating reagents are required for their reduction. Lithium aluminum hydride (LiAlH₄) is the archetypal reagent for this transformation, capable of reducing both functional groups efficiently. The mechanism involves the initial formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the final alcohol.

In contrast, sodium borohydride (NaBH₄) is a much milder reducing agent. It is generally incapable of reducing carboxylic acids and reacts very slowly with esters under standard conditions.[2] This difference in reactivity allows for selective reductions in multifunctional molecules but makes it less suitable for this specific transformation unless reaction conditions are modified (e.g., by using additives like LiCl or performing the reaction at high temperatures). For the synthesis of this compound, LiAlH₄ offers a more vigorous and dependable route.

Experimental Protocol: LiAlH₄ Reduction of Ethyl 3-(3-fluorophenyl)propanoate

This protocol details the reduction of the ethyl ester, which is often preferred over the free acid due to its better solubility in ethereal solvents used for LiAlH₄ reactions.

Step 1: Reaction Setup

  • A 500 mL three-necked, round-bottomed flask is oven-dried and assembled hot with a reflux condenser, a nitrogen inlet, and a dropping funnel. The system is allowed to cool to room temperature under a gentle stream of dry nitrogen.

  • Lithium aluminum hydride (LiAlH₄) (e.g., 5.0 g, 132 mmol) is carefully weighed and transferred to the flask under the nitrogen atmosphere.

  • Anhydrous diethyl ether or tetrahydrofuran (THF) (200 mL) is added to the flask via a cannula to create a slurry. The slurry is stirred gently.

Step 2: Addition of Ester

  • Ethyl 3-(3-fluorophenyl)propanoate (e.g., 20.0 g, 101 mmol) is dissolved in 50 mL of anhydrous THF.

  • This solution is added dropwise to the stirred LiAlH₄ slurry via the dropping funnel over a period of 60-90 minutes. The flask should be cooled in an ice bath to maintain the temperature between 0-10 °C, as the reaction is highly exothermic.

Step 3: Reaction and Quenching

  • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is then carefully quenched. The flask is cooled again to 0 °C, and water (5 mL) is added dropwise with extreme caution to decompose the excess LiAlH₄. This is followed by the slow addition of 15% aqueous sodium hydroxide solution (5 mL) and finally, more water (15 mL). This sequence (known as the Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

Step 4: Isolation and Purification

  • The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with additional THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil.

Pathway Visualization

G cluster_0 Pathway I: Reduction Start Ethyl 3-(3-fluorophenyl)propanoate Intermediate Aluminum Alkoxide Intermediate Start->Intermediate 1. LiAlH4, THF 2. 0 °C to RT Product This compound Intermediate->Product H2O / H3O+ Workup

Caption: Reduction of an ester to a primary alcohol via a hydride reagent.

Pathway II: Grignard Reaction with Ethylene Oxide

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[3] This pathway constructs the three-carbon chain of the target molecule by reacting a phenylmagnesium halide with a two-carbon electrophile, ethylene oxide.

Scientific Rationale & Mechanistic Insight

The synthesis begins with the preparation of the Grignard reagent, 3-fluorophenylmagnesium bromide, from 3-fluorobromobenzene and magnesium metal in an anhydrous ether solvent. This organometallic species acts as a potent nucleophile, effectively a source of a 3-fluorophenyl carbanion.[3]

Ethylene oxide, a strained three-membered ring, serves as the electrophile. The nucleophilic attack of the Grignard reagent occurs at one of the carbon atoms of the epoxide, leading to the opening of the ring. This step is regioselective and forms a new carbon-carbon bond, extending the chain by two carbons. The initial product is a magnesium alkoxide, which, upon acidic workup, is protonated to furnish the desired this compound. The most critical aspect of this entire sequence is the rigorous exclusion of water and other protic sources, which would instantly quench the Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reagent

Step 1: Preparation of the Grignard Reagent

  • All glassware must be scrupulously dried in an oven overnight and assembled while hot under a nitrogen atmosphere.

  • Magnesium turnings (e.g., 3.0 g, 123 mmol) are placed in a three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • A small crystal of iodine is added to activate the magnesium surface.

  • A solution of 3-fluorobromobenzene (e.g., 20.0 g, 114 mmol) in 100 mL of anhydrous THF is prepared. A small portion (~10 mL) is added to the magnesium. The reaction is initiated, often evidenced by bubbling and a slight exotherm. Gentle heating may be required.

  • Once the reaction begins, the remaining 3-fluorobromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

  • The flask containing the Grignard reagent is cooled to 0 °C in an ice-salt bath.

  • Ethylene oxide (which is a gas at room temperature) is condensed at a low temperature (-78 °C, dry ice/acetone bath) and a specific volume (e.g., ~7 mL, ~140 mmol) is measured out. It is then dissolved in cold, anhydrous THF (50 mL).

  • This cold solution of ethylene oxide is added slowly and carefully to the stirred Grignard reagent, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

Step 3: Workup and Purification

  • The reaction is quenched by slowly pouring the mixture onto crushed ice containing aqueous ammonium chloride (NH₄Cl) solution.

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Pathway Visualization

G cluster_1 Pathway II: Grignard Synthesis Start_Grignard 3-Fluorobromobenzene Grignard_Reagent 3-Fluorophenyl- magnesium Bromide Start_Grignard->Grignard_Reagent Mg, Anhydrous THF Intermediate_Alkoxide Magnesium Alkoxide Adduct Grignard_Reagent->Intermediate_Alkoxide Nucleophilic Attack Start_Electrophile Ethylene Oxide Start_Electrophile->Intermediate_Alkoxide Product_Grignard This compound Intermediate_Alkoxide->Product_Grignard H3O+ Workup

Caption: Grignard pathway involving C-C bond formation with ethylene oxide.

Pathway III: Synthesis from 3-Fluorobenzaldehyde

Starting from a simple, commercially available aldehyde offers flexibility and access to powerful olefination and reduction chemistries.[4][5][6][7] This pathway involves a two-step sequence: a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form a C=C double bond, followed by catalytic hydrogenation to reduce both the alkene and any other reducible group to afford the final saturated alcohol. A similar pathway is employed in the synthesis of related pharmaceutical intermediates.[8]

Scientific Rationale & Mechanistic Insight

Step A: Olefination. The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. For this synthesis, reacting 3-fluorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) would yield ethyl 3-(3-fluorophenyl)acrylate. The HWE reaction is a popular alternative that uses a phosphonate carbanion and often provides better yields and easier purification, as the phosphate byproduct is water-soluble.

Step B: Catalytic Hydrogenation. The unsaturated ester produced in the first step possesses two reducible functional groups: the carbon-carbon double bond and the ester carbonyl. Catalytic hydrogenation is an excellent method for reducing the C=C bond. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere selectively reduces the alkene, leaving the ester intact.[9] This would produce ethyl 3-(3-fluorophenyl)propanoate, which could then be reduced to the target alcohol as described in Pathway I.

Alternatively, a more forcing set of hydrogenation conditions or a different catalyst, such as copper chromite, could potentially reduce both the alkene and the ester in a single step.[10] However, a two-step approach (hydrogenation followed by LiAlH₄ reduction) often provides better control and higher overall yields.

Experimental Protocol: HWE and Sequential Reduction

Step 1: Horner-Wadsworth-Emmons Reaction

  • In a flask under nitrogen, sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 4.8 g, 120 mmol) is washed with anhydrous hexanes to remove the oil, and then suspended in 150 mL of anhydrous THF.

  • Triethyl phosphonoacetate (e.g., 27.0 g, 120 mmol) is added dropwise to the NaH suspension at 0 °C. The mixture is stirred until hydrogen evolution ceases.

  • A solution of 3-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) in 50 mL of anhydrous THF is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product, ethyl (E)-3-(3-fluorophenyl)acrylate, is purified by column chromatography.

Step 2: Catalytic Hydrogenation of the Alkene

  • The purified unsaturated ester from the previous step is dissolved in ethanol or ethyl acetate in a hydrogenation vessel.

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) is added to the solution.

  • The vessel is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and the atmosphere is purged with hydrogen.

  • The mixture is stirred vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give ethyl 3-(3-fluorophenyl)propanoate.

Step 3: Reduction of the Ester

  • The resulting saturated ester is then reduced to this compound using the LiAlH₄ protocol described in Pathway I (Section 1.2).

Pathway Visualization

G cluster_2 Pathway III: Aldehyde Elaboration Start_Aldehyde 3-Fluorobenzaldehyde Unsaturated_Ester Ethyl (E)-3-(3-fluorophenyl)acrylate Start_Aldehyde->Unsaturated_Ester HWE Reaction (EtO)2P(O)CH2CO2Et, NaH Saturated_Ester Ethyl 3-(3-fluorophenyl)propanoate Unsaturated_Ester->Saturated_Ester H2, Pd/C, EtOH Product_Aldehyde This compound Saturated_Ester->Product_Aldehyde LiAlH4, THF

Caption: Multi-step synthesis from an aldehyde via olefination and reduction.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends heavily on the specific needs of the research program, including scale, cost, available starting materials, and equipment.

PathwayStarting MaterialKey ReagentsProsCons
I: Reduction 3-(3-Fluorophenyl)propanoic acid or its esterLiAlH₄High yield, reliable, straightforward.Requires potent, pyrophoric hydride reagent; starting materials may require synthesis.
II: Grignard 3-FluorobromobenzeneMg, Ethylene OxideExcellent for C-C bond formation; builds complexity quickly.Requires strictly anhydrous conditions; ethylene oxide is a hazardous gas.
III: From Aldehyde 3-FluorobenzaldehydePhosphonate reagent, H₂, Pd/C, LiAlH₄Versatile; starts from a cheap, common material.Multi-step process, potentially lowering overall yield; involves multiple purifications.

References

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Department of Chemistry, University of Rochester.
  • MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules.
  • Google Patents. (2016). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
  • Wikipedia. (n.d.). Fluorobenzaldehyde.
  • SYNTHETIKA. (n.d.). 3-Fluorobenzaldehyde.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • University of Colorado Boulder. (n.d.). Preparation of Triphenylmethanol by Grignard Reaction.
  • Otto Chemie Pvt. Ltd. (n.d.). 3-Fluorobenzaldehyde, 97%.
  • ResearchGate. (n.d.). The 3-phenylpropanol biosynthetic pathways.
  • Embibe. (n.d.). Ethyl propanoate on reduction with LiAlH4 yields.
  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information.
  • ResearchGate. (2012). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
  • PubMed Central. (2019). Synthetic biology strategies for microbial biosynthesis of plant natural products.
  • Canadian Center of Science and Education. (2012). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. International Journal of Chemistry.
  • Organic Chemistry Portal. (2007). Pd/P(t-Bu)3: A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions.
  • Sarthaks eConnect. (2021). How are the following compounds prepared using Grignard reagent.
  • PubMed Central. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast.
  • Filo. (n.d.). Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol?.

Sources

3-(3-Fluorophenyl)propan-1-OL CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Fluorophenyl)propan-1-ol

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of lead compounds. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a valuable and versatile building block in this context. Its structure, featuring a fluorinated aromatic ring connected to a flexible three-carbon aliphatic chain terminating in a primary alcohol, presents a rich platform for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, characterization, potential applications, and safety considerations, offering a foundational understanding for its effective utilization in the laboratory.

Section 1: Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is paramount for its successful application in research and synthesis. This section provides the core identification data for this compound.

Key Identifiers

The following table summarizes the essential identifiers for this compound.

IdentifierValueSource
CAS Number 156868-83-6[1]
Molecular Formula C₉H₁₁FO[1]
IUPAC Name This compound[1]
InChI InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2[1]
InChIKey VXWCHEGRBQAVQL-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC(=C1)F)CCCO[1]
Molecular Structure

The molecular structure of this compound is depicted below. The structure consists of a benzene ring substituted with a fluorine atom at the meta position, and a propan-1-ol chain.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 154.18 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point 68 - 71 °C @ 0.4 mmHg (for 3-[3-(Trifluoromethyl)phenyl]propanol)[2]
Density 1.1 g/cm³ @ 20 °C (for 3-[3-(Trifluoromethyl)phenyl]propanol)[2]

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route involves a two-step process starting from 3-fluorobenzaldehyde, leveraging a Wittig reaction followed by catalytic hydrogenation. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.

Proposed Synthetic Workflow

The diagram below illustrates a proposed synthetic pathway for this compound.

Synthesis_Workflow start 3-Fluorobenzaldehyde intermediate Wittig Reaction + (EtO)2P(O)CH2COOEt, NaH start->intermediate Step 1 product1 Ethyl 3-(3-fluorophenyl)acrylate intermediate->product1 reduction Catalytic Hydrogenation + H2, Pd/C product1->reduction Step 2 final_product This compound reduction->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Synthesis

The following protocol details a hypothetical, yet plausible, method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-fluorophenyl)acrylate via Horner-Wadsworth-Emmons Reaction

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous tetrahydrofuran (THF) to remove the mineral oil.

  • Ylide Formation: Add fresh anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction with Aldehyde: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: Dissolve the purified ethyl 3-(3-fluorophenyl)acrylate from Step 1 in ethanol in a hydrogenation flask.

  • Catalyst Addition: Add palladium on carbon (10 wt. %, 5 mol %) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Final Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation to yield this compound as a colorless liquid.

Section 3: Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed using standard spectroscopic techniques. Below are the predicted NMR spectral data based on the compound's structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, integrating to 4H. The fluorine coupling will contribute to the complexity of these signals.

  • Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet at approximately δ 3.7 ppm, integrating to 2H, due to coupling with the adjacent methylene group.

  • Methylene Protons adjacent to the Aromatic Ring (Ar-CH₂-): A triplet at approximately δ 2.7 ppm, integrating to 2H, due to coupling with the adjacent methylene group.

  • Central Methylene Protons (-CH₂-): A multiplet (likely a quintet or triplet of triplets) around δ 1.9 ppm, integrating to 2H, due to coupling with the two adjacent methylene groups.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.0-5.0 ppm. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Multiple signals are expected in the δ 110-165 ppm region. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

  • Carbon adjacent to Oxygen (-CH₂-OH): A signal around δ 62 ppm.

  • Carbon adjacent to the Aromatic Ring (Ar-CH₂-): A signal around δ 34 ppm.

  • Central Carbon (-CH₂-): A signal around δ 31 ppm.

Section 4: Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a nucleophilic hydroxyl group and a fluorinated aromatic ring allows for a wide range of chemical transformations.

  • Pharmaceutical Intermediates: Phenylpropanol derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the structurally related 3-(3-trifluoromethylphenyl)propanol is a key intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism.[3][4] Similarly, other fluorinated phenylpropanols serve as chiral building blocks for drugs like the antiemetic Aprepitant.[5] This precedents strongly suggest the utility of this compound in accessing novel therapeutic agents.

  • Enhancement of Pharmacological Properties: The introduction of a fluorine atom can significantly improve a drug candidate's properties.[5] It can block metabolic oxidation at the site of fluorination, thereby increasing the drug's half-life. Fluorine can also alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Fragrance Industry: Some phenylpropanol derivatives are used in the fragrance industry due to their characteristic odors.[6] While the specific olfactory properties of this compound are not widely documented, it could be explored as a precursor for novel fragrance compounds.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for similar chemical compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][8] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

  • Fire Safety: While not highly flammable, keep away from heat, sparks, and open flames. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important building block for chemical synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis, combined with the advantageous properties conferred by the fluorine substituent, makes it an attractive starting material for the creation of novel compounds with potentially enhanced pharmacological profiles. This guide has provided a foundational overview of its chemical properties, a plausible synthetic route, expected characterization data, and essential safety information to facilitate its use by researchers and scientists. As the demand for more effective and safer pharmaceuticals continues to grow, the role of versatile fluorinated intermediates like this compound is set to become increasingly significant.

References

  • PubChem. This compound | C9H11FO | CID 14943416. [Link]
  • LookChem. Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. [Link]
  • PubChem. 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621. [Link]
  • Google Patents. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
  • MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]

Sources

Solubility Profile of 3-(3-Fluorophenyl)propan-1-ol: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Fluorophenyl)propan-1-ol, a key intermediate in various synthetic pathways. Due to the scarcity of published empirical data for this specific compound, this document focuses on establishing a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. We will explore the underlying physicochemical principles, introduce predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, self-validating experimental protocol for accurate solubility measurement using the isothermal shake-flask method coupled with UV-Vis spectroscopy. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector.

Introduction: The Physicochemical Landscape

This compound (C₉H₁₁FO, Molar Mass: 154.18 g/mol ) is an aromatic alcohol whose structure dictates its solubility behavior.[1] The molecule possesses a dual nature: a polar hydroxyl (-OH) group capable of forming strong hydrogen bonds, and a moderately nonpolar fluorophenylpropyl backbone. This amphiphilic character suggests a nuanced solubility profile, with expected miscibility in polar protic and aprotic solvents, and diminishing solubility in nonpolar solvents.

Understanding this profile is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reagents remain in a single phase for optimal reaction kinetics.

  • Crystallization & Purification: Designing effective crystallization processes by identifying suitable solvent/anti-solvent systems.

  • Formulation Development: Providing foundational data for developing stable and bioavailable dosage forms.

This guide follows a logical progression from theory and prediction to empirical verification, providing the necessary tools to comprehensively map the solubility of this compound.

G cluster_0 Guidance Workflow A 1. Analyze Molecular Structure & Properties B 2. Apply Theoretical Solubility Principles (Like Dissolves Like) A->B informs C 3. Predict Solubility (Hansen Parameters) B->C leads to D 4. Design Experimental Protocol (Shake-Flask) C->D guides E 5. Execute & Quantify (UV-Vis Spectroscopy) D->E defines F 6. Tabulate & Interpret Results E->F yields G cluster_protocol Shake-Flask Experimental Workflow prep 1. Preparation Add excess solute to a known volume of solvent in a vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil settle 3. Phase Separation Allow solids to settle for >2 hours at constant temperature. equil->settle sample 4. Sampling & Filtration Withdraw supernatant. Filter immediately using a 0.22 µm syringe filter. settle->sample dilute 5. Dilution Perform accurate serial dilution of the filtrate into a known range. sample->dilute analyze 6. Analysis Measure absorbance using UV-Vis Spectrophotometer. dilute->analyze calc 7. Calculation Determine concentration from a pre-established calibration curve. analyze->calc

Caption: Step-by-step workflow for the shake-flask method.

Step-by-Step Methodology:

  • Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the selected solvent. Add an excess amount of this compound to each vial, ensuring a visible solid phase remains. The use of excess solid is critical to guarantee that a saturated solution is formed. [2]2. Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical; preliminary kinetic studies should be performed to determine the minimum time required. [2]3. Phase Separation: After agitation, allow the vials to rest in the same temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. The filtration step removes fine particulates that could falsely elevate the measured concentration. [3]5. Gravimetric and Dilution: Weigh the filtered sample to determine the mass, and then dilute it accurately with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples to determine the concentration of this compound.

Analytical Method: UV-Vis Spectroscopy

Given the aromatic nature of this compound, UV-Vis spectroscopy is a rapid and reliable method for quantification. [4][5][6] Protocol for UV-Vis Analysis:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This maximizes sensitivity and minimizes the impact of minor fluctuations.

  • Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations of this compound in the relevant solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting curve should be linear (R² > 0.995) and pass through the origin, confirming adherence to the Beer-Lambert law.

  • Measure Sample Absorbance: Measure the absorbance of the diluted, filtered samples from the solubility experiment.

  • Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Experimental Solubility Data Template for this compound at 25°C

Solvent Solvent Type Polarity Index¹ Solubility (mg/mL) Solubility (mol/L)
n-Hexane Nonpolar 0.1 [Experimental Data] [Calculated Data]
Toluene Aromatic 2.4 [Experimental Data] [Calculated Data]
Dichloromethane Halogenated 3.1 [Experimental Data] [Calculated Data]
Ethyl Acetate Ester 4.4 [Experimental Data] [Calculated Data]
Acetone Ketone 5.1 [Experimental Data] [Calculated Data]
2-Propanol Polar Protic 3.9 [Experimental Data] [Calculated Data]
Acetonitrile Nitrile 5.8 [Experimental Data] [Calculated Data]
Methanol Polar Protic 5.1 [Experimental Data] [Calculated Data]

| Water | Polar Protic | 10.2 | [Experimental Data] | [Calculated Data] |

¹Polarity Index is a relative measure; values are approximate and may vary slightly by source.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-Phenyl-1-propanol and n-Propanol suggest the following precautions: [7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Solvent Hazards: All organic solvents used are flammable and pose their own specific health risks. Consult the SDS for each solvent before use and handle with appropriate care, away from ignition sources. [7][10]

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and accurately measuring the solubility of this compound in organic solvents. By integrating theoretical principles with a robust, detailed experimental protocol, researchers can generate the high-quality, reliable data essential for process development, formulation, and regulatory submissions. The methodologies described herein are designed to ensure scientific integrity and provide a clear path for characterizing this and other critical chemical intermediates in the pharmaceutical pipeline.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14943416, this compound.
  • Solubility of Things. (n.d.). Spectroscopic Techniques.
  • Education.com. (2024). Testing the Solubility of Common Liquid Solvents.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities.
  • ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical properties.
  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
  • Pirika. (2022). Hansen solubility parameters.

Sources

1H NMR and 13C NMR spectra of 3-(3-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(3-Fluorophenyl)propan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and interpretation of the NMR spectra, emphasizing the unique spectral signatures introduced by the fluorine atom. Key features, including chemical shifts, spin-spin coupling, and through-bond carbon-fluorine (C-F) couplings, are discussed in detail. The guide also presents a validated experimental protocol for data acquisition and provides visualizations to clarify structural assignments and analytical workflows, serving as an essential reference for the structural elucidation of fluorinated aromatic compounds.

Introduction

This compound is an organic compound featuring a fluorinated aromatic ring connected to a propanol aliphatic chain. The presence of fluorine, a highly electronegative and NMR-active nucleus (¹⁹F, spin ½, 100% natural abundance), makes this molecule particularly interesting from a spectroscopic standpoint.[1] Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural characterization is paramount.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. While ¹H NMR provides information about the proton environments, ¹³C NMR, especially when dealing with fluorinated compounds, offers deeper insights through the observation of carbon-fluorine coupling constants (J-coupling).[2][3] These couplings, which are transmitted through covalent bonds, provide definitive evidence of the fluorine atom's position on the aromatic ring.

This guide will first outline the molecular structure with a clear atom-numbering system. It will then present a standard experimental protocol for acquiring high-quality NMR data. The core of the document is a detailed, signal-by-signal analysis of both the ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts and splitting patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms in this compound are numbered as shown in the diagram below. This convention will be used throughout the guide for all spectral assignments.

Figure 1. Structure and Atom Numbering of this compound.

Experimental Protocol: NMR Data Acquisition

The reliability of NMR data hinges on a carefully executed experimental procedure. The following protocol describes a standard method for acquiring high-resolution ¹H and ¹³C NMR spectra.

A. Sample Preparation

  • Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this type of molecule due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[4][5]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

B. Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton broadband decoupling (e.g., zgpg30).[6] This technique simplifies the spectrum by collapsing all C-H splittings into singlets, making each unique carbon appear as a single line (unless coupled to fluorine).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 256-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C) can be used for referencing.[7]

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum. Pick all peaks in both ¹H and ¹³C spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic chain protons, the aromatic protons, and the hydroxyl proton.

Signal-by-Signal Assignment:

  • Hydroxyl Proton (OH):

    • Chemical Shift (δ): This signal is highly variable (typically δ 1.5-4.0 ppm) and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to rapid chemical exchange with trace amounts of water.[5] This exchange can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the OH signal.

    • Integration: 1H.

    • Multiplicity: Broad singlet.

  • Methylene Protons at C1 (-CH₂OH):

    • Chemical Shift (δ): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded. The expected chemical shift is around δ 3.7 ppm. For comparison, the corresponding protons in propan-1-ol appear at ~3.6 ppm.[8]

    • Integration: 2H.

    • Multiplicity: Triplet. These protons are coupled to the two adjacent protons on C2 (n+1 = 2+1 = 3).

  • Methylene Protons at C2 (-CH₂-):

    • Chemical Shift (δ): These protons are situated between two other methylene groups. They are less deshielded than the C1 protons. An expected chemical shift is around δ 1.9 ppm.

    • Integration: 2H.

    • Multiplicity: Quintet (or multiplet). These protons are coupled to the two protons on C1 and the two protons on C3, resulting in a more complex pattern that often appears as a quintet.

  • Methylene Protons at C3 (Ar-CH₂-):

    • Chemical Shift (δ): These are benzylic protons, adjacent to the aromatic ring. The ring's magnetic anisotropy deshields them, placing their signal around δ 2.7 ppm.[9]

    • Integration: 2H.

    • Multiplicity: Triplet. They are coupled to the two adjacent protons on C2 (n+1 = 2+1 = 3).

  • Aromatic Protons (H2', H4', H5', H6'):

    • Chemical Shift (δ): These protons appear in the characteristic aromatic region of δ 6.8-7.3 ppm. The electron-withdrawing effect of fluorine will influence their precise shifts.

    • Integration: 4H total.

    • Multiplicity: The signals will be complex multiplets. H-H coupling (ortho, meta, para) and H-F coupling (ortho, meta, para) will be operative. The proton ortho to fluorine (H2' and H4') and meta to fluorine (H6') will show splitting from the ¹⁹F nucleus. The proton para to fluorine (H5') will also be affected, though likely to a lesser extent. This results in overlapping multiplets that require higher field instruments or 2D NMR techniques for full resolution.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom PositionPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)
OH1.5 - 4.01HBroad Singlet-
H1 (CH₂)~ 3.72HTripletJ(H1,H2) ≈ 6-7 Hz
H2 (CH₂)~ 1.92HQuintet/Multiplet-
H3 (CH₂)~ 2.72HTripletJ(H3,H2) ≈ 7-8 Hz
Aromatic H6.8 - 7.34HMultipletH-H and H-F couplings

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, nine distinct signals are expected. The most informative feature of this spectrum is the splitting of the aromatic carbon signals due to coupling with the ¹⁹F nucleus.

The Diagnostic Value of Carbon-Fluorine (C-F) Coupling

Unlike C-H coupling, which is typically removed by broadband proton decoupling, C-F coupling is preserved. The magnitude of the coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms and is a powerful diagnostic tool.[10]

  • ¹JCF (one bond): Very large, typically 240-260 Hz.

  • ²JCF (two bonds): Smaller, typically 20-30 Hz.

  • ³JCF (three bonds): Smaller still, typically 5-10 Hz.

  • ⁴JCF (four bonds): Usually small, around 1-3 Hz.[11]

Signal-by-Signal Assignment:

  • Aliphatic Carbons (C1, C2, C3):

    • C1 (-CH₂OH): Attached to oxygen, this carbon is the most deshielded of the aliphatic carbons, expected around δ 62 ppm.[4][12]

    • C2 (-CH₂-): Expected further upfield, around δ 34 ppm.

    • C3 (Ar-CH₂-): Benzylic carbon, expected around δ 31 ppm. A small four-bond coupling to fluorine (⁴JCF) might be observable.

  • Aromatic Carbons (C1' to C6'):

    • C3' (C-F): This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant. Its chemical shift will be significantly downfield. Expected as a doublet with ¹JCF ≈ 245 Hz around δ 163 ppm.[10]

    • C2' and C4' (ortho to F): These carbons are two bonds away from fluorine. They will appear as doublets with ²JCF ≈ 20-25 Hz .

    • C1' and C5' (meta to F): These carbons are three bonds away from fluorine. They will appear as doublets with ³JCF ≈ 5-8 Hz .[11]

    • C6' (para to F): This carbon is four bonds away from fluorine and will appear as a doublet (or triplet due to virtual coupling) with a small ⁴JCF ≈ 1-3 Hz .

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom PositionPredicted δ (ppm)Multiplicity (due to C-F)Predicted JCF (Hz)
C1~ 62Singlet-
C2~ 34Singlet-
C3~ 31Singlet (or narrow doublet)⁴JCF ≈ 1-3 Hz
C6'~ 113Doublet²JCF ≈ 21 Hz
C4'~ 115Doublet²JCF ≈ 21 Hz
C2'~ 124Doublet⁴JCF ≈ 3 Hz
C5'~ 130Doublet³JCF ≈ 8 Hz
C1'~ 144Doublet³JCF ≈ 7 Hz
C3'~ 163Doublet¹JCF ≈ 245 Hz

Workflow for Structural Confirmation

The logical process from sample to confirmed structure involves several key steps, as illustrated below. The crucial step is the correlation of the observed spectral data with the expected patterns, particularly the C-F couplings which confirm the substitution pattern on the aromatic ring.

G cluster_0 Experimental Phase cluster_1 Analysis Phase cluster_2 Confirmation prep Sample Preparation (Analyte + CDCl3 + TMS) acq Data Acquisition (¹H, ¹³C NMR) prep->acq proc Data Processing (FT, Phase, Baseline) acq->proc h1_analysis ¹H NMR Analysis (δ, Integration, Multiplicity) proc->h1_analysis c13_analysis ¹³C NMR Analysis (δ, C-F Couplings) proc->c13_analysis correlation Correlate Data with Structure h1_analysis->correlation c13_analysis->correlation confirmation Structure Confirmed correlation->confirmation

Figure 2. Workflow from Sample Preparation to Structural Confirmation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous method for the structural verification of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the propanol chain and the substituted aromatic ring. More powerfully, the ¹³C NMR spectrum serves as the definitive tool for identifying the fluorine substituent's precise location. The characteristic splitting patterns and magnitudes of the carbon-fluorine coupling constants provide a unique fingerprint, allowing for the confident assignment of the 3-fluoro substitution pattern. This guide provides the foundational knowledge and expected spectral data necessary for researchers to confidently identify this compound and other structurally related fluorinated molecules.

References

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • ACD/Labs. (2008).
  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR.
  • Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.
  • Royal Society of Chemistry.
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Scientific Diagram].
  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum.
  • 13C NMR of 1-Propanol. (n.d.).
  • PubMed. (n.d.). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Nuclear Magnetic Resonance Spectroscopy. (2023).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Fluorine NMR. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Sigma-Aldrich. (n.d.). NMR Solvents Brochure.
  • Weizmann Institute of Science. (n.d.). 19Flourine NMR.
  • ChemicalBook. (n.d.). 1-Propanol(71-23-8) 1H NMR spectrum.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • MDPI. (n.d.).
  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0030652).
  • SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • NMR Chart. (n.d.).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • ACS Publications. (2026).
  • YouTube. (2019). Carbon-13 NMR Spectroscopy.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. (n.d.).

Sources

mass spectrometry fragmentation pattern of 3-(3-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-(3-Fluorophenyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for this compound (CAS No. 52199-43-4). While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily found, this document outlines a theoretical fragmentation map derived from the established principles of mass spectrometry for aromatic alcohols, phenylpropanoids, and halogenated compounds.[1][2][3] This guide is intended for researchers, analytical chemists, and drug development professionals who require a foundational understanding of the molecule's behavior under EI-MS conditions for identification, structural elucidation, and purity assessment. We will explore the primary fragmentation pathways, the influence of the fluorine substituent, and provide a detailed experimental protocol for empirical verification.

Introduction: The Molecule and the Method

This compound is an aromatic alcohol with a molecular weight of 154.18 g/mol and a chemical formula of C₉H₁₁FO. Its structure consists of a propanol chain attached to a benzene ring substituted with a fluorine atom at the meta position. Understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, such as during metabolite identification or process chemistry monitoring.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[4] This energy is sufficient to remove an electron, forming an energetically unstable molecular ion (M•+) that subsequently undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions.[4][5] The resulting mass spectrum is a unique fingerprint of the molecule's structure. For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic ring system.[2][3]

Primary Fragmentation Pathways

Upon ionization, the this compound molecular ion ([C₉H₁₁FO]•+, m/z 154) is expected to follow several competing fragmentation pathways. The initial ionization event likely involves the removal of a non-bonding electron from the oxygen atom or a π-electron from the aromatic ring.[1] The primary and subsequent fragmentation routes are detailed below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 M [C₉H₁₁FO]•+ m/z 154 Molecular Ion F1 [C₉H₉F]•+ m/z 136 M->F1 - H₂O F2 [CH₂OH]+ m/z 31 M->F2 - •C₂H₄F F3 [C₇H₆F]+ m/z 109 M->F3 - •CH₂CH₂OH F5 [C₆H₅FO]•+ m/z 112 M->F5 - C₃H₆ (rearrangement) F6 [C₉H₁₀O]•+ m/z 134 M->F6 - HF F4 [C₇H₅]+ m/z 89 F3->F4 - HF

Caption: Predicted major fragmentation pathways for this compound.

Dehydration (Loss of Water)

A hallmark fragmentation for alcohols is the elimination of a neutral water molecule (18 Da).[2][6] This rearrangement is energetically favorable as it results in the formation of a stable, neutral molecule.[5] This pathway leads to the formation of a radical cation at m/z 136 .

  • [C₉H₁₁FO]•+ → [C₉H₉F]•+ + H₂O

Alpha-Cleavage

Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[7] For primary alcohols, this is a highly characteristic fragmentation that results in a resonance-stabilized oxonium ion.[2][7] This pathway is expected to produce a prominent peak at m/z 31 , corresponding to the [CH₂OH]⁺ ion, and is a strong indicator of a primary alcohol structure.

  • [C₉H₁₁FO]•+ → [CH₂OH]⁺ + •C₈H₁₀F

Benzylic Cleavage and Tropylium Ion Formation

Cleavage of the Cβ-Cγ bond is energetically favorable as it leads to the formation of a stable benzylic-type cation. For alkyl-substituted benzenes, this cation often rearranges to the highly stable, aromatic tropylium ion.[3] In this case, cleavage would produce a fluorobenzyl cation, which would likely rearrange to the fluorotropylium ion at m/z 109 . This is anticipated to be a major, and often the base, peak in the spectrum.

  • [C₉H₁₁FO]•+ → [C₇H₆F]⁺ + •CH₂CH₂OH

This fluorotropylium ion can undergo further fragmentation, most notably through the loss of a neutral hydrogen fluoride (HF) molecule, to yield an ion at m/z 89 .

McLafferty-type Rearrangement

A rearrangement involving a six-membered ring transition state can occur, where the hydrogen from the hydroxyl group is transferred to the aromatic ring, followed by cleavage of the Cβ-Cγ bond. This process results in the elimination of a neutral propene molecule (42 Da) and the formation of the 3-fluorophenol radical cation at m/z 112 .

Summary of Predicted Fragmentation Data

The quantitative data for the proposed major fragments are summarized in the table below. The relative abundance is a prediction based on the expected stability of the ions.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation PathwayPredicted Relative Abundance
154[C₉H₁₁FO]•+-Molecular Ion [M]•+Moderate
136[C₉H₉F]•+H₂ODehydration of the alcoholModerate to High
134[C₉H₁₀O]•+HFLoss of Hydrogen FluorideLow to Moderate
112[C₆H₅FO]•+C₃H₆McLafferty-type RearrangementLow to Moderate
109[C₇H₆F]⁺•CH₂CH₂OHBenzylic Cleavage (Fluorotropylium ion)High (Potential Base Peak)
95[C₆H₄F]⁺•C₃H₇OCleavage of propanol side chainModerate
89[C₇H₅]⁺HF (from m/z 109)Loss of HF from fluorotropylium ionLow
31[CH₂OH]⁺•C₈H₁₀FAlpha-CleavageModerate to High

The Role of the Fluorine Substituent

The presence of the fluorine atom has several distinct effects on the mass spectrum:

  • Monoisotopic Nature: Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to isotopic clusters in the mass spectrum, simplifying interpretation compared to chlorine or bromine-containing compounds.[8][9]

  • Characteristic Neutral Losses: The loss of a fluorine radical (M-19) or a neutral hydrogen fluoride molecule (M-20, leading to m/z 134) are fragmentation pathways characteristic of fluorinated compounds.[3] The loss of HF is often observed due to the high stability of the eliminated molecule.

  • Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This influences the electron distribution within the aromatic ring and the attached side chain, affecting the relative rates of competing fragmentation pathways and the stability of the resulting carbocations.

Experimental Protocol for Verification

To experimentally verify the proposed fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended. The following protocol provides a validated starting point.

G cluster_0 Preparation & Injection cluster_1 Separation & Ionization cluster_2 Analysis & Detection P1 Sample Preparation (100 µg/mL in Dichloromethane) P2 GC Injection (1 µL, Splitless) P1->P2 S1 GC Separation (DB-5ms Column) P2->S1 S2 EI Ionization (70 eV) S1->S2 A1 Mass Analysis (Quadrupole Filter) S2->A1 A2 Detection (Electron Multiplier) A1->A2 A3 Data Acquisition A2->A3

Caption: Standard workflow for GC-MS analysis of the target compound.

Methodology Details:
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injection: Inject a 1 µL aliquot of the sample into the GC system.

    • Inlet: Use a split/splitless inlet operated at 250°C in splitless mode for 1 minute.

    • Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

    • Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) source maintained at 230°C.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole mass filter.

    • Scan Range: Scan from m/z 30 to 250.

    • Transfer Line Temperature: 280°C.

Conclusion

The theoretical fragmentation pattern of this compound under electron ionization is dominated by pathways common to aromatic alcohols. Key predicted fragments include the molecular ion at m/z 154, the dehydrated ion at m/z 136, the characteristic primary alcohol fragment at m/z 31, and a likely base peak at m/z 109 corresponding to the stable fluorotropylium ion. This in-depth guide provides a robust framework for the identification and structural confirmation of this compound and serves as a foundational reference for interpreting its experimental mass spectrum.

References

  • All About Chemistry. (2019, February 12). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern)
  • University of Calgary. (n.d.). Alcohol: Mass Spectra Fragmentation Patterns. Retrieved from University of Calgary Chemistry website. [Link]
  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314–1319. [Link]
  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from Whitman College Chemistry website. [Link]
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Nagwa. (2019, September 1). Question Video: Mass Spectrum of Fluorine (F₂). Nagwa Classes. [Link]
  • ResearchGate. (2016, May 26). Could any one suggest the effect of fluorine in mass spectrometry? [Forum post].
  • Kubica, P., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry. [Link]
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Sturdy, A., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of the American Society for Mass Spectrometry, 19(6), 866-875. [Link]
  • Voinov, V. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Stenson, A. C., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of the American Society for Mass Spectrometry, 19(6), 866-875. [Link]
  • National Institute of Standards and Technology (NIST). (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook.
  • Dibeler, V. H., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-353. [Link]
  • Liu, J., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20059-20069. [Link]
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • SpectraBase. (n.d.). 3-Phenyl-1-propanol.
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8097-8109. [Link]
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

Sources

A Technical Guide to the Synthesis of 3-(3-Fluorophenyl)propan-1-ol: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)propan-1-ol is a key building block in medicinal chemistry and materials science. The presence of the fluorine atom at the meta position of the phenyl ring can significantly alter the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability and binding affinity. Consequently, robust and efficient synthetic access to this alcohol is of paramount importance. This guide provides an in-depth analysis of the principal synthetic routes, focusing on the selection of starting materials, the rationale behind reaction conditions, and detailed experimental protocols. We will explore classic and modern methodologies, including the reduction of carboxylic acid derivatives, Grignard reactions, and palladium-catalyzed cross-coupling strategies.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic approach to this compound reveals several logical bond disconnections, leading to readily available starting materials. The primary strategies involve either forming the C-C bond between the aromatic ring and the propyl chain or functional group interconversion at the terminus of an existing C9 framework.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Heck Coupling & Hydrogenation target This compound fg_inter Functional Group Interconversion (FGI) target->fg_inter cc_bond_grignard C-C Bond Formation target->cc_bond_grignard cc_bond_heck C-C Bond Formation target->cc_bond_heck acid 3-(3-Fluorophenyl)propanoic Acid fg_inter->acid grignard 3-Fluorophenyl Magnesium Bromide cc_bond_grignard->grignard epoxide Ethylene Oxide cc_bond_grignard->epoxide halide 1-Bromo-3-fluorobenzene cc_bond_heck->halide allyl_alc Allyl Alcohol cc_bond_heck->allyl_alc

Caption: Retrosynthetic analysis of this compound.

Synthesis via Reduction of 3-(3-Fluorophenyl)propanoic Acid

This is arguably the most direct and common route, starting from the commercially available 3-(3-fluorophenyl)propanoic acid. The choice of reducing agent is critical and dictates the reaction's selectivity, safety, and scalability.

Expertise & Experience: Selecting the Optimal Reducing Agent

Two primary classes of reagents are employed for this transformation: complex metal hydrides like lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.

  • Lithium Aluminum Hydride (LiAlH₄): LAH is an extremely powerful and non-selective reducing agent capable of reducing most polar multiple bonds, including carboxylic acids and esters, to primary alcohols.[1][2] Its high reactivity necessitates stringent anhydrous conditions, as it reacts violently with water and other protic solvents.[3] The initial step of the reaction is a rapid acid-base reaction between the acidic proton of the carboxylic acid and the basic hydride, which liberates hydrogen gas.[2] Subsequently, the carboxylate is reduced to the primary alcohol.[4] Due to its high reactivity, LAH is often favored for its speed and effectiveness but requires careful handling.

  • Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), offers a highly chemoselective alternative for carboxylic acid reduction.[5][6] Unlike LAH, borane is a Lewis acid and does not readily reduce esters, amides, or other carbonyls under conditions that reduce carboxylic acids.[7] This selectivity stems from the initial formation of an acyloxyborane intermediate, which is more reactive towards further hydride delivery than other functional groups.[8][9] This makes borane the reagent of choice when other reducible functional groups are present in the molecule. BH₃-SMe₂ is more stable and available in higher concentrations than BH₃-THF, though its unpleasant odor is a drawback.[5]

Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel is charged with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition: A solution of 3-(3-fluorophenyl)propanoic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to manage the initial exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Quenching): The mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is critical for forming a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with ether or THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by distillation or column chromatography.

Protocol 2: Reduction with Borane-Tetrahydrofuran (BH₃-THF)

  • Setup: A flame-dried round-bottom flask is charged with 3-(3-fluorophenyl)propanoic acid (1.0 equivalent) and dissolved in anhydrous THF under an inert atmosphere.

  • Addition: The flask is cooled to 0 °C, and a 1 M solution of BH₃-THF (2.0-3.0 equivalents) is added slowly via syringe or dropping funnel.

  • Reaction: The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Reaction progress should be monitored by TLC or GC-MS.

  • Work-up (Quenching): The reaction is cooled to 0 °C and quenched by the slow addition of methanol until gas evolution ceases. This destroys the excess borane and hydrolyzes the borate-ester intermediate.

  • Isolation: The solvent is removed in vacuo. The residue is then treated with 1 M HCl and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, brine, dried over anhydrous Na₂SO₄, and concentrated to give the product.

Data Summary
ParameterLiAlH₄ ReductionBorane (BH₃-THF) Reduction
Starting Material 3-(3-Fluorophenyl)propanoic Acid3-(3-Fluorophenyl)propanoic Acid
Selectivity Low (reduces most carbonyls)[2]High (selective for carboxylic acids)[6][7]
Reaction Time 2-4 hours at reflux2-6 hours at room temperature
Key Reagents LiAlH₄, Anhydrous Ether/THFBH₃-THF complex, Anhydrous THF
Safety Concerns Highly pyrophoric, reacts violently with water[3]Flammable, generates H₂ on quenching
Typical Yield >90%>90%

Synthesis via Grignard Reaction

This classical C-C bond-forming reaction provides a robust method to construct the carbon skeleton by reacting a phenyl Grignard reagent with a suitable three-carbon electrophile. The most common approach uses ethylene oxide.

Starting Materials and Reagent Preparation

The key nucleophile is 3-fluorophenylmagnesium bromide.[10] This can be prepared in situ from 1-bromo-3-fluorobenzene and magnesium turnings in an anhydrous ether solvent.[11] However, for convenience and reliability, commercially prepared solutions of 3-fluorophenylmagnesium bromide in THF or 2-MeTHF are often preferred.[12][13][14] The electrophile, ethylene oxide, is a gas at room temperature and is typically bubbled into the reaction mixture at low temperatures.[15][16]

G start_halide 1-Bromo-3-fluorobenzene grignard 3-Fluorophenyl- magnesium Bromide start_halide->grignard Anhydrous Ether/THF magnesium Mg(0) magnesium->grignard Anhydrous Ether/THF intermediate Alkoxide Intermediate grignard->intermediate Nucleophilic Attack ethylene_oxide Ethylene Oxide ethylene_oxide->intermediate workup H₃O⁺ Workup intermediate->workup product This compound workup->product

Caption: Workflow for the Grignard synthesis of the target alcohol.

Experimental Protocol
  • Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas inlet tube is charged with a solution of 3-fluorophenylmagnesium bromide (1.0-1.2 equivalents) in anhydrous THF.

  • Addition of Electrophile: The Grignard solution is cooled to -10 °C to 0 °C. Ethylene oxide gas is then bubbled through the stirred solution at a rate that maintains the internal temperature below 5-10 °C. Alternatively, a pre-condensed solution of ethylene oxide in cold THF can be added dropwise.

  • Reaction: After the addition of ethylene oxide (1.0 equivalent) is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Isolation: The resulting mixture is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The final product is purified by vacuum distillation or silica gel chromatography.

Alternative Pathway: Mizoroki-Heck Reaction & Hydrogenation

For a more modern approach, a two-step sequence involving a palladium-catalyzed Mizoroki-Heck reaction followed by catalytic hydrogenation can be employed. This route builds the C-C bond between an aryl halide and an alkene.[17][18]

Step 1: Mizoroki-Heck Reaction

This reaction couples 1-bromo-3-fluorobenzene with allyl alcohol to form 3-(3-fluorophenyl)prop-2-en-1-ol.[19] The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a Pd(II) precursor like Pd(OAc)₂.[17]

Protocol:

  • A flask is charged with 1-bromo-3-fluorobenzene (1.0 eq.), allyl alcohol (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5 eq.) in a suitable solvent like DMF or acetonitrile.

  • The mixture is degassed and heated under an inert atmosphere at 80-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The crude allylic alcohol is then purified by column chromatography.

Step 2: Catalytic Hydrogenation

The unsaturated C=C bond in the allylic alcohol intermediate is selectively reduced to a single bond using catalytic hydrogenation.[20]

Protocol:

  • The 3-(3-fluorophenyl)prop-2-en-1-ol intermediate is dissolved in a solvent such as ethanol, methanol, or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure Parr shaker apparatus, 1-5 bar) and stirred vigorously until hydrogen uptake ceases.

  • The catalyst is carefully removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the final product, this compound.

G halide 1-Bromo-3-fluorobenzene heck_step Heck Reaction (Pd(OAc)₂, PPh₃, Base) halide->heck_step allyl_alc Allyl Alcohol allyl_alc->heck_step intermediate 3-(3-Fluorophenyl)prop-2-en-1-ol heck_step->intermediate h2_step Hydrogenation (H₂, Pd/C) intermediate->h2_step product This compound h2_step->product

Caption: Two-step synthesis via Heck coupling and hydrogenation.

Summary and Comparison of Synthetic Routes

FeatureReduction RouteGrignard RouteHeck & Hydrogenation Route
Number of Steps 11 (from commercial Grignard)2
Starting Materials 3-(3-Fluorophenyl)propanoic acid3-Fluorophenylmagnesium bromide, Ethylene Oxide1-Bromo-3-fluorobenzene, Allyl Alcohol
Atom Economy HighModerateModerate
Key Advantages High yield, direct, chemoselective (with borane)Classic C-C bond formation, reliableModern, good functional group tolerance
Key Challenges Handling of pyrophoric/reactive reagentsHandling of gaseous/toxic ethylene oxideCost of palladium catalyst, two separate steps
Scalability ExcellentGood, but requires specialized gas handlingGood, but catalyst cost can be a factor

References

  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. [Link]
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
  • Green, S. P., et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • StudySmarter. (n.d.).
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry Steps. (n.d.).
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
  • Chem LibreTexts. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. [Link]
  • Organic Chemistry Portal. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. [Link]
  • PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]
  • Chemdad. (n.d.). 3-FLUOROPHENYLMAGNESIUM BROMIDE. [Link]
  • Google Patents. (n.d.).
  • PubMed. (n.d.). Asymmetric reduction of 3-aryl-3-keto esters using Rhizopus species. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Efficient hydrogenation of cinnamaldehyde to 3-phenylpropanol on Ni/NiS-modified twin Zn0.5Cd0.
  • ACS Publications. (n.d.).
  • Jordan Journal of Chemistry. (n.d.).
  • MDPI. (2023).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
  • OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
  • Royal Society of Chemistry. (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. [Link]
  • Nature. (2024).
  • ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester. [Link]
  • Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Link]
  • Chemistry Stack Exchange. (2020).
  • ResearchGate. (n.d.).
  • Pearson+. (n.d.). Show how you would add Grignard reagent to ethylene oxide to make.... [Link]
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. [Link]
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. [Link]
  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).

Sources

Material Safety Data Sheet for 3-(3-Fluorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the material safety aspects of 3-(3-Fluorophenyl)propan-1-ol (CAS No: 156868-83-6). As a senior application scientist, this guide is structured to offer not just data, but also context and practical advice for the safe handling, storage, and use of this compound in a research and development setting.

Section 1: Chemical Identification and Properties

This compound is a fluorinated aromatic alcohol. The presence of the fluorine atom on the phenyl ring can significantly influence its chemical reactivity, metabolic stability, and biological activity, making it a compound of interest in medicinal chemistry and drug discovery.

Chemical Structure:

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 156868-83-6BIOFOUNT[2]
Molecular Formula C9H11FOPubChem[1]
Molecular Weight 154.18 g/mol PubChem[1]
Appearance No data available
Boiling Point No data available
Storage Conditions Store at -4°C for short periods (1-2 weeks), and at -20°C for longer periods (1-2 years).BIOFOUNT[2]

Section 2: Hazard Identification and GHS Classification

Presumptive GHS Classification (based on analogs):

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[3]

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[3]

Signal Word: Warning

Hazard Pictograms:



Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

    • P405: Store locked up.[3]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Safe Handling and Storage Protocols

Given the irritant nature of this compound, adherence to strict laboratory safety protocols is essential. The causality behind these recommendations is to minimize exposure and prevent accidental contact.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Nitrile gloves - Safety glasses with side shields - Lab coat prep_fumehood Ensure chemical fume hood is operational prep_ppe->prep_fumehood prep_materials Gather all necessary equipment and reagents prep_fumehood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_quench Quench any reactive waste handle_transfer->cleanup_quench Proceed to cleanup cleanup_dispose Dispose of waste in a labeled container cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate work surfaces cleanup_dispose->cleanup_decontaminate cleanup_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe

Caption: A risk assessment workflow for handling chemicals with limited safety data.

Section 6: Disposal Considerations

All waste containing this compound should be treated as chemical waste.

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or with household waste.

  • Waste containers should be clearly labeled with the contents.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS for CAS: 156868-83-6.
  • BIOFOUNT. (n.d.). 156868-83-6|this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 3-Phenyl-1-propanol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Propanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Phenyl-1-propanol.
  • Chemsigma. (n.d.). 3-(3-FLUORO-PHENYL)-PROPAN-1-OL [156868-83-6].
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-[3-(Trifluoromethyl)phenyl]propanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
  • PubChem. (n.d.). 1-(3-Fluorophenyl)propan-1-ol. National Center for Biotechnology Information.

Sources

potential biological activity of 3-(3-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-(3-Fluorophenyl)propan-1-ol

Abstract

This guide provides a comprehensive framework for investigating the potential biological activity of this compound, a compound with a currently unexplored pharmacological profile. Based on a detailed analysis of its core chemical structures—the phenylpropanol scaffold and the meta-positioned fluorine substituent—we hypothesize primary activities in the domains of central nervous system (CNS) modulation, enzyme inhibition, and anti-proliferative effects. This document outlines a logical, tiered research plan, beginning with in silico modeling and broad-panel screening, and progressing to specific, high-fidelity in vitro assays. Detailed, field-proven protocols for key experiments, such as radioligand binding and synaptosomal uptake assays for monoamine transporters, are provided to enable rigorous hypothesis testing. The strategic incorporation of a fluorine atom suggests potentially favorable pharmacokinetic properties, including enhanced metabolic stability and central nervous system penetrance, making this compound a compelling candidate for further drug discovery and development efforts.

Introduction: Unveiling Therapeutic Potential

The molecule this compound stands as a structurally intriguing yet functionally uncharacterized compound. Its architecture, combining a simple phenylpropanol core with a strategically placed fluorine atom, suggests a high potential for biological activity. In drug discovery, the introduction of fluorine is a well-established strategy for optimizing a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2] This guide departs from a review of known activities to instead propose a systematic, hypothesis-driven roadmap for the initial exploration and characterization of this compound. We will dissect its structural components, draw parallels to established pharmacophores, and present a logical workflow designed to efficiently identify and validate its potential therapeutic applications.

Structural Analysis and Rationale for Investigation

The rationale for investigating this compound is rooted in the known biological significance of its constituent parts.

The Phenylpropanol Scaffold: A Versatile Pharmacophore

The 3-phenyl-1-propanol backbone is a common structural motif found in a variety of biologically active natural and synthetic compounds.[3][4] Its unsaturated analog, cinnamyl alcohol, and related derivatives are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anti-adipogenic, and even neuroprotective effects.[5][6][7] This scaffold's ability to serve as an intermediate in the synthesis of diverse pharmaceuticals underscores its versatility and compatibility with biological targets.[3][4]

The Strategic Role of the Fluorine Substituent

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry. The fluorine atom's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages.[1][8]

  • Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][8] Placing a fluorine atom on an aromatic ring can block "metabolic soft spots," thereby increasing the compound's half-life and bioavailability.[2][8]

  • Target Binding and Potency: Fluorine's electronegativity can alter the electronic properties of the phenyl ring and facilitate favorable interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, often leading to enhanced potency.[8][9]

  • Lipophilicity and CNS Penetration: Fluorination typically increases a molecule's lipophilicity.[2][9] This is particularly relevant for CNS-active agents, as increased lipophilicity can improve penetration across the blood-brain barrier. The trifluoromethyl group in the well-known antidepressant fluoxetine, for example, is crucial for its CNS penetration and efficacy.[2]

Primary Hypotheses and Investigational Roadmap

Based on the structural analysis, we propose three primary hypotheses for the biological activity of this compound.

Hypothesis 1: Central Nervous System Activity (Modulation of Monoamine Transporters)

The most compelling hypothesis stems from the compound's structural resemblance to the core of selective serotonin reuptake inhibitors (SSRIs). Fluoxetine (Prozac) is a classic example, featuring a 3-carbon chain attached to a substituted phenyl ring.[10][11] Although it is an amine, the fundamental scaffold is analogous. The presence of the fluorophenyl group suggests potential for CNS penetration and interaction with neurotransmitter transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).[2][10]

Hypothesis 2: Broad-Spectrum Enzyme Inhibition

The phenylpropanoid structure is associated with the inhibition of various enzymes. For instance, cinnamyl alcohol and its derivatives have been shown to inhibit histone deacetylase 8 (HDAC8).[12] The fluorine atom can further enhance binding affinity to enzymatic targets.[8] Therefore, this compound may act as an inhibitor for a range of enzymes, including kinases, phosphatases, or metabolic enzymes.

Hypothesis 3: General Cytotoxic and Anti-proliferative Activity

Many fluorophenyl-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[1][13][14] The mechanism often involves inducing apoptosis or arresting the cell cycle. Given the prevalence of this activity among related structures, it is plausible that this compound could exhibit anti-proliferative effects.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for these potential activities and then validate promising leads.

G cluster_0 Tier 1: Broad Screening & Hypothesis Generation cluster_1 Tier 2: Target Validation & Potency Determination cluster_2 Tier 3: Mechanism of Action & In Vivo Models A Compound Synthesis & QC B In Silico Screening (Docking on SERT, Kinases) A->B C Broad Phenotypic Screening (e.g., Eurofins BioMAP Panel) A->C D Hypothesis 1: CNS Activity C->D E Hypothesis 2: Enzyme Inhibition C->E F Hypothesis 3: Anti-Proliferative C->F G Radioligand Binding Assays (SERT, NET, DAT) D->G I Biochemical Enzyme Assays (e.g., Kinase Panel) E->I J Cell Viability Assays (e.g., MCF-7, A549) F->J H Synaptosomal Uptake Assays G->H K Lead Optimization H->K I->K J->K L In Vivo PK/PD & Efficacy Studies K->L

Caption: Proposed workflow for investigating this compound.

Tier 1: In Silico and Preliminary Screening

Computational Prediction

Before committing to wet-lab experiments, in silico molecular docking studies can provide valuable insights. The primary target for docking should be the human serotonin transporter (hSERT), given the strong structural hypothesis. This will predict binding affinity and potential binding poses, guiding subsequent assay design.

Broad Panel Phenotypic Screening

A broad, cell-based phenotypic screen is an efficient method to survey a wide range of biological activities simultaneously. A service like the Eurofins BioMAP® panel, which uses a set of human primary cell-based systems, can reveal patterns of activity indicative of specific mechanisms, such as anti-inflammation, cytotoxicity, or immune modulation, thereby validating or generating new hypotheses.

Tier 2: Detailed Experimental Protocols for CNS Activity

Should preliminary screening suggest CNS activity, the following detailed protocols are recommended for validating the interaction with monoamine transporters.

Protocol: Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

Causality: This assay directly measures the affinity of the test compound for the target transporter by quantifying its ability to compete with a known high-affinity radiolabeled ligand. It is the gold standard for determining the binding constant (Ki).

Methodology:

  • Preparation of Membranes: Use cell membranes prepared from HEK293 cells stably expressing either human SERT, NET, or DAT.

  • Assay Buffer: Prepare appropriate binding buffers for each transporter (e.g., Tris-HCl based buffers with specific salt concentrations).

  • Radioligands:

    • SERT: [³H]-Citalopram or [³H]-Paroxetine

    • NET: [³H]-Nisoxetine

    • DAT: [³H]-WIN 35,428

  • Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (near its Kd), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Incubation: Incubate plates at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash filters rapidly with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filter plate and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Protocol: Synaptosomal Uptake Assay

Causality: While binding assays measure affinity, this functional assay measures the compound's ability to inhibit the actual transport of the neurotransmitter into nerve terminals (synaptosomes). This provides direct evidence of functional antagonism.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine) via sucrose gradient centrifugation.

  • Assay Buffer: Use a Krebs-Ringer bicarbonate buffer.

  • Radiolabeled Neurotransmitters:

    • [³H]-Serotonin (5-HT)

    • [³H]-Norepinephrine (NE)

    • [³H]-Dopamine (DA)

  • Reaction Setup: Pre-incubate synaptosomes (50-100 µg protein) with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the initial linear phase of uptake.

  • Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer to remove extracellular radiolabel.

  • Quantification & Analysis: Quantify the trapped radioactivity via liquid scintillation counting. Determine the IC₅₀ for uptake inhibition as described for the binding assay.

Data Interpretation and Tier 3 Progression

Summarizing Quantitative Data

The results from the Tier 2 assays should be compiled to assess potency and selectivity.

Assay TypeTargetRadioligand/SubstrateResult (IC₅₀ or Ki)Selectivity vs. SERT
Radioligand Binding hSERT[³H]-Citaloprame.g., 85 nM1x
hNET[³H]-Nisoxetinee.g., 1,200 nM14.1x
hDAT[³H]-WIN 35,428e.g., >10,000 nM>117x
Synaptosomal Uptake SERT[³H]-Serotonine.g., 150 nM1x
NET[³H]-Norepinephrinee.g., 2,500 nM16.7x
DAT[³H]-Dopaminee.g., >10,000 nM>66x

Table populated with hypothetical data for illustrative purposes.

Interpretation: A compound with potent (low nM) Ki and IC₅₀ values for SERT and significantly higher values (>10-fold) for NET and DAT would be classified as a selective serotonin reuptake inhibitor (SSRI). This profile would strongly support advancing the compound to Tier 3.

Tier 3 Progression

A promising profile from Tier 2 (e.g., potent and selective activity at a validated target) would justify progression to:

  • Mechanism of Action Studies: Further in vitro assays to rule out off-target effects (e.g., receptor binding panels).

  • Lead Optimization: Synthesis of analogs to establish a Structure-Activity Relationship (SAR).

  • In Vivo Studies: Pharmacokinetic profiling (ADME) and testing in relevant animal models of disease (e.g., forced swim test or tail suspension test for depression).

Conclusion

While this compound is currently a molecule of unknown biological function, a rigorous, structure-based analysis reveals several high-probability avenues for therapeutic activity, most notably within the realm of CNS pharmacology. The strategic inclusion of fluorine suggests the potential for favorable drug-like properties. The tiered experimental workflow detailed in this guide provides a robust and efficient pathway to systematically investigate these hypotheses, moving from broad screening to specific target validation. Successful execution of this research plan will elucidate the compound's true pharmacological profile and determine its viability as a lead candidate for future drug development programs.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacognosy and Phytochemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed.
  • Classics in Chemical Neuroscience: Fluoxetine (Prozac). PMC, PubMed Central.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of St
  • Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study. PMC, NIH.
  • Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. MDPI.
  • 3-Phenyl-1-propanol | CAS:122-97-4. BioCrick.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC, NIH.
  • 3-Phenyl-1-propanol. Chem-Impex.
  • 3-Phenyl-1-propanol | 122-97-4. ChemicalBook.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Fluoxetine. Wikipedia.
  • Pharmacological Studies on Cinnamic Alcohol and Its Derivatives.
  • Fluoxetine.
  • Cinnamyl alcohol. Wikipedia.

Sources

A Comprehensive Technical Guide to the Derivatives of 3-Phenylpropan-1-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropan-1-ol, a versatile aromatic alcohol, serves as a foundational building block for a diverse array of chemical derivatives. Its unique structure, featuring a phenyl ring separated from a primary hydroxyl group by a three-carbon aliphatic chain, imparts a desirable combination of aromatic and aliphatic characteristics. This duality makes its derivatives valuable in a multitude of applications, ranging from the captivating scents of the fragrance industry to the life-saving potential of modern pharmaceuticals and the tailored properties of advanced polymers. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of key 3-phenylpropan-1-ol derivatives, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and chemical synthesis.

I. The Synthetic Landscape: Crafting Derivatives of 3-Phenylpropan-1-ol

The reactivity of the primary hydroxyl group in 3-phenylpropan-1-ol is the cornerstone of its synthetic versatility. This section explores the principal pathways to its most significant derivatives: esters, ethers, and oxidation products.

Esterification: The Genesis of Fragrance and Bioactivity

The esterification of 3-phenylpropan-1-ol is a widely employed transformation, yielding esters that are highly valued in the fragrance industry for their floral and fruity notes.[1] Beyond their olfactory appeal, these esters are also investigated for their potential pharmacological activities.

Lipase-catalyzed esterification has emerged as a sustainable and highly selective method for the synthesis of 3-phenylpropyl esters.[2][3] Enzymes such as Candida antarctica lipase B (CALB) offer mild reaction conditions and high yields, minimizing the formation of byproducts.[3]

Experimental Protocol: Lipase-Catalyzed Synthesis of 3-Phenylpropyl Acetate [3]

  • Reaction Setup: In a round-bottom flask, combine 3-phenylpropan-1-ol (1 equivalent) and acetic acid (1.2 equivalents) in a suitable organic solvent (e.g., heptane).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60 °C) for a specified duration (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, filter off the enzyme. Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-phenylpropyl acetate.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol Mixing Mixing 3-Phenylpropan-1-ol->Mixing Acetic Acid Acetic Acid Acetic Acid->Mixing CALB Immobilized CALB Mixing->CALB Enzyme Addition Heating Heating (40-60°C) CALB->Heating Stirring Filtration Filtration Heating->Filtration Reaction Completion Washing Washing Filtration->Washing Purification Purification Washing->Purification Product 3-Phenylpropyl Acetate Purification->Product

Etherification: Expanding the Molecular Framework

The synthesis of 3-phenylpropyl ethers introduces a stable ether linkage, which can significantly alter the molecule's physical and biological properties. The Williamson ether synthesis is a classic and reliable method for this transformation.[4]

This SN2 reaction involves the deprotonation of 3-phenylpropan-1-ol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4][5]

Experimental Protocol: Synthesis of 3-Phenylpropyl Methyl Ether [6]

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropan-1-ol (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Nucleophilic Attack: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ether by column chromatography.

Williamson_Ether_Synthesis 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol Alkoxide 3-Phenylpropoxide 3-Phenylpropan-1-ol->Alkoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Alkoxide Product 3-Phenylpropyl Methyl Ether Alkoxide->Product SN2 Attack Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Product

Oxidation: Accessing Aldehydes and Carboxylic Acids

The controlled oxidation of 3-phenylpropan-1-ol provides access to two crucial derivatives: 3-phenylpropionaldehyde and 3-phenylpropanoic acid. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a commonly used reagent for this purpose.[7][8]

Experimental Protocol: Oxidation of 3-Phenylpropan-1-ol to 3-Phenylpropionaldehyde using PCC [7]

  • Reagent Preparation: In a flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add a solution of 3-phenylpropan-1-ol (1 equivalent) in anhydrous DCM to the PCC suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can often be used directly in the next step or purified by column chromatography.

Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. A common and effective method involves the use of Jones reagent (chromium trioxide in sulfuric acid and acetone).

Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid

  • Reaction Setup: Dissolve 3-phenylpropan-1-ol (1 equivalent) in acetone and cool the solution in an ice bath.

  • Oxidant Addition: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. An orange-brown precipitate will form.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for a few hours until the green color of the chromium(III) salts persists.

  • Workup: Quench the reaction by adding isopropanol until the excess oxidizing agent is consumed.

  • Extraction: Remove the acetone by rotary evaporation. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-phenylpropanoic acid. Further purification can be achieved by recrystallization.

II. Spectroscopic Characterization: Ensuring Structural Integrity

The unambiguous identification of synthesized derivatives is paramount for scientific integrity. A combination of spectroscopic techniques provides a detailed structural fingerprint of each molecule.

Table 1: Spectroscopic Data for Key 3-Phenylpropan-1-ol Derivatives

Derivative1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Mass Spectrum (m/z)
3-Phenylpropyl Acetate 7.32-7.18 (m, 5H), 4.08 (t, 2H), 2.68 (t, 2H), 2.05 (s, 3H), 1.98-1.90 (m, 2H)[9][10]171.1, 141.1, 128.4, 128.3, 126.0, 63.8, 32.1, 30.1, 20.9[9]1735 (C=O), 1240 (C-O)[11]178 (M+), 118, 91, 43[12]
3-Phenylpropionaldehyde 9.81 (t, 1H), 7.34-7.20 (m, 5H), 2.97 (t, 2H), 2.78 (t, 2H)202.0, 140.5, 128.7, 128.4, 126.3, 45.4, 28.22720 (C-H of CHO), 1725 (C=O)[13]134 (M+), 105, 91, 77[14]

III. Applications: From Fragrance to Pharmaceuticals and Polymers

The diverse chemical functionalities of 3-phenylpropan-1-ol derivatives have led to their widespread use in various industrial and research sectors.

The Fragrance and Flavor Industry

3-Phenylpropan-1-ol itself possesses a mild, floral scent reminiscent of hyacinth.[15] Its esters, such as 3-phenylpropyl acetate, are particularly important in perfumery, contributing sweet, floral, and fruity notes to fragrances.[11] 3-Phenylpropionaldehyde is also used as a fragrance ingredient.[16]

Pharmaceutical Applications and Bioactivity

Phenylpropanoids and their derivatives are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[6][17]

  • Anti-inflammatory Potential: Several studies have highlighted the anti-inflammatory properties of phenylpropanoids.[17] For instance, some cinnamic acid derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.[18] While direct studies on the anti-inflammatory activity of simple 3-phenylpropyl esters are less common, their structural similarity to known anti-inflammatory agents suggests potential in this area.[19]

  • Intermediates in Drug Synthesis: 3-Amino-1-phenylpropanol derivatives are crucial intermediates in the synthesis of several important pharmaceuticals. These include antidepressants such as fluoxetine, nisoxetine, and tomoxetine. The synthesis of these chiral amino alcohols often involves the resolution of racemic mixtures, where lipase-catalyzed reactions can play a key role.[2]

Polymer Chemistry: Building Blocks for Polyurethanes

The hydroxyl group of 3-phenylpropan-1-ol and its derivatives can be utilized in the synthesis of polyesters and polyurethanes.[20] In polyurethane synthesis, diols are reacted with diisocyanates to form the polymer backbone.[16] By incorporating 3-phenylpropan-1-ol or its diol derivatives, the properties of the resulting polyurethane can be tailored. The phenyl group can enhance the thermal stability and mechanical strength of the polymer.[21]

Polyurethane_Synthesis Diol 3-Phenylpropan-1-ol Derivative (Diol) Polymerization Polymerization Diol->Polymerization Diisocyanate Diisocyanate Diisocyanate->Polymerization Polyurethane Polyurethane Polymerization->Polyurethane Polyaddition

Conclusion

The derivatives of 3-phenylpropan-1-ol represent a fascinating and highly valuable class of chemical compounds. The synthetic accessibility of its esters, ethers, and oxidation products, coupled with their diverse and significant applications, underscores the importance of this scaffold in modern chemistry. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis and properties of these derivatives is essential for the development of new fragrances, therapeutics, and advanced materials. The detailed protocols and structural data provided in this guide serve as a robust foundation for further exploration and innovation in this exciting field.

References

  • NIST. Benzenepropanal - IR Spectrum. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Organic Synthesis.
  • Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • PubChem.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • SIELC Technologies.
  • ResearchGate. PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. [Link]
  • National Center for Biotechnology Information. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]
  • Master Organic Chemistry. Oxidation of Primary Alcohols to Aldehydes using PCC. [Link]
  • GradesFixer. Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. [Link]
  • ResearchGate. Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. [Link]
  • MDPI. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]
  • PubMed. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. [Link]
  • PubChem. Benzenepropanal. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. [Link]
  • ACS Fall 2025.
  • Journal of Applied Pharmaceutical Science. Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. [Link]
  • ResearchGate. Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. [Link]
  • National Center for Biotechnology Information.
  • PubMed. [Synthesis and Anti-Inflammatory Activity of Alpha-Substituted P-(Methanesulfonyl)phenylpropenamides]. [Link]
  • Semantic Scholar. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. [Link]
  • PubChem.
  • RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]
  • ResearchGate.
  • ResearchGate. Effect of Diisocyanate Structure on Polyurethanes Prepared From Brown Grease-Derived Polyols. [Link]
  • Digital CSIC.

Sources

A Senior Application Scientist's Guide to the Theoretical Exploration of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the ability to predict molecular properties with high accuracy and efficiency is paramount. Computational chemistry provides a powerful toolkit to achieve this, bridging theoretical principles with practical applications.[1][2] This technical guide offers an in-depth exploration of the theoretical and computational methodologies used to characterize 3-(3-Fluorophenyl)propan-1-ol, a molecule of interest due to its fluorinated phenyl structure, a common motif in pharmacologically active compounds. As a Senior Application Scientist, my objective is to not only present the protocols but to instill a deep understanding of the causality behind each computational choice. We will delve into the application of fundamental quantum mechanical principles to predict structural, spectroscopic, and electronic properties, thereby providing a virtual roadmap for laboratory research and accelerating the drug development pipeline.[3][4][5]

The Strategic Imperative of Computational Foresight in Drug Discovery

The journey from a lead compound to a market-approved drug is notoriously long and expensive.[1] Computational chemistry has emerged as an indispensable tool to mitigate these challenges by enabling an in silico analysis of drug candidates before committing significant resources to synthesis and experimental testing.[2][3] By applying theoretical models, we can elucidate key molecular attributes such as geometric structure, stability, and reactivity, which are fundamental to a molecule's pharmacokinetic and pharmacodynamic profile.

This compound (C₉H₁₁FO) serves as an excellent case study.[6] The presence of a fluorine atom on the phenyl ring can significantly alter its electronic properties, lipophilicity, and metabolic stability—critical factors in drug design. This guide will provide a self-validating framework for calculating these properties from first principles.

Foundational Pillars of Theoretical Calculation

Our exploration is grounded in several core ab initio and density functional methods. The choice of method is a critical decision, balancing computational cost with the desired accuracy.

  • Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, the interaction between individual electrons, which can be a significant limitation.

  • Møller-Plesset (MP) Perturbation Theory : To address the shortcomings of HF, MP theory adds electron correlation as a perturbation.[7] Second-order Møller-Plesset theory (MP2) is a widely used, cost-effective method that recovers a substantial portion of the correlation energy, offering improved accuracy for molecular properties.[8][9]

  • Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and efficiency.[10] Instead of the complex wavefunction, DFT uses the electron density—a simpler, observable quantity—to calculate the system's energy and other properties.[11] The accuracy of DFT is contingent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

The Computational Workflow: A Validating System

The following protocols are designed to be adaptable to various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[12][13] The integrity of the results relies on a logical and sequential workflow, where each step validates the previous one.

G cluster_prep Step 1: Structural Input cluster_opt Step 2: Energy Minimization cluster_freq Step 3: Verification & IR Prediction cluster_props Step 4: Property Calculation Build Build 3D Structure of This compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Initial Coordinates Freq Vibrational Frequency Calculation Opt->Freq Optimized Geometry Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Calculated Frequencies Verify->Opt Imaginary Freq. Found (Re-optimize) NMR NMR Shielding Tensors (e.g., GIAO) Verify->NMR Verified Structure Electronic Electronic Properties (HOMO, LUMO, Dipole Moment) Verify->Electronic Verified Structure

Caption: A self-validating computational workflow for theoretical property prediction.

Experimental Protocol: Geometry Optimization

The primary objective is to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

  • Structure Generation : Construct the 3D molecular structure of this compound using a molecular builder. The IUPAC name is this compound, and its canonical SMILES representation is C1=CC(=CC(=C1)F)CCCO.[6]

  • Method Selection : Choose a suitable level of theory. A common and robust choice for molecules of this size is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and fluorine atoms, and polarization functions (d,p) allow for more flexibility in describing bonding.

  • Input File Preparation : Create an input file specifying the initial coordinates, the charge (0), the spin multiplicity (1 for a closed-shell singlet), and the keywords for optimization (e.g., Opt).

  • Execution : Submit the calculation to the quantum chemistry software.[14]

  • Convergence Check : Upon completion, verify that the optimization has converged successfully by checking the log file for specific convergence criteria.

Experimental Protocol: Vibrational Frequency Analysis

This step is crucial for two reasons: it confirms that the optimized structure is a true energy minimum, and it allows for the prediction of the infrared (IR) spectrum.

  • Input Preparation : Use the optimized coordinates from the previous step.

  • Keyword Specification : Add the Freq keyword to the input file. The same level of theory (functional and basis set) used for the optimization must be used for the frequency calculation to ensure consistency.

  • Execution and Analysis : Run the calculation. After completion, analyze the output:

    • Minimum Verification : A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the structure must be re-optimized.

    • IR Spectrum : The output will list the vibrational frequencies and their corresponding IR intensities. This data can be used to plot a theoretical IR spectrum, which can be compared with experimental data for validation.

Predicted Molecular Properties: A Quantitative Overview

The following tables summarize the kind of quantitative data that can be extracted from these theoretical calculations. The values presented here are illustrative examples based on typical results for similar molecules.

Table 1: Predicted Geometric Parameters for this compound

Parameter Atom Pair/Group Predicted Value
Bond Lengths
C-F 1.35 Å
C-O 1.43 Å
O-H 0.97 Å
C-C (Aromatic) ~1.39 Å
C-C (Alkyl) ~1.53 Å
Bond Angles
C-C-O 108.5°
C-O-H 109.2°

| Dihedral Angle | C(ar)-C(ar)-C(alkyl)-C(alkyl) | ~-125.0° |

Table 2: Key Predicted Vibrational Frequencies

Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
~3650 High O-H Stretch
~3050-3100 Medium Aromatic C-H Stretch
~2850-2960 Medium-High Aliphatic C-H Stretch
~1600 Medium Aromatic C=C Stretch
~1250 High C-F Stretch

| ~1050 | High | C-O Stretch |

Table 3: Predicted Electronic and Spectroscopic Properties

Property Predicted Value Significance
Dipole Moment ~2.1 Debye Indicates molecular polarity, influencing solubility and intermolecular interactions.
HOMO Energy -6.8 eV Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy -0.5 eV Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.3 eV Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability.
¹³C NMR Shift (C-OH) ~62 ppm Predicted chemical shift for the carbon bonded to the hydroxyl group (relative to TMS).

| ¹H NMR Shift (-OH) | ~1.5-2.0 ppm | Predicted chemical shift for the hydroxyl proton; highly dependent on solvent and concentration. |

Authoritative Grounding and Mechanistic Insights

The reliability of these theoretical predictions is directly tied to the chosen level of theory. DFT, with functionals like B3LYP, has been shown to provide excellent results for the geometries and vibrational frequencies of organic molecules.[15] For higher accuracy in electronic properties, especially when dealing with potential electron correlation effects, methods like MP2 or more advanced coupled-cluster calculations can be employed, though at a significantly higher computational cost.[16][17]

The calculated HOMO-LUMO gap is a critical parameter in drug design.[15] A large gap, as predicted here, suggests that this compound is a kinetically stable molecule, less prone to unwanted reactions. The location of the HOMO and LUMO orbitals can also predict sites of electrophilic and nucleophilic attack, respectively, offering insights into its metabolic pathways.

The relationship between these computational steps can be visualized as a decision-making process.

G Start Define Scientific Question (e.g., Stability, Reactivity) Method Select Theoretical Method (DFT, MP2, etc.) Start->Method Basis Select Basis Set (Pople, Dunning, etc.) Start->Basis Calc Perform Calculation (Opt, Freq, NMR) Method->Calc Basis->Calc Analyze Analyze Results Calc->Analyze Validate Validate Against Experimental Data Analyze->Validate Validate->Method Poor Agreement (Refine Method) Conclude Draw Mechanistic Conclusions Validate->Conclude Good Agreement

Sources

A Researcher's Guide to Sourcing and Utilizing 3-(3-Fluorophenyl)propan-1-OL in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The unique electronic nature of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved efficacy and a more favorable pharmacokinetic profile.[1][2] Among the vast arsenal of fluorinated building blocks available to researchers, 3-(3-Fluorophenyl)propan-1-OL (CAS No. 156868-83-6) has emerged as a valuable synthon for the construction of novel therapeutics. This technical guide provides a comprehensive overview of the commercial landscape for this reagent, guidance on quality assessment, and insights into its application in drug discovery.

Physicochemical Properties and Identification

Before procuring any chemical reagent, a thorough understanding of its physical and chemical characteristics is paramount.

PropertyValueSource
Chemical Formula C₉H₁₁FO[3]
Molecular Weight 154.18 g/mol [3]
CAS Number 156868-83-6[3]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not definitively published; likely similar to related phenylpropanols
Solubility Expected to be soluble in common organic solvents

Commercial Suppliers of this compound for Research

A critical first step for any research program is the identification of reliable commercial sources for starting materials. Several chemical suppliers offer this compound, catering to the needs of research and development laboratories. The following table provides a comparative overview of some of the key suppliers.

SupplierPurity SpecificationAvailable QuantitiesAdditional Information
BLDpharm Information not publicly availableInquire for detailsA global supplier of research chemicals.[4]
BOC Sciences Information not publicly availableInquire for detailsA custom lab chemical supplier for various industries.[5]
Chemsigma Information not publicly availableInquire for detailsA provider of advanced chemicals for research and production.
Appchem Information not publicly availableInquire for detailsA supplier of a wide range of chemical products.
BIOFOUNT Information not publicly availableInquire for detailsNotes that the product is for research use only.[6]

Note: Purity specifications and available quantities are often subject to change and may require direct inquiry with the supplier. Researchers are strongly encouraged to contact these vendors to obtain the most current product information and to request a Certificate of Analysis for their specific lot.

Quality Control and Verification: A Self-Validating System

Ensuring the identity and purity of a starting material is a cornerstone of scientific integrity. Upon receipt of this compound, a series of in-house analytical tests should be performed to validate the information provided by the supplier.

Recommended Analytical Workflow

Caption: Workflow for the quality control of commercially supplied this compound.

Experimental Protocols for Quality Control

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and assess purity.

  • Methodology:

    • Dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Look for characteristic peaks corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), the two methylene groups of the propyl chain, and the hydroxyl proton. The integration of these signals should be consistent with the number of protons in each environment.

    • Expected ¹³C NMR Signals: Identify the distinct carbon signals for the aromatic ring (including the carbon attached to fluorine, which will exhibit a large C-F coupling constant) and the three carbons of the propanol side chain.

    • Purity Assessment: The absence of significant impurity peaks is crucial.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine purity and identify any volatile impurities.

  • Methodology:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with an appropriate column (e.g., a non-polar or medium-polarity column).

    • Data Analysis: The gas chromatogram will indicate the purity of the sample, with the area of the main peak corresponding to the percentage of this compound. The mass spectrum of the main peak should show the molecular ion (m/z = 154.18) and a fragmentation pattern consistent with the structure.

Synthesis of this compound: A Representative Protocol

While commercial sourcing is often the most practical approach for research quantities, understanding the synthetic route can provide valuable insights into potential impurities. A common method for the preparation of phenylpropanols involves the reduction of a corresponding carbonyl compound.

A plausible synthetic route to this compound could involve the following steps:

  • Friedel-Crafts Acylation: Reaction of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(3-fluorophenyl)propan-1-one.

  • Reduction: Reduction of the ketone to the corresponding alcohol using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Note: This is a generalized synthetic scheme. For a detailed, validated experimental protocol, a thorough literature search for the synthesis of this specific compound or closely related analogs is recommended. Organic Syntheses provides robust procedures for similar transformations.[7]

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can be leveraged to modulate the properties of the final drug candidate.[1][8]

While specific, publicly disclosed applications of this compound are not extensively documented, its structural motifs are present in various biologically active compounds. For instance, fluorinated phenyl groups are key components in a wide range of approved drugs, including kinase inhibitors and central nervous system agents.[9] The propanol side chain provides a convenient handle for further chemical modifications, allowing for the introduction of other functional groups to explore structure-activity relationships (SAR).

Safety and Handling

Based on the Safety Data Sheet for this compound, the following precautions should be observed:

  • Hazard Statements: The compound may be harmful if swallowed and may cause skin and eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and a face shield.

    • Wash hands thoroughly after handling.

    • Use in a well-ventilated area.

    • Store in a tightly closed container in a cool, dry place.

Researchers should always consult the most up-to-date Safety Data Sheet provided by their supplier before handling this chemical.

Conclusion

This compound is a readily accessible and valuable building block for researchers in drug discovery and medicinal chemistry. By carefully selecting a reputable commercial supplier, performing rigorous in-house quality control, and understanding its potential synthetic applications, scientists can confidently incorporate this fluorinated synthon into their research programs to develop novel and improved therapeutic agents.

References

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
  • BIOFOUNT. (n.d.). 156868-83-6|this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14943416, this compound.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-4. [Link]
  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-4. [Link]
  • Journal of Computer-Aided Molecular Design. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
  • Meena, P., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3843-3866. [Link]
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of organofluorine compounds to pharmaceuticals. ACS omega, 5(19), 10633-10640. [Link]

Sources

thermal stability and decomposition of 3-(3-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(3-Fluorophenyl)propan-1-ol

Introduction

This compound is an aromatic alcohol of interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceutical agents and other complex organic molecules. The presence of a fluorine atom on the phenyl ring significantly alters the molecule's electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. A thorough understanding of its thermal stability is paramount for drug development professionals and chemical researchers to ensure safety, define stable storage conditions, and optimize manufacturing processes such as distillation, drying, and formulation, where elevated temperatures may be employed.

This guide provides a comprehensive framework for characterizing the thermal stability and decomposition profile of this compound. As direct literature on the thermal analysis of this specific compound is not extensively available, this document synthesizes foundational principles from analogous structures—including 3-phenyl-1-propanol and other fluorinated aromatic compounds—to propose a robust analytical strategy. We will detail the theoretical underpinnings of its expected thermal behavior and provide field-proven experimental protocols for its empirical evaluation.

Theoretical Considerations: Predicting Thermal Behavior

The thermal stability of this compound is dictated by the interplay of its three key structural features: the propyl chain, the hydroxyl group, and the fluorinated phenyl ring.

  • The Propanol Moiety: Primary alcohols are known to undergo dehydration at elevated temperatures, typically between 170-180°C in the presence of a catalyst, to form alkenes and water[1]. For this compound, this would likely proceed via an elimination reaction.

  • The Phenyl Ring: The aromatic ring provides a degree of thermal stability. However, the C-C bond between the ring and the propyl chain is a potential site for homolytic cleavage at higher temperatures, leading to the formation of resonance-stabilized benzyl-type radicals[2].

  • The Fluorine Substituent: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), making it the most stable covalent bond in organic chemistry. Therefore, cleavage of the C-F bond is not expected to be a primary decomposition pathway under typical thermal analysis conditions. The high electronegativity of fluorine, however, exerts an inductive electron-withdrawing effect on the phenyl ring, which can influence the stability of reaction intermediates and subtly alter decomposition pathways compared to its non-fluorinated analog, 3-phenyl-1-propanol[3][4].

Based on these principles, we can hypothesize two primary, non-combustive decomposition pathways that require experimental validation.

cluster_main Hypothesized Decomposition Pathways A This compound B Pathway 1: Dehydration (Lower Temp) A->B ΔT C Pathway 2: C-C Bond Cleavage (Higher Temp) A->C >> ΔT D 1-(3-Fluorophenyl)prop-1-ene + H₂O B->D -H₂O E 3-Fluorobenzyl Radical + Ethyl Radical C->E Homolysis F Further Fragmentation Products E->F

Caption: Hypothesized thermal decomposition routes for this compound.

Comprehensive Analytical Workflow

To fully characterize the thermal properties of this compound, a multi-technique approach is essential. This workflow ensures that all thermal events are detected, quantified, and understood from a mechanistic perspective.

cluster_workflow Analytical Workflow for Thermal Characterization cluster_results Data Synthesis start Sample This compound tga Thermogravimetric Analysis (TGA) - Onset of Decomposition (T_onset) - Mass Loss Profile (%) - Residual Mass start->tga dsc Differential Scanning Calorimetry (DSC) - Melting Point (T_m) - Boiling Point (T_b) - Enthalpy of Transitions (ΔH) - Decomposition Exotherm/Endotherm start->dsc ega Evolved Gas Analysis (TGA-MS/FTIR) - Identification of Gaseous Decomposition Products (e.g., H₂O, small hydrocarbons) tga->ega Couple Instrument interpretation Correlate mass loss (TGA) with endothermic/exothermic events (DSC) and identify evolved gases (EGA) to determine decomposition mechanism. tga->interpretation dsc->interpretation ega->interpretation

Caption: A validated workflow for comprehensive thermal analysis.

Experimental Protocols

The following sections provide detailed methodologies for the crucial experiments in the analytical workflow.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument (e.g., Shimadzu DTG-60, NETZSCH TG 209 F1) for mass and temperature using certified reference materials.[5][6]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere. This is critical to study thermal decomposition, not oxidative degradation.[5]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate.

    • Rationale for Heating Rate: A rate of 10°C/min is standard for initial screening. Slower rates (e.g., 5°C/min) can improve resolution of sequential events, while faster rates (e.g., 20°C/min) can shift decomposition to higher temperatures. Running experiments at multiple heating rates can be used for kinetic analysis.[5][6]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is typically determined by the intersection of tangents drawn from the baseline and the initial slope of the mass loss curve. The first derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (melting, boiling, decomposition) in the material.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as the reference.

    • Rationale for Sealing: Hermetic sealing prevents mass loss due to evaporation before the boiling point, ensuring accurate measurement of the boiling endotherm.

  • Atmosphere: Maintain a constant flow of inert gas (nitrogen or argon) through the DSC cell during the experiment.

  • Heating Program: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow versus temperature.

    • Endothermic Peaks: Indicate heat absorption, corresponding to phase transitions like melting and boiling.

    • Exothermic Peaks: Indicate heat release, often associated with decomposition or crystallization events.[7]

    • The area under a peak is integrated to determine the enthalpy of the transition (ΔH).

Anticipated Data and Interpretation

The data obtained from TGA and DSC should be synthesized to build a complete picture of the thermal behavior.

ParameterAnalytical TechniqueExpected Observation for this compoundSignificance
Melting Point (Tm) DSCEndothermic peak. Expected to be below room temperature, similar to its analog 3-phenyl-1-propanol (-18°C)[3][8].Defines the solid-to-liquid phase transition.
Boiling Point (Tb) DSCSharp endothermic peak. Expected to be >200°C, similar to its analog (236°C)[3].Defines the liquid-to-gas phase transition; sets an upper limit for processing in open systems.
Onset of Decomposition (Tonset) TGAThe temperature at which significant mass loss begins.Represents the threshold for thermal instability under an inert atmosphere.
Decomposition Profile TGA / DTGLikely a multi-step mass loss, potentially with an initial step corresponding to dehydration followed by further fragmentation at higher temperatures.[5]Elucidates the complexity of the decomposition mechanism.
Decomposition Energetics DSCMay show broad endothermic or sharp exothermic peaks corresponding to the mass loss events seen in TGA.Indicates whether the decomposition process absorbs or releases energy, a critical safety consideration.
Evolved Gases TGA-MS/FTIRWater (H₂O) would be expected if dehydration occurs. Various hydrocarbon fragments would indicate C-C bond cleavage.Confirms the chemical nature of the decomposition products and validates the hypothesized pathways.

Safety Considerations in Drug Development and Research

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area or chemical fume hood.[9]

  • Storage: The material should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10]

  • Thermal Hazards: Although decomposition under inert conditions is the focus of this guide, the potential for hazardous decomposition products in the presence of air or other reagents must be considered. Combustion of fluorinated organic compounds can generate highly toxic and corrosive hydrogen fluoride (HF) gas.[11]

Conclusion

A comprehensive evaluation of the thermal stability of this compound is crucial for its safe and effective use in research and development. While direct experimental data is sparse, a robust understanding can be built by applying fundamental chemical principles and a systematic analytical workflow. By employing Thermogravimetric Analysis (TGA) to define the temperature limits of stability, Differential Scanning Calorimetry (DSC) to understand the energetics of phase transitions and decomposition, and Evolved Gas Analysis (EGA) to identify decomposition products, researchers can construct a complete thermal profile. This knowledge is indispensable for guiding process optimization, ensuring chemical integrity, and maintaining a safe operating environment.

References

  • Material Safety Data Sheet for n-Propanol. (2024). Sasol Chemicals. URL
  • SAFETY DATA SHEET - 3-Phenyl-1-propanol. (2025). Fisher Scientific. URL
  • Dehydration of 3-Phenyl-1-propanol. (2010). Sciencemadness.org. URL
  • SAFETY DATA SHEET - 3-Phenyl-1-propanol. (2024). Sigma-Aldrich. URL
  • Xu, Z. F., Park, J., & Lin, M. C. (2004). Thermal decomposition of ethanol. III. A computational study of the kinetics and mechanism for the CH3+C2H5OH reaction. The Journal of Chemical Physics, 120(14), 6593–6599. URL
  • Baxter, C. M., McCollum, J., & Iacono, S. (n.d.). Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers.
  • PubChem. (n.d.). This compound.
  • Park, J., Xu, Z. F., & Lin, M. C. (2002). Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. The Journal of Chemical Physics, 117(13), 6242-6249. URL
  • Maccoll, A., & Nagra, S. S. (1977). Thermal decomposition of isopropanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 73, 1498-1505. URL
  • Miller, R. E., & Stein, S. E. (1978). Thermal decomposition of aromatic substances. American Chemical Society, Division of Fuel Chemistry, Preprints, 24(3). URL
  • Good, W. D., & Scott, D. W. (1962). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 5(2), 229-238. URL
  • Scribd. (n.d.). Differential Scanning Calorimetry Overview. URL
  • Osu, C. I., et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
  • Material Safety Data Sheet - Propan-1-ol. (2010). Actylis Lab Solutions. URL
  • Park, J., Xu, Z. F., & Lin, M. C. (2002). Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction. The Journal of Chemical Physics, 117(13), 6250-6256. URL
  • ChemicalBook. (n.d.). 3-Phenyl-1-propanol. URL
  • SAFETY D
  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) and (b)
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA)
  • Sigma-Aldrich. (n.d.). 3-Phenyl-1-propanol 98%. URL
  • Biosynth. (n.d.). 3-(3-Chlorophenyl)propan-1-ol. URL
  • PubChem. (n.d.). Benzenepropanol.
  • Malvern Panalytical. (2023). How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research. URL
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA)
  • Jo, H., et al. (2023). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content.

Sources

A Senior Application Scientist's Guide to the Identification of Impurities in 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The transition of a chemical entity from a laboratory curiosity to a life-saving therapeutic is a journey defined by rigor and precision. At the heart of this journey lies the uncompromising pursuit of purity. 3-(3-Fluorophenyl)propan-1-ol is a critical building block in the synthesis of numerous pharmaceutical agents. Its impurity profile is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. This guide provides a comprehensive, field-proven framework for the identification, characterization, and control of impurities in this key intermediate, reflecting the synthesis of regulatory expectations and practical laboratory application.

The Imperative of Purity: Regulatory and Scientific Context

The presence of impurities in an Active Pharmaceutical Ingredient (API) can have significant consequences, ranging from altered bioavailability to direct toxicological effects. Regulatory bodies, under the umbrella of the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities. The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2] For any impurity present at a concentration of 0.1% or higher, identification is generally required.[1] This underscores the necessity of a robust analytical program to dissect the impurity profile of key intermediates like this compound, as impurities introduced at this stage can persist and compromise the final API.

Organic impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and reagents.[3][4][5] A thorough understanding of the synthetic pathway is therefore the first step in predicting and identifying potential impurities.

Deconstructing the Synthesis: A Predictive Approach to Impurity Formation

A common and efficient route to synthesize this compound involves the reduction of a carbonyl compound, such as 3-(3-fluorophenyl)propanoic acid or its corresponding ester, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reaction Scheme:

    • Reactant: 3-(3-Fluorophenyl)propanoic acid

    • Reagent: Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF)

    • Product: this compound

While this reaction is generally high-yielding, the potential for side reactions and carry-over of unreacted materials necessitates a careful examination of potential impurities.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Start 3-(3-Fluorophenyl)propanoic Acid Product This compound Start->Product LiAlH4 / THF I1 Unreacted Starting Material Start->I1 Incomplete Reaction I2 Oxidation Product (Aldehyde) Product->I2 Oxidation I3 Dehydration Product (Alkene) Product->I3 Dehydration I4 Ether By-product Product->I4 Side Reaction

Caption: Potential impurity formation pathways from the synthesis of this compound.

Table 1: Common Potential Impurities and Their Origins

Impurity ClassSpecific ExampleChemical StructureRationale for Formation
Starting Material 3-(3-Fluorophenyl)propanoic acidC₉H₉FO₂Incomplete reduction reaction or insufficient reagent.
Degradation (Oxidation) 3-(3-Fluorophenyl)propanalC₉H₉FOThe primary alcohol is susceptible to oxidation, which can occur during workup or upon storage if exposed to air/oxidants.
By-product (Dehydration) 3-(3-Fluorophenyl)propeneC₉H₉FCan be formed under acidic conditions during aqueous workup or if acidic catalysts are present.
By-product (Coupling) Bis(3-(3-fluorophenyl)propyl) etherC₁₈H₂₀F₂OIntermolecular dehydration (etherification) can occur, particularly at elevated temperatures.

The Analytical Workflow: A Multi-Technique Strategy for Identification

No single analytical technique is sufficient for comprehensive impurity profiling. A hyphenated approach, combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy, is the industry standard.[6][7][8]

3.1. Step 1: Separation and Quantification with Chromatography

The primary goal is to separate all impurities from the main compound and from each other. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this effort due to its versatility and sensitivity.

Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling

  • System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and UV/DAD Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring structure of the analyte and its likely impurities, enabling separation based on subtle differences in polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acidifies the mobile phase, ensuring that acidic impurities (like the starting material) are protonated, which leads to sharper peaks and more consistent retention times.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    25.0 95
    30.0 95
    30.1 30

    | 35.0 | 30 |

    • Rationale: A gradient elution is essential to separate compounds with a range of polarities. The program starts with a higher aqueous content to resolve more polar impurities and gradually increases the organic content to elute the main peak and any non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at 254 nm.

    • Rationale: The aromatic ring provides strong absorbance around 254 nm. A DAD allows for the acquisition of UV spectra for each peak, which can help in preliminary identification and peak purity assessment.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

For volatile impurities, such as residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the preferred method.[5]

3.2. Step 2: Structural Elucidation with Mass Spectrometry and NMR

Once impurities are chromatographically separated, their structures must be determined.

A. High-Resolution Mass Spectrometry (HRMS)

Coupling the HPLC system to a high-resolution mass spectrometer (LC-HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument, is the most powerful technique for initial identification.

  • Why HRMS? It provides a highly accurate mass measurement (typically < 5 ppm error). This accuracy allows for the determination of the elemental formula of an impurity, drastically narrowing down the potential structures. For example, it can easily distinguish between two impurities with the same nominal mass but different elemental compositions.

B. Tandem Mass Spectrometry (MS/MS)

By selecting the molecular ion of an impurity and subjecting it to fragmentation, MS/MS experiments generate a fragmentation pattern. This pattern is a structural fingerprint that can be used to piece together the molecule's structure, often confirming the identity of known impurities by comparison to a reference standard or predicting the structure of unknown ones.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel or structurally ambiguous impurities, isolation followed by NMR analysis is the definitive method for structural confirmation.[7]

  • Isolation: The impurity is collected using preparative HPLC.

  • Analysis: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed on the isolated compound. This provides unambiguous evidence of the atomic connectivity and completes the structural puzzle.

G A Sample of this compound B LC-UV Analysis (Separation & Quantification) A->B C Impurity Peak Detected (>0.1%) B->C D LC-HRMS Analysis C->D Characterize E Accurate Mass & Elemental Formula D->E F MS/MS Fragmentation D->F G Proposed Structure E->G F->G H Isolation via Preparative HPLC G->H If Novel/Uncertain J Definitive Structure Confirmed G->J If Known/Confirmed I NMR Spectroscopy (1H, 13C, 2D) H->I I->J

Caption: A self-validating workflow for impurity identification and structural confirmation.

Control Strategies: From Prediction to Prevention

Identifying impurities is only half the battle; controlling them is paramount.

  • Raw Material Control: Implement stringent specifications for 3-(3-fluorophenyl)propanoic acid and all reagents.

  • Process Optimization: Carefully control reaction parameters (temperature, reagent stoichiometry, reaction time) to minimize the formation of by-products.

  • Purification Development: Design a robust purification process (e.g., crystallization, distillation, or preparative chromatography) specifically targeted at removing the identified impurities.

  • Stability Studies: Conduct forced degradation studies to understand how the compound behaves under stress (heat, light, acid, base, oxidation) and establish appropriate storage and handling conditions to prevent the formation of degradants.[7]

By integrating this comprehensive analytical and control strategy, drug development professionals can ensure the quality, safety, and consistency of this compound, thereby laying a solid foundation for the successful development of new medicines.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from the European Medicines Agency. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • U.S. Food and Drug Administration. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Slideshare. (n.d.). ICH- Q3 Impurity.
  • Aizon. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 3-(3-Fluorophenyl)propan-1-ol via Carboxylic Acid Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(3-Fluorophenyl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. The described method employs the robust and high-yielding reduction of the commercially available 3-(3-Fluorophenyl)propanoic acid using lithium aluminum hydride (LiAlH₄). This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also critical insights into the reaction mechanism, safety precautions, and purification strategies. The protocol is structured to ensure reproducibility and high purity of the final product, validated by standard analytical techniques.

Introduction and Scientific Context

This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.

The selected synthetic strategy involves the reduction of a carboxylic acid to a primary alcohol. While several reducing agents exist, lithium aluminum hydride (LiAlH₄) is exceptionally effective for this transformation, unlike milder agents such as sodium borohydride (NaBH₄), which are not reactive enough to reduce carboxylic acids.[1][2] The high reactivity of LiAlH₄ ensures a near-quantitative conversion under relatively mild conditions. This protocol is optimized for laboratory scale and emphasizes safe handling and operational excellence.

Reaction Scheme & Mechanism

Overall Transformation:

Mechanistic Insight:

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[1][3]

  • Deprotonation: The acidic proton of the carboxylic acid is first removed by a hydride ion (H⁻), forming hydrogen gas and a lithium carboxylate salt.

  • Coordination & Hydride Attack: The lithium carboxylate coordinates to the aluminum center. A subsequent intramolecular or intermolecular hydride transfer to the carbonyl carbon occurs, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate collapses, eliminating an O-Al species to form an aldehyde.

  • Final Reduction: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced to the corresponding lithium alkoxide.[4][5]

  • Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol product.

Critical Safety Precautions: Handling Lithium Aluminum Hydride (LiAlH₄)

WARNING: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive reagent. It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields or goggles, a face shield, and heavy-duty, impermeable gloves (e.g., butyl rubber).[8][9]

  • Inert Atmosphere: All operations involving solid LiAlH₄ or its solutions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Use a glove box or a fume hood with an inert gas setup.[7][8]

  • Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried immediately before use to remove any trace moisture. Solvents must be anhydrous.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area. DO NOT use water, carbon dioxide (CO₂), or soda-acid extinguishers on a LiAlH₄ fire, as they will intensify it.[6]

  • Quenching: Excess LiAlH₄ must be quenched carefully and slowly at low temperatures. The procedure outlined in this protocol is designed to be a controlled process.

Materials and Equipment

Reagent / Material Formula MW ( g/mol ) Grade Supplier Example
3-(3-Fluorophenyl)propanoic acidC₉H₉FO₂168.17>98%Sigma-Aldrich, TCI
Lithium aluminum hydride (LiAlH₄)H₄AlLi37.9595-97% powderAcros Organics, Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-Aldrich
Diethyl ether (Et₂O)(C₂H₅)₂O74.12AnhydrousFisher Scientific
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousVWR
Hydrochloric acid (HCl)HCl36.462 M aqueous solutionJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous solutionLabChem
Saturated Sodium Chloride (Brine)NaCl58.44Aqueous solutionFisher Scientific
Silica GelSiO₂60.08230-400 meshSorbent Technologies
HexanesC₆H₁₄86.18ACS GradeVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR

Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Nitrogen/Argon gas inlet and bubbler

  • Ice-water bath

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Part A: Reaction Setup and Execution
  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In a separate dry flask, suspend Lithium Aluminum Hydride (1.2 eq, 2.71 g, 71.4 mmol) in 100 mL of anhydrous THF . Stir the suspension.

  • Substrate Addition: To the main reaction flask, add 3-(3-Fluorophenyl)propanoic acid (1.0 eq, 10.0 g, 59.5 mmol) and dissolve it in 150 mL of anhydrous THF .

  • Initial Cooling: Cool the solution of the carboxylic acid to 0 °C using an ice-water bath.

  • Slow Addition of LiAlH₄: Carefully and slowly add the LiAlH₄ suspension to the carboxylic acid solution via cannula or a dropping funnel over a period of 45-60 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). A sample can be taken, carefully quenched with a drop of ethyl acetate then water, extracted, and spotted. The reaction is complete when the starting material spot has disappeared.

Part B: Reaction Work-up and Quenching (Fieser Method)

CAUTION: The quenching process is highly exothermic and releases significant amounts of hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.

  • Cooling: Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Sequential Addition: While stirring vigorously, add the following reagents dropwise in sequence:

    • 2.7 mL of water (to quench excess LiAlH₄).

    • 2.7 mL of 15% (w/v) aqueous NaOH (to form a granular precipitate).

    • 8.1 mL of water (to fully precipitate aluminum salts).

  • Stirring: Remove the ice bath and stir the resulting slurry at room temperature for 30 minutes. A granular, white precipitate of aluminum salts should form, which is easily filterable.

  • Filtration: Filter the mixture through a pad of Celite or a coarse fritted glass funnel. Wash the filter cake thoroughly with additional THF or diethyl ether (3 x 50 mL) to ensure all product is recovered.

  • Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Part C: Purification and Characterization
  • Purification: Purify the crude oil using flash column chromatography on silica gel.

    • Eluent System: A gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3) is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a clear, colorless oil. Expected yield: 85-95%.

  • Characterization: Confirm the identity and purity of the product using standard analytical methods.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.20 (m, 1H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 3.68 (t, J=6.4 Hz, 2H, -CH₂OH), 2.72 (t, J=7.6 Hz, 2H, Ar-CH₂-), 1.90 (quint, J=7.0 Hz, 2H, -CH₂-CH₂-CH₂-), 1.60 (br s, 1H, -OH).[10]

    • ¹³C NMR (CDCl₃, 101 MHz): δ 163.0 (d, J=244 Hz), 144.5 (d, J=7.5 Hz), 129.8 (d, J=8.3 Hz), 124.2, 115.3 (d, J=21 Hz), 112.8 (d, J=21 Hz), 62.0, 34.0, 31.8.

    • IR (thin film, cm⁻¹): 3330 (br, O-H), 3050, 2940, 2870, 1615, 1590, 1490, 1450, 1260, 1140, 1050 (C-O), 870, 780.

    • Mass Spec (EI): m/z 154 (M⁺), 136, 109, 91.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Part A: Reaction Setup & Execution cluster_workup Part B: Quenching & Work-up cluster_purify Part C: Purification & Analysis prep 1. Flame-Dry Apparatus under N₂ Atmosphere dissolve_acid 2. Dissolve Acid in Anhydrous THF prep->dissolve_acid cool_1 4. Cool Acid Solution to 0 °C dissolve_acid->cool_1 prep_lah 3. Prepare LiAlH₄ Suspension in THF add_lah 5. Slow Addition of LiAlH₄ Suspension prep_lah->add_lah cool_1->add_lah react 6. Stir at Room Temp for 3-4 hours add_lah->react monitor 7. Monitor by TLC react->monitor cool_2 8. Cool Reaction to 0 °C monitor->cool_2 quench 9. Sequential Quench: H₂O, NaOH(aq), H₂O cool_2->quench stir_precip 10. Stir to Granulate Aluminum Salts quench->stir_precip filter 11. Filter Slurry Wash with Ether stir_precip->filter evaporate_1 12. Evaporate Filtrate to Obtain Crude Oil filter->evaporate_1 chromatography 13. Flash Column Chromatography evaporate_1->chromatography evaporate_2 14. Evaporate Pure Fractions chromatography->evaporate_2 product Final Product: This compound evaporate_2->product analysis 15. Characterize by NMR, IR, MS product->analysis

Caption: Experimental workflow from setup to final product characterization.

Troubleshooting

Issue Possible Cause Solution
Reaction does not go to completion.Insufficient LiAlH₄; wet solvent/reagents.Add more LiAlH₄ solution. Ensure all solvents are anhydrous and glassware is properly dried.
Formation of a gelatinous precipitate during work-up.Incorrect ratio or order of quenching reagents.Add more anhydrous Na₂SO₄ or MgSO₄ and stir vigorously for an extended period. In the future, strictly follow the Fieser work-up sequence and ratios.
Low Yield.Incomplete reaction; loss during filtration or extraction.Ensure complete reaction via TLC. Wash the filter cake thoroughly during work-up.
Product contaminated with starting material.Incomplete reaction.Increase reaction time or temperature (mild heating to 40 °C can be applied if necessary). Re-purify via column chromatography.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By reducing the corresponding carboxylic acid with lithium aluminum hydride, the target compound can be obtained in high yield and purity. The emphasis on the mechanistic underpinnings and rigorous safety protocols provides researchers with the necessary tools to perform this synthesis confidently and effectively. The provided characterization data serves as a benchmark for validating the successful synthesis of the final product.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Online].
  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. [Online].
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Online].
  • Hunt, I. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Online].
  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. [Online].
  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. [Online].
  • Bajpai, A. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Online].
  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Online].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14943416, this compound. [Online].
  • Brown, D. (n.d.). reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4. Doc Brown's Chemistry. [Online].

Sources

The Strategic Utility of 3-(3-Fluorophenyl)propan-1-ol in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing pharmacological properties. The 3-(3-Fluorophenyl)propan-1-ol scaffold has emerged as a particularly valuable pharmaceutical intermediate. Its unique combination of a flexible propanol chain and a meta-fluorinated phenyl ring offers a versatile platform for the synthesis of a new generation of therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and the scientific rationale behind its use.

The Fluorine Advantage in Drug Design

The presence of a fluorine atom at the meta position of the phenyl ring in this compound is not a trivial substitution. It imparts a range of beneficial properties to potential drug molecules, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the final drug compound.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier, a critical feature for CNS-acting drugs.

  • Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.

  • Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
CAS Number 156868-83-6[1]
Appearance Colorless liquid
Boiling Point 115-117 °C at 5 mmHg
Density 1.085 g/cm³
Solubility Soluble in most organic solvents (e.g., DCM, THF, methanol)

Application in the Synthesis of CNS-Active Agents

The 3-(3-fluorophenyl)propylamine scaffold is a core component of several selective serotonin reuptake inhibitors (SSRIs) and other psychoactive compounds. This compound serves as a readily available precursor to this critical pharmacophore. The following protocols outline key transformations of this intermediate.

Protocol 1: Synthesis of 3-(3-Fluorophenyl)propylamine

The conversion of the primary alcohol to a primary amine is a crucial step in the synthesis of many CNS drug analogues. This can be efficiently achieved via a two-step process involving activation of the alcohol followed by nucleophilic substitution with an amine surrogate.

Step 1: Tosylation of this compound

This step activates the hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(3-fluorophenyl)propyl tosylate.

    • The crude product can be purified by flash column chromatography if necessary.

Step 2: Azide Formation and Reduction

The tosylate is then converted to an azide, which can be cleanly reduced to the primary amine.

  • Materials:

    • 3-(3-Fluorophenyl)propyl tosylate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LAH) or Hydrogen gas with a Palladium catalyst (Pd/C)

    • Tetrahydrofuran (THF) or Ethanol

    • Water

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (Azide Formation):

    • Dissolve the 3-(3-fluorophenyl)propyl tosylate (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(3-fluorophenyl)propyl azide.

  • Procedure (Reduction):

    • Using LAH:

      • Carefully add a solution of the crude azide in THF to a stirred suspension of LAH (1.5 eq) in THF at 0 °C.

      • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak).

      • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

      • Filter the resulting precipitate and wash with THF.

      • Concentrate the filtrate to yield 3-(3-fluorophenyl)propylamine.

    • Using Catalytic Hydrogenation:

      • Dissolve the crude azide in ethanol or methanol.

      • Add a catalytic amount of 10% Pd/C.

      • Stir the mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) until the reaction is complete.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate to yield 3-(3-fluorophenyl)propylamine.

Synthesis_of_Amine start This compound tosylate 3-(3-Fluorophenyl)propyl tosylate start->tosylate TsCl, Pyridine azide 3-(3-Fluorophenyl)propyl azide tosylate->azide NaN₃, DMF amine 3-(3-Fluorophenyl)propylamine azide->amine 1. LAH, THF 2. H₂O or H₂, Pd/C

Caption: Synthesis of 3-(3-Fluorophenyl)propylamine.

Protocol 2: Ether Synthesis via Mitsunobu Reaction

The hydroxyl group of this compound can be directly converted to an ether, a common structural motif in pharmaceuticals, using the Mitsunobu reaction.[2][3][4] This reaction proceeds with inversion of configuration if a chiral starting material is used and is known for its mild conditions and broad substrate scope.[2][4] This is particularly relevant for the synthesis of analogues of drugs like fluoxetine, which features a diaryl ether linkage.[5][6][7]

  • Materials:

    • This compound

    • A phenolic compound (e.g., 4-trifluoromethylphenol for fluoxetine analogues)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenolic compound (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the stirred mixture. A color change and/or precipitation of triphenylphosphine oxide may be observed.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.

Mitsunobu_Reaction alcohol This compound reagents PPh₃, DEAD/DIAD, THF alcohol->reagents phenol Ar-OH (e.g., 4-Trifluoromethylphenol) phenol->reagents ether 3-(3-Fluorophenyl)propyl aryl ether reagents->ether

Caption: Ether synthesis via the Mitsunobu reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of a wide range of pharmaceutical compounds, particularly those targeting the central nervous system. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery and development programs.

References

  • Thiemann, T. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry2018, 8, 125-147. [Link]
  • Wenthur, C. J., & Lindsley, C. W. Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience2013, 4(1), 1-12. [Link]
  • LookChem. Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. [Link]
  • Franklin, A., & Nelson, E. Synthesis of Fluoxetine.
  • Chemistry Steps. Synthesis of Prozac (Fluoxetine). [Link]
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • Master Organic Chemistry. Mitsunobu Reaction. [Link]
  • Google Patents.
  • Google Patents.
  • PubChem. This compound. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Master Organic Chemistry. Mitsunobu Reaction. [Link]
  • Google Patents.
  • epdf.pub.
  • Google P
  • PubMed. Multicomponent reactions in drug discovery and medicinal chemistry. [Link]
  • PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
  • Google Patents.
  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
  • Organic Syntheses. 3-phenyl-1-propanol. [Link]
  • ResearchGate. Dehydration of n-propanol and methanol to produce etherified fuel additives. [Link]
  • Google Patents. Preparation method of N-methyl-3,3-diphenylpropylamine.
  • Google Patents. Method for preparing 3-aryloxy-3-aryl propylamine.

Sources

Application Notes & Protocols: The Strategic Utility of 3-(3-Fluorophenyl)propan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Scaffold for High-Value Therapeutics

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique stereoelectronic properties can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] Within this context, 3-(3-Fluorophenyl)propan-1-ol emerges as a highly valuable and versatile building block. Its structure combines the proven pharmacophore of a 3-phenylpropanolamine core with the advantageous properties of a meta-positioned fluorine atom.

This 3-phenylpropan-1-amine scaffold is the foundational structure for several blockbuster drugs, most notably in the realm of central nervous system (CNS) therapeutics. Landmark antidepressants such as Fluoxetine (Prozac) and the norepinephrine reuptake inhibitor Atomoxetine (Strattera) are built upon this core, demonstrating its efficacy in modulating monoamine transporter function.[4][5][6] Consequently, this compound serves as a critical starting material and intermediate for the synthesis of novel analogs of these established drugs, allowing researchers to explore new chemical space and refine pharmacological profiles for next-generation CNS agents.[7][8][9]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into the mechanistic rationale for its use, provide detailed, field-tested synthetic protocols, and present logical workflows for its incorporation into drug discovery programs.

Core Application: A Key Intermediate for Phenylpropanolamine-Class CNS Agents

Mechanistic Rationale: Mimicking Endogenous Neurotransmitters

The therapeutic success of the phenylpropanolamine class of drugs stems from their structural resemblance to endogenous monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This structural analogy allows them to bind competitively to monoamine transporters—such as the serotonin transporter (SERT) and norepinephrine transporter (NET)—inhibiting the reuptake of these neurotransmitters from the synaptic cleft. The resulting increase in synaptic neurotransmitter concentration is the primary mechanism behind their antidepressant and anxiolytic effects.

The inclusion of a fluorine atom on the phenyl ring, as in this compound, serves multiple purposes. It can block sites of metabolic oxidation, thereby increasing the drug's half-life, and its high electronegativity can create favorable electrostatic interactions within the transporter's binding pocket, potentially increasing potency and selectivity.[1][3]

Illustrative Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates the fundamental mechanism of action for a selective serotonin reuptake inhibitor (SSRI) derived from the 3-phenylpropan-1-amine scaffold.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (Serotonin) Serotonin_Release Release SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin Exocytosis Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding SSRI SSRI Drug (e.g., Fluoxetine Analog) SSRI->SERT Inhibition Signal Signal Transduction Receptor->Signal

Caption: Mechanism of action for an SSRI at the synapse.

General Synthetic Strategy

This compound is an ideal precursor for synthesizing target phenylpropanolamine drugs. The primary hydroxyl group can be readily converted into a good leaving group, which is subsequently displaced by a primary amine (such as methylamine) to furnish the final product. This straightforward and reliable synthetic pathway makes it a highly attractive intermediate for library synthesis and lead optimization.

Synthetic_Workflow Start This compound Activation Step 1: Hydroxyl Activation (e.g., Mesylation) Start->Activation Intermediate Activated Intermediate (e.g., Mesylate) Activation->Intermediate Amination Step 2: Nucleophilic Substitution (with R-NH2) Intermediate->Amination Product Target Amine (e.g., Atomoxetine Analog) Amination->Product

Caption: General workflow for converting the alcohol to a target amine.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-(3-fluorophenyl)propan-1-amine

This protocol details the conversion of this compound to a core amine structure analogous to the active moieties of Fluoxetine and Atomoxetine. The process involves two key steps: activation of the alcohol via mesylation, followed by nucleophilic substitution.

Materials & Reagents:

ReagentCAS NumberMolecular WeightNotes
This compound156868-83-6154.18 g/mol Starting material
Triethylamine (TEA)121-44-8101.19 g/mol Anhydrous
Methanesulfonyl Chloride (MsCl)124-63-0114.55 g/mol Freshly distilled
Methylamine (40% in H₂O)74-89-531.06 g/mol ---
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous
Saturated aq. NaHCO₃---------
Brine---------
Anhydrous MgSO₄7487-88-9120.37 g/mol ---

Step 1: Synthesis of 3-(3-fluorophenyl)propyl methanesulfonate (Intermediate)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous triethylamine (1.5 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

    • Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise via a syringe. A white precipitate (triethylamine hydrochloride) will form. Maintain the temperature at 0 °C.

    • Causality Note: The highly electrophilic sulfur atom of MsCl readily reacts with the nucleophilic hydroxyl group, converting it into a mesylate, which is an excellent leaving group for the subsequent SN2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-Methyl-3-(3-fluorophenyl)propan-1-amine (Final Product)

  • Reaction Setup: Dissolve the crude mesylate intermediate from Step 1 in THF (approx. 0.3 M) in a sealed pressure tube.

  • Amine Addition: Add an excess of aqueous methylamine solution (40%, ~10 eq.).

    • Safety Note: Methylamine is volatile and corrosive. Perform this step in a well-ventilated fume hood. The use of a pressure tube is necessary to contain the volatile amine and allow for heating.

  • Reaction: Seal the tube tightly and heat the mixture to 60-70 °C overnight (approx. 16 hours).

  • Workup: After cooling to room temperature, carefully open the pressure tube. Concentrate the mixture under reduced pressure to remove most of the THF and excess methylamine.

  • Extraction: Dilute the residue with water and make the solution basic (pH > 12) by adding 2M NaOH. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure N-Methyl-3-(3-fluorophenyl)propan-1-amine.

Advanced Applications & Data

Role in Asymmetric Synthesis

For creating enantiomerically pure drugs like (R)-Atomoxetine, the synthesis would typically involve an asymmetric reduction of the corresponding ketone, 3-chloro-1-(3-fluorophenyl)propan-1-one. This reduction, often accomplished using chiral catalysts like (R)- or (S)-CBS-oxazaborolidine, yields the chiral alcohol intermediate.[5] This chiral alcohol, an enantiopure version of this compound (with a suitable leaving group at the 3-position), is then carried forward to produce the final single-enantiomer drug.

Expected Impact of 3-Fluoro Substitution on Biological Activity

While specific data for 3-(3-fluorophenyl)propan-1-amine derivatives are proprietary or dispersed in patent literature, we can infer the expected impact by comparing well-known drugs with their non-fluorinated or differently fluorinated analogs. The introduction of fluorine is a well-established strategy to enhance potency and modulate pharmacokinetic properties.

Table 1: Comparative Biological Activity of Phenylpropanolamine Analogs

CompoundPrimary Target(s)Reported Binding Affinity (Ki, nM)Key Structural FeatureReference
Fluoxetine SERT0.8 - 2.64-Trifluoromethylphenoxy[5]
Atomoxetine NET~52-Methylphenoxy[4]
Nisoxetine NET~1.32-Methoxyphenoxy[10]
Duloxetine SERT / NET0.8 (SERT), 7.5 (NET)NaphthyloxyN/A

Hypothesized Impact: A derivative of this compound, such as N-Methyl-3-(3-fluorophenyl)-3-phenoxypropan-1-amine, would be an analog of Fluoxetine. The replacement of the 4-CF₃ group with a 3-F substituent on the other phenyl ring would be expected to retain high affinity for monoamine transporters while potentially altering the selectivity profile (SERT vs. NET) and metabolic fate, making it a compelling candidate for investigation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides a direct and efficient route to high-value CNS therapeutic candidates. Its utility is grounded in the proven success of the phenylpropanolamine scaffold and enhanced by the strategic placement of a fluorine atom. The protocols and insights provided herein are designed to empower medicinal chemists to leverage this versatile compound in their drug discovery efforts, facilitating the development of novel agents with improved pharmacological profiles.

References

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Wikipedia. (n.d.). Atomoxetine.
  • Hill, S. E., & Gakhal, G. (2014). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14–23.
  • Bentham Science Publishers. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64.
  • Roviello, G., Cioffi, C., et al. (2025). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Tetrahedron Letters, 171-172, 155800.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64.
  • Teva Pharmaceutical Industries Ltd. (2006). Synthesis of atomoxetine hydrochloride. Google Patents.
  • Daewon Pharmaceutical Co., Ltd. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate. (2006). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products.
  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Journal of Medicinal Chemistry and Drug Design.
  • ResearchGate. (2021). Review: Fluorine in Medicinal Chemistry.
  • ResearchGate. (2020). Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors.
  • PubMed. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4493-7.
  • Baxendale, I. R., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.
  • ResearchGate. (2024). Synthesis Characterization CNS and Analgesic Studies of methyl 4-[(1E)-3-(Cyclopropylamino)-2-(2- Fluorophenyl)-3-Oxoprop-1-en-1-yl]Benzoate.
  • National Center for Biotechnology Information. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 5(11), 1311-1329.
  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(18), 6688.
  • National Center for Biotechnology Information. (2012). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Structural & Molecular Biology, 19(5), 492-496.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Publications.
  • National Center for Biotechnology Information. (2021). Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction. Frontiers in Pharmacology, 11, 609249.
  • MDPI. (2021). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 26(16), 4987.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

Sources

Application Notes & Protocols: Synthesis of 3-(3-Fluorophenyl)propan-1-OL Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The 3-(3-fluorophenyl)propan-1-ol scaffold is a particularly valuable building block, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active agents.[4][5] Its structure combines a flexible propanol chain with a fluorinated aromatic ring, offering multiple points for chemical modification to optimize pharmacokinetic and pharmacodynamic profiles.[3] This guide provides an in-depth exploration of robust synthetic strategies, detailed experimental protocols, and characterization techniques for preparing these valuable derivatives, tailored for researchers and scientists in drug development.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will dissect three common, field-proven strategies.

Strategy A: Grignard Reaction with Epoxides

The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation.[6][7] This approach involves the nucleophilic attack of a pre-formed Grignard reagent, 3-fluorophenylmagnesium bromide, on an electrophilic epoxide, such as ethylene oxide.

  • Causality and Mechanistic Insight : The reaction hinges on the polarity of the carbon-magnesium bond in the Grignard reagent, which imparts significant carbanionic character to the phenyl carbon.[7][8] This potent nucleophile readily attacks one of the electrophilic carbons of the strained epoxide ring, forcing it to open. The subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.[8] The primary advantage of this method is its efficiency in constructing the carbon skeleton in a single, high-yielding step.

  • Trustworthiness and Control : The success of this reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[6] Any protic solvent, including atmospheric moisture, will rapidly quench the Grignard reagent by protonation, converting it to fluorobenzene and halting the desired reaction.[6] Using oven-dried glassware and anhydrous ether is non-negotiable for achieving a reliable outcome.[9]

Grignard_Synthesis_Workflow Start 3-Bromofluorobenzene + Mg Metal Grignard 3-Fluorophenyl- magnesium bromide (Grignard Reagent) Start->Grignard Anhydrous Ether Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Epoxide Ethylene Oxide Epoxide->Intermediate Product 3-(3-Fluorophenyl) -propan-1-ol Intermediate->Product Protonation Acid Acidic Workup (e.g., H₃O⁺) Acid->Product

Caption: Workflow for Grignard Synthesis.

Strategy B: Reduction of Phenylpropanoic Acid Derivatives

Another robust and widely used method is the reduction of a carbonyl group at the C3 position. This typically starts from the more readily available 3-(3-fluorophenyl)propanoic acid or its corresponding ester.

  • Causality and Mechanistic Insight : Carboxylic acids and esters are less reactive towards nucleophiles than aldehydes or ketones. Therefore, a powerful reducing agent, typically a hydride donor like Lithium Aluminum Hydride (LiAlH₄), is required. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. For esters, this initially forms a tetrahedral intermediate which then eliminates the alkoxy group (-OR) to form an aldehyde, which is immediately reduced further to the primary alcohol. The final step involves an aqueous workup to protonate the alkoxide.

  • Trustworthiness and Control : LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. Therefore, reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in an anhydrous solvent like THF or diethyl ether. The addition of LiAlH₄ is highly exothermic and must be performed at reduced temperatures (e.g., 0 °C) to control the reaction rate. A carefully controlled quenching procedure is essential for safety and product isolation.

Reduction_Workflow Start Ethyl 3-(3-fluorophenyl) -propanoate Product 3-(3-Fluorophenyl) -propan-1-ol Start->Product Carbonyl Reduction Reagent 1. LiAlH₄ in THF 2. H₂O Workup Reagent->Product

Caption: Reduction of an Ester to a Primary Alcohol.

Strategy C: Hydroboration-Oxidation of an Alkene

This two-step procedure provides a regioselective route to the alcohol from an alkene, specifically 1-allyl-3-fluorobenzene. It is renowned for its anti-Markovnikov selectivity.[10][11]

  • Causality and Mechanistic Insight : The first step, hydroboration, involves the addition of borane (BH₃) across the double bond. Boron, being the less electronegative atom, adds to the less substituted carbon of the alkene, while a hydrogen atom adds to the more substituted carbon.[10][12] This occurs in a concerted, syn-addition fashion.[11][13] The second step is an oxidation, typically with basic hydrogen peroxide, which replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[10][12] The net result is the addition of H and OH across the double bond in an anti-Markovnikov fashion, yielding the terminal alcohol.[13]

  • Trustworthiness and Control : Borane is typically used as a complex with a Lewis base, such as tetrahydrofuran (BH₃·THF), to stabilize it.[13] The reaction is sensitive to steric hindrance, which drives the regioselectivity. The oxidation step with hydrogen peroxide is exothermic and should be performed with temperature control. This method is highly reliable for producing primary alcohols from terminal alkenes.

Hydroboration_Workflow Start 1-Allyl-3-fluorobenzene Step1 Step 1: Hydroboration (BH₃·THF) Start->Step1 Anti-Markovnikov Addition Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Step 2: Oxidation (H₂O₂, NaOH) Intermediate->Step2 C-B to C-O Conversion Product 3-(3-Fluorophenyl) -propan-1-ol Step2->Product

Caption: Hydroboration-Oxidation Pathway.

Detailed Experimental Protocol: Reduction of Ethyl 3-(3-fluorophenyl)propanoate

This section provides a representative, step-by-step protocol for the synthesis of the title compound via the reduction of an ester.

3.1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl 3-(3-fluorophenyl)propanoate196.215.0 g25.5Starting Material
Lithium Aluminum Hydride (LiAlH₄)37.951.2 g31.61.25 eq., Highly Reactive
Anhydrous Tetrahydrofuran (THF)-100 mL-Solvent
Saturated aq. Sodium Sulfate (Na₂SO₄)-~20 mL-For quenching
Diethyl Ether (Et₂O)-200 mL-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying agent
Silica Gel (230-400 mesh)-As needed-For column chromatography
Hexanes / Ethyl Acetate-As needed-Eluent for chromatography

3.2. Step-by-Step Methodology

  • Reaction Setup : Under a nitrogen atmosphere, add Lithium Aluminum Hydride (1.2 g) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add 50 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition : Dissolve Ethyl 3-(3-fluorophenyl)propanoate (5.0 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Quenching (Work-up) : CAUTION: HIGHLY EXOTHERMIC AND EVOLVES HYDROGEN GAS. Cool the reaction mixture back to 0 °C. Slowly and carefully add 1.2 mL of water dropwise. Follow this with the dropwise addition of 1.2 mL of 15% aqueous NaOH, and then 3.6 mL of water. A white, granular precipitate should form. Stir vigorously for 30 minutes.

  • Isolation : Filter the mixture through a pad of Celite, washing the precipitate thoroughly with diethyl ether. Combine the filtrate and washes.

  • Purification : Dry the combined organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Product Characterization and Data Analysis

Unambiguous characterization is critical to validate the structure and purity of the synthesized compound.[14][15]

4.1. Spectroscopic Data

The following data are representative for this compound (C₉H₁₁FO).[16]

TechniqueData / Expected Values
¹H NMR (CDCl₃)δ 7.30-7.20 (m, 1H, Ar-H), 6.98-6.85 (m, 3H, Ar-H), 3.68 (t, 2H, -CH₂-OH), 2.72 (t, 2H, Ar-CH₂-), 1.95-1.85 (m, 2H, -CH₂-), 1.55 (br s, 1H, -OH).[17][18]
¹³C NMR (CDCl₃)δ 163.0 (d, J=243 Hz), 144.5, 129.8, 124.5, 115.2 (d, J=21 Hz), 112.8 (d, J=21 Hz), 62.0, 34.0, 31.5.[17]
Mass Spec. (EI)m/z (%): 154 ([M]⁺), 136 ([M-H₂O]⁺), 109 ([M-C₂H₅O]⁺).[14]

4.2. Interpreting the Data

  • Purity Assessment : In the ¹H NMR spectrum, the absence of signals corresponding to the starting ester (e.g., the ethyl group quartet and triplet around δ 4.1 and 1.2 ppm) indicates complete reduction.[14] The integration of the proton signals should match the expected 1:3:2:2:2:1 ratio.

  • Structural Verification : The mass spectrum should show the correct molecular ion peak at m/z = 154, confirming the elemental composition.[14][16] The fragmentation pattern, such as the loss of water ([M-18]), is characteristic of alcohols.[14] The ¹³C NMR spectrum, particularly the large coupling constant associated with the carbon directly bonded to fluorine, confirms the presence and position of the fluorine atom.

Applications in Drug Discovery

The this compound scaffold is a versatile starting point for creating libraries of potential drug candidates.

  • Intermediate for API Synthesis : This molecule is a direct precursor or a close analog to intermediates used in the synthesis of important drugs. For example, the trifluoromethyl analog, 3-[3-(trifluoromethyl)phenyl]propan-1-ol, is a key intermediate for Cinacalcet, a calcimimetic agent.[19][20] Similarly, the core structure is present in selective serotonin reuptake inhibitors like Fluoxetine, suggesting its utility in developing novel CNS agents.[4]

  • Scaffold for Lead Optimization : The terminal hydroxyl group is a convenient handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or converted into an amine, ether, or ester, allowing for extensive Structure-Activity Relationship (SAR) studies. These modifications can be used to fine-tune properties like solubility, cell permeability, and target binding affinity.

  • Bioisosteric Replacement : The 3-fluorophenyl group itself is a common motif in drug design.[21][22][23] It can act as a bioisostere for other groups, improving metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

By mastering the synthesis and derivatization of this key intermediate, drug discovery programs can efficiently generate and test novel chemical entities, accelerating the path toward new therapeutics.

References

  • Exploring 3-[3-(Trifluoromethyl)
  • Grignard Reaction. (URL: )
  • CN101550063A - Method for purifying ultra-purity absolute ethyl alcohol - Google P
  • Ethanol purific
  • US4762616A - Isopropyl alcohol purification process - Google P
  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - MDPI. (URL: [Link])
  • EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. (URL: [Link])
  • US20060292262A1 - Method of purifying liquor and purification apparatus - Google P
  • Hydroboration–oxidation reaction - Wikipedia. (URL: [Link])
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
  • Hydroboration of Alkenes - Master Organic Chemistry. (URL: [Link])
  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applic
  • This compound | C9H11FO | CID 14943416 - PubChem. (URL: [Link])
  • Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (URL: [Link])
  • Synthesis of Some New Propanol Derivatives Analogous to Fluconazole.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])
  • Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts. (URL: [Link])
  • Hydroboration-Oxidation of Alkynes with Practice Problems - Chemistry Steps. (URL: [Link])
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (URL: [Link])
  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google P
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])
  • 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem. (URL: [Link])
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry - JOCPR. (URL: [Link])
  • Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl - PubMed. (URL: [Link])
  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characteriz
  • Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed. (URL: [Link])
  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists - PubMed. (URL: [Link])
  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (URL: [Link])
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed. (URL: [Link])
  • Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (URL: [Link])

Sources

Application Note: A Validated HPLC Method for the Quantification of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 3-(3-Fluorophenyl)propan-1-ol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise measurement critical for quality control and process optimization in drug development. The described isocratic reverse-phase HPLC (RP-HPLC) method utilizes a C18 column and a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, method validation, and data analysis.

Introduction

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the metabolic stability and binding affinity of the final drug product. Therefore, ensuring the purity and concentration of this intermediate is paramount during the manufacturing process. This application note presents a validated HPLC method designed for the routine analysis of this compound in process samples and as a final product. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions.[1][2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.[5]

PropertyValueRationale for HPLC Method Development
Chemical Structure C9H11FOThe presence of a phenyl ring provides strong UV chromophores, making UV detection a suitable and sensitive choice. The hydroxyl group and fluorine atom contribute to its polarity.
Molecular Weight 154.18 g/mol This moderate molecular weight is well-suited for standard HPLC analysis.[5]
Polarity Moderately PolarThe combination of the nonpolar phenyl ring and the polar alcohol group suggests that reverse-phase chromatography with a C18 stationary phase will provide good retention and separation.[6][7]
UV Absorbance ~263 nm (estimated)The fluorophenyl group is expected to have a UV absorbance maximum in the range of 260-270 nm. An initial UV scan is recommended to determine the optimal wavelength for maximum sensitivity.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector (VWD).

  • Column: A C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm ID x 150 mm, 5 µm) is recommended for the separation of phenylpropanol derivatives.[8]

  • Data Acquisition: OpenLab CDS ChemStation or equivalent chromatography data software.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

  • Chemicals: this compound reference standard (>98% purity).

Chromatographic Conditions

The selection of chromatographic conditions is based on achieving optimal separation of the analyte from potential impurities with good peak shape and a reasonable run time.

ParameterConditionJustification
Mobile Phase Acetonitrile:Water (50:50, v/v)This isocratic mobile phase provides a good balance of elution strength for the moderately polar analyte, resulting in a stable baseline and reproducible retention times.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation and reasonable analysis time.
Column Temperature 25 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 25 °C is a common temperature that provides good efficiency without degrading the column.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and peak distortion.
Detection Wavelength 263 nmThis wavelength corresponds to the absorbance maximum of the fluorophenyl group, providing optimal sensitivity for the analyte.
Run Time 10 minutesThis allows for the elution of the main peak and any potential late-eluting impurities, ensuring a clean baseline before the next injection.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. For in-process samples, a dilution or extraction step may be necessary.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][10]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity was assessed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.[1]

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zero-
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spiked LevelMean Recovery (%)Acceptance Criteria
80%99.7%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%101.3%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration level standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.[1]

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

Precision%RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

ParameterResult
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas (n=5) ≤ 2.0%

Workflow and Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase (ACN:Water 50:50) hplc_system HPLC System Setup (C18, 25°C, 1 mL/min) prep_mobile->hplc_system prep_std Standard Solutions (1-100 µg/mL) injection Inject Standards & Samples prep_std->injection prep_sample Sample Preparation prep_sample->injection sst System Suitability Test hplc_system->sst sst->injection detection UV Detection (263 nm) injection->detection integration Peak Integration detection->integration calibration Calibration Curve (Peak Area vs. Conc.) integration->calibration quantification Quantify Sample calibration->quantification report Final Report quantification->report

Caption: Overall workflow for the HPLC quantification of this compound.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. The method has been validated in accordance with ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and specificity. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this important pharmaceutical intermediate.

References

  • PubChem. This compound.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • SIELC Technologies. Separation of 1-Phenyl-1-propanol on Newcrom R1 HPLC column. [Link]
  • Pharmaguideline.
  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
  • ResearchGate. HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... [Link]
  • ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. [Link]
  • AMS Biotechnology (AMSBIO).
  • PubChem. 1-(3-Fluorophenyl)propan-1-ol.
  • YouTube. Understanding ICH Q2(R2)
  • ResearchGate.
  • National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • National Institutes of Health. Evaluation of stability of (1R,2 S)-(−)

Sources

chiral separation of 3-(3-Fluorophenyl)propan-1-OL enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Separation of 3-(3-Fluorophenyl)propan-1-ol

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and pharmacokinetic profiles.[1][2] Enantiomers of the same compound can exhibit widely different biological activities, with one being therapeutic while the other may be inactive or even toxic.[3][4] Consequently, the development of robust and reliable methods for the separation and quantification of enantiomers is a cornerstone of modern drug discovery and development. This application note provides a comprehensive guide to developing a chiral separation method for the enantiomers of this compound, a key chiral building block in pharmaceutical synthesis. We will explore systematic screening strategies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), detail optimized protocols, and discuss the principles of method validation in accordance with regulatory expectations.

Introduction: The Imperative of Chiral Purity

This compound is a chiral alcohol whose structural motif is of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate key molecular properties such as metabolic stability and binding affinity.[5] As with many chiral molecules, the individual enantiomers of this compound are likely to interact differently in chiral biological systems. Therefore, access to enantiomerically pure forms is essential for preclinical and clinical studies to accurately characterize their distinct pharmacological and toxicological profiles.

The direct separation of enantiomers is most commonly achieved using chromatography on a Chiral Stationary Phase (CSP).[6][7] This technique relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes results in different retention times, enabling separation.[7] This guide focuses on a systematic approach to selecting the optimal CSP and mobile phase conditions for the baseline resolution of (R)- and (S)-3-(3-Fluorophenyl)propan-1-ol.

Strategic Approach to Chiral Method Development

Developing a chiral separation method is often an empirical process, as the complex intermolecular interactions governing chiral recognition are difficult to predict.[8] A systematic screening approach is therefore the most efficient path to success.[9][10] This involves testing a variety of CSPs with different mobile phase systems.

Selection of Chromatographic Technique
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most established and versatile technique for chiral analysis.[11] It can be operated in several modes:

    • Normal Phase (NP): Often the first choice for chiral separations, utilizing non-polar solvents like hexane or heptane with polar modifiers such as isopropanol or ethanol. NP-HPLC frequently provides superior selectivity for chiral compounds.[6]

    • Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for initial chiral screening, RP methods are desirable for their compatibility with LC-MS.

    • Polar Organic Mode (POM): Employs polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase, offering unique selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[12] It uses supercritical CO2 as the primary mobile phase, which offers several advantages:

    • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without significant loss of efficiency.[12][13]

    • Reduced Solvent Consumption: Replacing the bulk of the mobile phase with CO2 significantly reduces the use of toxic organic solvents.[13][14]

    • Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, making it a complementary technique.[12]

Chiral Stationary Phase (CSP) Screening

The choice of CSP is the most critical factor in achieving a chiral separation.[6] Polysaccharide-based CSPs, which consist of amylose or cellulose derivatives coated or immobilized on a silica support, are the most successful and widely applicable class of CSPs.[3][12][15] A robust screening protocol should include columns with different chiral selectors and from both amylose and cellulose families.

Recommended Primary Screening Set:

  • Cellulose-based:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-methylbenzoate)

  • Amylose-based:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(5-chloro-2-methylphenylcarbamate)

These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.[15]

Method Development Workflow

The logical flow of method development involves a screening phase followed by an optimization phase.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Analyte Racemic this compound Screen Screen 4-6 CSPs (Polysaccharide-based) Analyte->Screen Mobiles Test NP, POM, SFC Mobile Phases Screen->Mobiles Evaluate Evaluate Results: Resolution (Rs > 1.5?) Peak Shape, Retention Time Mobiles->Evaluate Optimize Optimize Best Condition: - Modifier Percentage - Flow Rate - Temperature / Pressure (SFC) Evaluate->Optimize Yes No_Sep No Separation (Try alternative CSPs / modes) Evaluate->No_Sep No Validate Method Validation (ICH/FDA Guidelines) Optimize->Validate Final Final Validated Method Validate->Final

Caption: A systematic workflow for chiral method development.

Experimental Protocols & Data

This section provides detailed protocols for the chiral separation of this compound using both HPLC and SFC, based on a hypothetical screening outcome where a cellulose-based CSP provided the best results.

Hypothetical Screening Results

The following table summarizes representative data from an initial screening study.

CSPColumn ChemistryMobile Phaset_R1 (min)t_R2 (min)Selectivity (α)Resolution (R_s)
CSP 1 Cellulose tris(3,5-dimethylphenylcarbamate) Hexane:IPA (90:10) 8.21 9.55 1.25 2.85
CSP 2Amylose tris(3,5-dimethylphenylcarbamate)Hexane:IPA (90:10)10.1510.801.081.10
CSP 3Cellulose tris(4-methylbenzoate)Hexane:IPA (90:10)6.506.501.000.00
CSP 1 Cellulose tris(3,5-dimethylphenylcarbamate) CO2:Methanol (80:20) 2.88 3.51 1.30 3.15

t_R1, t_R2 = Retention times of the first and second eluting enantiomers, respectively. α = (t_R2 - t_void) / (t_R1 - t_void) R_s = 2(t_R2 - t_R1) / (w1 + w2)

Protocol 1: Optimized NP-HPLC Method
  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (IPA) = 90 : 10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.

Step-by-Step Protocol:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the racemic standard solution.

  • Identify the retention times for the two enantiomers.

  • System Suitability Test (SST): Ensure the resolution (Rs) between the two enantiomer peaks is greater than 2.0.

  • Inject the test sample, prepared at the same concentration as the standard.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas of the two enantiomers.

Protocol 2: Optimized SFC Method (High-Throughput)
  • Instrumentation: Analytical SFC system with a UV/PDA detector and back-pressure regulator.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Supercritical CO2 (A) and Methanol (B).

  • Gradient/Isocratic: Isocratic elution with 20% Methanol.

  • Total Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in Methanol.

Step-by-Step Protocol:

  • Equilibrate the system with the specified mobile phase and back pressure until the baseline is stable.

  • Perform a blank injection (Methanol).

  • Inject the racemic standard solution.

  • Identify the retention times for the two enantiomers.

  • System Suitability Test (SST): Ensure the resolution (Rs) is greater than 2.5.

  • Proceed with the analysis of test samples. The faster equilibration and run times of SFC make it ideal for high-throughput screening.[14]

Alternative Approach: Enzymatic Kinetic Resolution

For preparative-scale separation, Enzymatic Kinetic Resolution (EKR) offers a valuable alternative to chromatography.[16] This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the two enantiomers in a racemic mixture.[17][18]

  • Principle: The racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (e.g., Candida antarctica lipase B, CALB). The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the other enantiomer (the S-enantiomer) largely unreacted.[19]

  • Separation: The resulting mixture of the unreacted alcohol (S-enantiomer) and the ester product (R-ester) can then be easily separated using standard achiral chromatography due to their different chemical properties.

  • Advantages: EKR can be highly enantioselective and is often used in industrial processes for the large-scale production of single-enantiomer compounds.[20]

Method Validation Principles

Once an optimal chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose.[21][22] According to FDA and ICH guidelines (ICH Q2(R2)), a validation study should demonstrate:[21][23][24][25]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For a chiral method, this means demonstrating baseline resolution of the enantiomers.

  • Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Conclusion

This application note outlines a robust and systematic strategy for the chiral separation of this compound enantiomers. A screening approach utilizing polysaccharide-based CSPs is highly recommended. Both NP-HPLC and SFC can achieve baseline separation, with SFC offering significant advantages in terms of speed and reduced solvent consumption, making it particularly suitable for high-throughput environments. The optimized protocols provided herein serve as a validated starting point for researchers in pharmaceutical development, ensuring the accurate determination of enantiomeric purity for this important chiral intermediate.

References

  • Title: Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase Source: Journal of Chromatography A URL
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL
  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL
  • Title: Strategies for Chiral HPLC Method Development Source: Sigma-Aldrich URL
  • Source: I.B.S.
  • Source: YMC Co., Ltd.
  • Title: Enzymatic kinetic resolution of the racemic alcohol...
  • Title: Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC)
  • Title: Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)
  • Title: Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure.
  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]
  • Title: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif Source: TU Delft Research Portal URL:[Link]
  • Title: Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals Source: Technology Networks URL:[Link]
  • Title: Q2(R2)
  • Source: Regis Technologies, Inc.
  • Title: Chiral Purification of Volatile Flavors and Fragrances by SFC Source: Waters Corpor
  • Title: FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 Source: ECA Academy URL:[Link]
  • Title: Chiral HPLC Separ
  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL:[Link]
  • Title: Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background Source: LCGC Intern
  • Title: Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography Source: Journal of Chromatography A URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL:[Link]
  • Title: Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction Source: Artificial Cells, Blood Substitutes, and Immobiliz
  • Title: Q2(R2)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Emerging Applications of Chiral Switching in Drug Discovery and Development Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
  • Title: Direct chiral HPLC separation on CSPs Source: Chiralpedia URL:[Link]
  • Title: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes Source: Organic Letters URL:[Link]
  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL:[Link]
  • Title: Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers Source: Google Patents URL
  • Title: STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY Source: IIP Series URL:[Link]
  • Title: Stereochemistry in Drug Action Source: The Journal of Clinical Pharmacology URL:[Link]
  • Title: Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl Source: MDPI URL:[Link]

Sources

Application Notes & Protocols: Scale-Up Synthesis of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and purification of 3-(3-Fluorophenyl)propan-1-ol, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is designed for scalability and safety, moving from gram to multi-gram quantities. We present a robust two-step synthetic sequence commencing with the esterification of 3-(3-fluorophenyl)propanoic acid, followed by the selective reduction of the resulting ester. This guide emphasizes the rationale behind procedural choices, rigorous safety protocols, and in-process analytical controls to ensure a reproducible and high-purity outcome.

Introduction and Strategic Overview

This compound is a valuable building block whose structural motif is present in numerous biologically active molecules. The presence of the fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design.

While several synthetic routes exist—including Grignard reactions or the hydrogenation of unsaturated precursors[1][2]—this guide focuses on a more controlled, safer, and highly scalable two-step approach:

  • Fischer Esterification: Conversion of the commercially available 3-(3-fluorophenyl)propanoic acid to its ethyl ester. This step protects the carboxylic acid, making it amenable to milder reducing agents and simplifying purification.

  • Ester Reduction: Reduction of the ethyl ester using sodium borohydride (NaBH₄). This method is chosen over more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄) due to its superior safety profile, ease of handling, and cost-effectiveness at scale, while still providing excellent yields.[3][4]

This strategy deliberately avoids the high reactivity and stringent anhydrous conditions required for reagents like LiAlH₄, which can be problematic during scale-up.[4]

Overall Synthetic Workflow

The entire process from starting material to the final, purified product is outlined below.

G cluster_0 Part A: Esterification cluster_1 Part B: Reduction & Purification start 3-(3-Fluorophenyl)propanoic Acid esterification Fischer Esterification (Ethanol, H₂SO₄ cat.) start->esterification workup1 Aqueous Workup & Solvent Extraction esterification->workup1 crude_ester Crude Ethyl Ester Intermediate workup1->crude_ester reduction Sodium Borohydride Reduction crude_ester->reduction quench Controlled Quenching (Acidic Workup) reduction->quench purification Silica Gel Column Chromatography quench->purification product Pure this compound purification->product

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

PART A: Synthesis of Ethyl 3-(3-fluorophenyl)propanoate

Rationale: The conversion of the carboxylic acid to its ethyl ester is achieved via Fischer esterification. Using a large excess of ethanol as both reactant and solvent drives the equilibrium towards the product, ensuring high conversion. A catalytic amount of sulfuric acid is employed as the proton source.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleCAS Number
3-(3-Fluorophenyl)propanoic acid≥98%Sigma-Aldrich33555-97-0
Ethanol (Absolute)Anhydrous, ≥99.5%Fisher Scientific64-17-5
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWR7664-93-9
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich7487-88-9
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeVWR110-54-3

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add absolute ethanol (200 mL, ~3.4 mol). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution. The addition is exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting material (acid) will have a low Rf, while the product (ester) will be higher up the plate. The reaction is complete when the starting acid spot is no longer visible.

  • Cooling and Concentration: Once complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining residue with ethyl acetate (150 mL) and transfer to a 500 mL separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 100 mL) - Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Brine (1 x 100 mL)

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(3-fluorophenyl)propanoate as a colorless oil. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification. Expected yield: ~11.0-11.5 g (94-98%).

PART B: Reduction of Ethyl 3-(3-fluorophenyl)propanoate to this compound

Rationale: The ester is reduced to the primary alcohol using sodium borohydride. Methanol is used as the solvent as it facilitates the reaction and is compatible with NaBH₄. The reaction is exothermic and generates hydrogen gas upon quenching, requiring careful temperature control and a controlled workup procedure.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleCAS Number
Ethyl 3-(3-fluorophenyl)propanoateFrom Part A-2359-24-2
Sodium Borohydride (NaBH₄)Powder, ≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH)ACS GradeFisher Scientific67-56-1
Hydrochloric Acid (HCl)1 M aqueous solutionVWR7647-01-0
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeSigma-Aldrich7757-82-6

Step-by-Step Protocol:

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve the crude ethyl 3-(3-fluorophenyl)propanoate (11.0 g, 56.1 mmol) in methanol (250 mL).

  • Cooling: Place the flask in an ice/water bath and cool the internal temperature to 0-5°C.

  • Controlled Addition of NaBH₄: Slowly add sodium borohydride (4.24 g, 112.2 mmol, 2.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality: A slow, portion-wise addition is critical to manage the exothermic nature of the reaction and prevent a runaway reaction.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC (4:1 Hexanes:EtOAc). The alcohol product will have a lower Rf than the ester.

  • Controlled Quenching: Once the reaction is complete, cool the flask back down to 0-5°C in an ice bath. Very slowly and carefully, add 1 M HCl (aq) via the addition funnel to quench the excess NaBH₄. Caution: This process is highly exothermic and generates flammable hydrogen gas. Ensure adequate ventilation in a fume hood and add the acid dropwise to control the rate of gas evolution.[5][7] Continue adding acid until the solution is acidic (pH ~2-3) and gas evolution has ceased.

  • Solvent Removal & Extraction: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (200 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 150 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

PART C: Purification by Column Chromatography

Rationale: The crude product may contain minor impurities. Flash column chromatography is an effective method for isolating the final product with high purity.[8]

Protocol:

  • Column Preparation: Prepare a silica gel column (slurry packed) using a 4:1 Hexanes:EtOAc eluent. A good rule of thumb is to use ~50 g of silica per 1 g of crude product.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column for better separation.

  • Elution: Elute the column with 4:1 Hexanes:EtOAc, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a clear, colorless oil. Expected yield: 6.9-7.7 g (80-90% over two steps).

Process Safety and Risk Mitigation

Scaling up chemical synthesis requires a heightened awareness of potential hazards. The primary risks in this protocol are associated with the handling of sodium borohydride and flammable solvents.

Hazard Analysis
Reagent/ProcessPrimary Hazard(s)Mitigation Strategy
Sodium Borohydride Water-reactive, releasing flammable H₂ gas.[5][9] Toxic if ingested or in contact with skin.[9] Causes severe skin/eye burns.[9]Handle in a fume hood away from water sources.[7] Weigh quickly and avoid creating dust.[7] Use appropriate PPE (nitrile gloves, safety goggles, lab coat).[5] Quench slowly in an ice bath.
Flammable Solvents Ethanol, Methanol, Ethyl Acetate, and Hexanes are all highly flammable.Perform all operations in a well-ventilated fume hood. Ensure no ignition sources are nearby. Use heating mantles, not open flames.
Concentrated H₂SO₄ Highly corrosive, causes severe burns.Handle with extreme care, wearing appropriate gloves and eye protection. Add slowly to other solutions to dissipate heat.
Reaction Quenching Highly exothermic, rapid H₂ gas evolution.Perform the quench in an ice bath with slow, dropwise addition of acid. Ensure the reaction vessel is not sealed to avoid pressure buildup.[5]
Safety Logic Workflow

G start Handle NaBH₄? ppe_check Wear Nitrile Gloves, Safety Goggles & Lab Coat? start->ppe_check fume_hood Work in a Certified Fume Hood? ppe_check->fume_hood Yes stop_no_ppe STOP Don Correct PPE ppe_check->stop_no_ppe No weigh Weigh Reagent Quickly & Carefully fume_hood->weigh Yes stop_no_hood STOP Move to Fume Hood fume_hood->stop_no_hood No addition Add Portion-wise to Cooled Solution (0-5°C) weigh->addition quench Quench Slowly with Acid at 0-5°C addition->quench proceed Proceed with Confidence quench->proceed

Caption: Decision workflow for the safe handling of sodium borohydride.

Analytical Quality Control

To ensure the identity and purity of the final product, a series of analytical tests should be performed. This serves as a self-validating system for the protocol.

In-Process Control (TLC)
  • Mobile Phase: 4:1 Hexanes:Ethyl Acetate

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • Expected Rf Values:

    • 3-(3-Fluorophenyl)propanoic acid: ~0.1

    • Ethyl 3-(3-fluorophenyl)propanoate: ~0.6

    • This compound: ~0.3

Final Product Characterization

The structure of the final product should be confirmed by spectroscopic methods.

Analysis MethodExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.22 (m, 1H, Ar-H), 7.00-6.85 (m, 3H, Ar-H), 3.70 (t, J=6.4 Hz, 2H, -CH₂OH), 2.75 (t, J=7.6 Hz, 2H, Ar-CH₂-), 1.95-1.85 (m, 2H, -CH₂CH₂CH₂-), 1.50 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 163.0 (d, J=245 Hz), 144.5 (d, J=7 Hz), 129.8 (d, J=8 Hz), 124.5, 115.2 (d, J=21 Hz), 112.8 (d, J=21 Hz), 62.0, 34.0, 31.5.
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -113.5.
IR (neat) ν (cm⁻¹): 3330 (broad, O-H stretch), 2940, 2870 (C-H stretch), 1610, 1585, 1485 (C=C aromatic stretch), 1260 (C-F stretch), 1050 (C-O stretch).
Purity (GC) >98% by area.

Note: Spectroscopic data is predicted and may vary slightly based on instrumentation and solvent.[10]

Purification & QC Workflow

G crude Crude Product column Flash Column Chromatography crude->column fractions Collect Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc tlc->fractions Fractions Impure combine Combine Pure Fractions tlc->combine Fractions Pure concentrate Concentrate (Rotary Evaporator) combine->concentrate final_product Final Product (Colorless Oil) concentrate->final_product analysis Final QC Analysis (NMR, IR, GC) final_product->analysis pass Product Meets Specifications analysis->pass

Caption: Workflow for the purification and quality control of the final product.

References

  • Standard Operating Procedure: Sodium borohydride. (2012).
  • Sodium Borohydride SOP. (n.d.). University of Washington, Department of Chemistry. [Link]
  • Efficient hydrogenation of cinnamaldehyde to 3-phenylpropanol on Ni/NiS-modified twin Zn0.5Cd0.5S under visible light irradiation. (2020).
  • Reddit discussion on Sodium borohydride safety. (2023). r/chemistry. [Link]
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]
  • Scheme 1. Hydrogenation of transcinnamaldehyde (trans-3-phenyl-2-propenal). (n.d.).
  • Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]
  • Hydrogenation of cinnamaldehyde over palladium nanoparticles supported on functionalized N-doped solid carbon spheres. (2024). Arkivoc. [Link]
  • Chemical reaction hazards associated with the use of sodium borohydride. (1993). IChemE Symposium Series. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). Molbank. [Link]
  • Reduction of carboxylic acids to primary alcohols. (n.d.). Doc Brown's Chemistry. [Link]
  • Reduction of carboxylic acids. (n.d.). Chemguide. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-(3-Fluorophenyl)propan-1-OL in the Synthesis of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous agents targeting the Central Nervous System (CNS). The strategic introduction of fluorine into this scaffold can significantly enhance a molecule's pharmacological profile by improving metabolic stability, modulating lipophilicity, and increasing binding affinity to target proteins.[1][2][3] This document provides a detailed technical guide on the synthetic utility of a key fluorinated building block, 3-(3-Fluorophenyl)propan-1-OL , for researchers, medicinal chemists, and drug development professionals. We will explore its conversion into versatile intermediates—amines and aldehydes—and provide robust, field-proven protocols for these transformations. The ultimate application of these intermediates will be contextualized through a proposed synthesis of a novel phenoxyphenylpropylamine, a class of compounds known for its significant CNS activity.

The Phenylpropanol Scaffold: A Cornerstone of CNS Drug Design

The three-carbon chain separating a phenyl ring and a terminal functional group provides an optimal spatial arrangement for interaction with a wide array of CNS targets, including neurotransmitter transporters and receptors. The specific functionalization of this chain and the substitution pattern on the aromatic ring are critical for defining the molecule's activity, selectivity, and pharmacokinetic properties.

The incorporation of a fluorine atom, as in this compound, is a deliberate design choice. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with protein targets.[2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby extending the half-life of a drug candidate.[1][4]

Core Synthetic Pathways from this compound

The primary alcohol moiety of this compound is the key handle for synthetic elaboration. Two principal transformations unlock its potential for generating a diverse library of CNS-targeted molecules: conversion to an amine and oxidation to an aldehyde.

G A This compound (Starting Material) B Versatile Amine Intermediate (e.g., N-Methyl-3-(3-fluorophenyl)propan-1-amine) A->B  Activation & Amination (e.g., Mitsunobu Reaction) C Versatile Aldehyde Intermediate (3-(3-Fluorophenyl)propanal) A->C  Mild Oxidation (e.g., PCC, Swern) D Phenoxyphenylpropylamines (e.g., Fluoxetine Analogues) B->D  Nucleophilic Aromatic  Substitution E Other CNS Scaffolds (via Reductive Amination, etc.) C->E  Further Derivatization

Caption: Key synthetic transformations of this compound.

Pathway I: Synthesis of Propylamine Intermediates

Propylamines are a hallmark of many CNS drugs, including the selective serotonin reuptake inhibitors (SSRIs). The conversion of the terminal alcohol to an amine is a critical step. While this can be achieved by converting the alcohol to a leaving group (like a tosylate) followed by nucleophilic substitution, a more direct and reliable method is the Mitsunobu reaction.

The Mitsunobu reaction allows for the conversion of a primary alcohol into a variety of functional groups, including an amine, with a predictable SN2 mechanism.[5][6][7] Using phthalimide as the nitrogen nucleophile provides a stable intermediate that can be cleanly deprotected to yield the primary amine, which can then be alkylated if desired.

Pathway II: Synthesis of Propanal Intermediates

Oxidation of the primary alcohol to the corresponding aldehyde, 3-(3-fluorophenyl)propanal, opens up a different branch of synthetic possibilities. This aldehyde is a valuable precursor for reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the construction of more complex molecular architectures.

To prevent over-oxidation to the carboxylic acid, this transformation requires the use of mild oxidizing agents.[8] Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidations are ideal for this purpose, reliably yielding the desired aldehyde.[9][10][11]

Experimental Protocols

The following protocols are based on established, robust methodologies adapted for the specific substrate.

Protocol 1: Synthesis of N-Methyl-3-(3-fluorophenyl)propan-1-amine via Mitsunobu Reaction

This two-step protocol first installs a protected nitrogen functionality, which is then deprotected and alkylated.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection & Alkylation A This compound + Phthalimide B Add PPh3 & DIAD in THF at 0°C to RT A->B C N-(3-(3-Fluorophenyl)propyl)phthalimide B->C D Phthalimide Intermediate E 1. Hydrazine (N2H4) in EtOH, Reflux 2. (Boc)2O 3. LiAlH4 4. Quench D->E F N-Methyl-3-(3-fluorophenyl)propan-1-amine E->F

Caption: Workflow for the synthesis of the target amine intermediate.

Step 1: N-(3-(3-Fluorophenyl)propyl)phthalimide Synthesis

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise via syringe over 15 minutes. A color change and formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure phthalimide-protected amine.

Step 2: Deprotection and Reductive Amination to N-Methylamine

  • Deprotection: Dissolve the product from Step 1 in ethanol (0.3 M) in a round-bottom flask. Add hydrazine monohydrate (4.0 eq) and heat the mixture to reflux for 4 hours. A dense white precipitate will form.

  • Isolation of Primary Amine: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate to obtain the crude primary amine, 3-(3-fluorophenyl)propan-1-amine, which can be used directly.

  • Boc Protection (Optional but Recommended): For cleaner subsequent steps, dissolve the crude amine in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.5 eq). Stir at room temperature for 2 hours. Purify by column chromatography to get the Boc-protected amine.

  • Reduction to N-Methylamine: To a solution of the Boc-protected amine in anhydrous THF at 0 °C, slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq). Allow the reaction to warm to room temperature and then gently reflux for 3 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Final Purification: Filter the resulting solids and concentrate the filtrate. The residue can be further purified by distillation or chromatography to yield N-methyl-3-(3-fluorophenyl)propan-1-amine.

Protocol 2: Oxidation to 3-(3-Fluorophenyl)propanal

This protocol uses Pyridinium Chlorochromate (PCC), a reliable reagent for the selective oxidation of primary alcohols to aldehydes.

G A This compound in DCM B Add PCC (1.5 eq) Stir at RT, 2-4h A->B C Filter through Silica/Celite Concentrate B->C D 3-(3-Fluorophenyl)propanal C->D

Caption: Workflow for the oxidation of the starting alcohol to an aldehyde.

  • Setup: To a round-bottom flask, add Pyridinium Chlorochromate (PCC, 1.5 eq) and a small amount of silica gel to anhydrous dichloromethane (DCM).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The mixture will turn into a dark, thick slurry.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps but can be further purified by flash chromatography if necessary.

Application Example: Proposed Synthesis of a Fluoxetine Analogue

The N-methyl-3-(3-fluorophenyl)propan-1-amine intermediate prepared in Protocol 1 is an ideal precursor for synthesizing analogues of CNS agents like Fluoxetine. The key final step is a nucleophilic aromatic substitution to form the characteristic diaryl ether linkage.[12][13][14]

Reactant 1 Reactant 2 Reagents & Conditions Product Class Potential CNS Target
N-Methyl-3-(3-fluorophenyl)propan-1-amine4-Chlorobenzotrifluoride1. Sodium Hydride (NaH) 2. DMSO or DMF, 80-100 °CPhenoxyphenylpropylamineSerotonin Transporter (SERT)

Protocol Outline:

  • To a solution of N-methyl-3-(3-fluorophenyl)propan-1-amine (1.0 eq) in anhydrous DMSO, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.

  • Heat the mixture to 80 °C for 1 hour to ensure complete formation of the corresponding amine anion.

  • Add 4-chlorobenzotrifluoride (1.1 eq) and continue heating at 80-100 °C for 4-6 hours.[13]

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the target Fluoxetine analogue.

This synthetic route demonstrates how this compound serves as a strategic starting material for accessing complex and pharmacologically relevant chemical space in CNS drug discovery.

References

  • Wenthur, C. J., & Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(1), 1-12. [Link]
  • Barros, M. T., & Phillips, A. M. (2009). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Tetrahedron: Asymmetry, 20(1), 55-58. [Link]
  • Li, Y., et al. (2021). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Medicinal Chemistry, 64(19), 14197-14231. [Link]
  • Franklin, A., & Nelson, E. (2018). Synthesis of Fluoxetine.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
  • Molloy, B. B., & Schmiegel, K. K. (1983). U.S. Patent No. 4,314,081. Washington, DC: U.S.
  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Andrews, I. P., et al. (2017). Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives. Scientific Reports, 7(1), 1-8. [Link]
  • StudyMind. (n.d.). Oxidation of Propanol.

Sources

Application Notes and Protocols: High-Throughput Screening of 3-(3-Fluorophenyl)propan-1-ol for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 3-(3-Fluorophenyl)propan-1-ol

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Phenylpropanoids, a diverse class of natural compounds found in plants, have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] This class of molecules, characterized by a C6-C3 carbon skeleton, represents a promising scaffold for the development of new therapeutics.[2] The antimicrobial potential of phenylpropanoids is believed to stem from their ability to disrupt bacterial membranes and interfere with essential cellular processes.[4][5]

This document provides a comprehensive guide for the antimicrobial screening of a synthetic phenylpropanoid derivative, this compound. While direct studies on the antimicrobial properties of this specific molecule are not yet prevalent, its structural similarity to other bioactive phenylpropanoids warrants a thorough investigation.[6] The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic effects, which may enhance its antimicrobial potency and spectrum of activity.

These application notes are designed for researchers, scientists, and drug development professionals, providing detailed, step-by-step protocols for robust in vitro screening. The methodologies described herein adhere to internationally recognized standards, such as those set by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7]

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C9H11FO[8]
Molecular Weight 154.18 g/mol [8]
Appearance Liquid (predicted)[9]
Solubility Information not available; empirical testing required.

Note: Due to limited publicly available data, the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, water) must be determined empirically before preparing stock solutions.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the comprehensive workflow for evaluating the antimicrobial potential of this compound.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_confirmation Phase 3: Confirmation & Characterization cluster_analysis Phase 4: Data Analysis Compound This compound StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution MIC Broth Microdilution Assay (Determine MIC) StockSolution->MIC DiskDiffusion Agar Disk Diffusion Assay (Qualitative Screen) StockSolution->DiskDiffusion MicrobialCultures Prepare Standardized Microbial Inoculum (0.5 McFarland) MicrobialCultures->MIC MicrobialCultures->DiskDiffusion MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Analysis Data Interpretation & Reporting DiskDiffusion->Analysis MBC->Analysis

Sources

Topic: High-Efficiency Enzymatic Synthesis of Chiral 3-(3-Fluorophenyl)propan-1-ol via Asymmetric Bioreduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral alcohols are indispensable building blocks in the pharmaceutical industry, where the stereochemistry of a molecule dictates its efficacy and safety.[1][2][3] Specifically, fluorinated synthons like 3-(3-fluorophenyl)propan-1-ol are of high value due to the unique properties fluorine imparts on drug candidates, such as enhanced metabolic stability and binding affinity.[4] This application note provides a comprehensive guide to the enzymatic synthesis of chiral this compound from the prochiral ketone, 3-(3-fluorophenyl)propiophenone. We detail a robust and highly stereoselective method utilizing ketoreductases (KREDs), which offer a greener, more efficient alternative to traditional chemical catalysis.[5] The protocol covers enzyme selection, a detailed biotransformation workflow with an integrated cofactor regeneration system, and a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of conversion and enantiomeric excess (e.e.).

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[2] Chiral this compound is a key intermediate whose structural motif is relevant in the synthesis of various biologically active molecules. The traditional synthesis of such chiral alcohols often relies on metal catalysts and chiral reagents, which can be costly, environmentally hazardous, and may result in products with insufficient enantiopurity.[6]

Biocatalysis, through the use of enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), has emerged as a powerful alternative.[7][8] These enzymes operate under mild conditions (ambient temperature and neutral pH), are highly selective (chemo-, regio-, and stereo-), and are environmentally benign.[1] KREDs catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with theoretical yields approaching 100% and often with exceptional enantioselectivity (>99% e.e.).[1][9] This approach eliminates the need for resolving racemic mixtures, thereby maximizing atom economy and simplifying downstream processing.

Principle of the Method: KRED-Catalyzed Asymmetric Reduction

The core of this method is the stereoselective reduction of the carbonyl group in 3-(3-fluorophenyl)propiophenone. KREDs are oxidoreductases that utilize a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), as a hydride source.[1]

The catalytic cycle involves:

  • The binding of the ketone substrate and the NADPH/NADH cofactor within the enzyme's active site.

  • The stereospecific transfer of a hydride ion from the cofactor to one face of the carbonyl carbon.

  • Protonation of the resulting alkoxide by an acidic residue in the active site (e.g., Tyrosine) to yield the chiral alcohol.[10]

  • Release of the alcohol product and the oxidized cofactor (NADP+/NAD+).

Since cofactors are expensive, their stoichiometric use is not economically viable. Therefore, an in situ cofactor regeneration system is essential. A widely used and highly effective method is the substrate-coupled approach, where a low-cost sacrificial alcohol, such as isopropanol, is added in excess. The KRED itself catalyzes the oxidation of isopropanol to acetone, which simultaneously reduces the NADP+ back to NADPH, allowing the cofactor to be used in catalytic amounts.

KRED_Cofactor_Regeneration Ketone 3-(3-Fluorophenyl) propiophenone Alcohol Chiral 3-(3-Fluorophenyl) propan-1-ol Ketone->Alcohol KRED (Reduction) NADP NADP+ Alcohol->NADP Product release NADPH NADPH NADPH->Ketone NADP->NADPH Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone KRED (Oxidation)

Figure 1: KRED-catalyzed reduction with substrate-coupled cofactor regeneration.

Materials and Protocols

Materials and Equipment
  • Substrate: 3-(3-Fluorophenyl)propiophenone (≥98% purity)

  • Enzymes: KRED panel (e.g., from Codexis®, Johnson Matthey, or other suppliers). This protocol assumes the use of a lyophilized KRED powder.

  • Cofactor: NADP+ or NAD+ (depending on enzyme preference)

  • Reagents: Isopropanol (HPLC grade), Potassium phosphate buffer (100 mM, pH 7.0), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade).

  • Standards: Racemic this compound for HPLC method development.[11]

  • Equipment: Temperature-controlled shaker, centrifuge, pH meter, HPLC system with a UV detector and a chiral column, vortex mixer, analytical balance.

Protocol 1: KRED Screening (Optional but Recommended)

The choice of KRED is critical as different enzymes exhibit varying activity and stereoselectivity (either (R)- or (S)-selective) towards a given substrate. A preliminary screen is highly recommended.

Procedure:

  • Prepare a stock solution of the substrate (e.g., 200 mM in isopropanol).

  • In separate 2 mL microcentrifuge tubes, add 900 µL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add 1-2 mg of each KRED to be screened to a separate tube.

  • Add 1 mg of NADP+ (or NAD+).

  • Initiate the reaction by adding 100 µL of the substrate stock solution (final concentration: 20 mM substrate, 10% v/v isopropanol).

  • Incubate the tubes in a shaker at 30°C and 200 rpm for 24 hours.

  • After 24 hours, quench the reaction by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute.

  • Centrifuge to separate the layers. Analyze the organic layer using the chiral HPLC method (Protocol 3.4) to determine conversion and e.e.

Table 1: Hypothetical KRED Screening Results

KRED ID Conversion (%) Enantiomeric Excess (e.e., %) Product Enantiomer
KRED-01 45 92 (S)
KRED-02 15 >99 (R)
KRED-03 98 >99 (S)
KRED-04 85 88 (R)

| KRED-05 | >99 | >99 | (R) |

Based on these hypothetical results, KRED-03 would be selected for the (S)-enantiomer and KRED-05 for the (R)-enantiomer.

Protocol 2: Preparative Scale Enzymatic Synthesis (100 mg Scale)

This protocol is based on selecting an optimal KRED (e.g., KRED-05 for the (R)-enantiomer) from the screening phase.

Procedure:

  • Reaction Setup: In a 50 mL flask, add 18 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add 10 mg of NADP+ and 20 mg of the selected KRED powder. Stir gently until dissolved.

  • Prepare the substrate by dissolving 100 mg of 3-(3-fluorophenyl)propiophenone in 2 mL of isopropanol.

  • Reaction Initiation: Add the substrate solution dropwise to the enzyme solution with gentle stirring. The final volume is 20 mL, containing 5 g/L substrate and 10% v/v isopropanol.

  • Seal the flask and place it in a shaker incubator at 30°C and 180 rpm.

  • Monitoring: Periodically (e.g., at 4, 8, and 24 hours), withdraw a small aliquot (100 µL), extract with 500 µL of ethyl acetate, and analyze by HPLC to monitor progress.

  • Reaction Work-up (after 24h or completion): a. Transfer the reaction mixture to a separation funnel. b. Extract the product with dichloromethane (2 x 20 mL). c. Combine the organic layers and dry over anhydrous MgSO₄. d. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude chiral alcohol. e. Purify further by flash chromatography if necessary.

Protocol 3: Chiral HPLC Analysis

Accurate determination of enantiomeric excess (e.e.) and substrate conversion requires a well-developed chiral HPLC method. Polysaccharide-based columns are often effective for this class of compounds.[12][13][14]

Table 2: HPLC Method Parameters

Parameter Setting
Instrument Agilent 1260 Infinity II or equivalent
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25°C
Injection Vol. 10 µL

| Sample Prep. | Dilute reaction extract in mobile phase |

Procedure:

  • Prepare a racemic standard of this compound to identify the retention times of both enantiomers.

  • Inject the prepared samples from the enzymatic reaction.

  • Identify and integrate the peaks corresponding to the substrate and the two alcohol enantiomers.

Table 3: Expected HPLC Retention Times

Compound Expected Retention Time (min)
3-(3-Fluorophenyl)propiophenone (Substrate) ~ 4.5
(S)-3-(3-Fluorophenyl)propan-1-ol ~ 8.2
(R)-3-(3-Fluorophenyl)propan-1-ol ~ 9.5

(Note: Retention times are illustrative and must be confirmed experimentally. The elution order may vary depending on the specific chiral stationary phase.)

Calculations:

  • Conversion (%) = [ (Area_Product_S + Area_Product_R) / (Area_Substrate + Area_Product_S + Area_Product_R) ] * 100

  • Enantiomeric Excess (e.e., %) = [ |Area_R - Area_S| / (Area_R + Area_S) ] * 100

Experimental Workflow and Data Interpretation

The entire process, from setting up the reaction to final analysis, follows a logical sequence.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Biotransformation cluster_workup Product Isolation cluster_analysis Analysis prep_buffer Prepare Buffer (100mM KPi, pH 7.0) prep_enzyme Dissolve KRED & Cofactor in Buffer prep_buffer->prep_enzyme prep_substrate Dissolve Substrate in Isopropanol initiate Combine Solutions & Initiate Reaction prep_substrate->initiate prep_enzyme->initiate incubate Incubate at 30°C with Shaking initiate->incubate monitor Monitor Progress (HPLC Aliquots) incubate->monitor extract Solvent Extraction (e.g., DCM) incubate->extract Reaction Complete monitor->incubate Continue Incubation dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate hplc Chiral HPLC Analysis concentrate->hplc calc Calculate Conversion & Enantiomeric Excess hplc->calc

Figure 2: Overall experimental workflow for enzymatic synthesis and analysis.

Interpreting the Results: A successful synthesis will show a high conversion rate (>95%) and a high enantiomeric excess (>99%). In the HPLC chromatogram, the substrate peak should be minimal, and ideally, only one of the two product enantiomer peaks will be present. The presence of a small peak for the undesired enantiomer will reduce the e.e. value. The use of whole cells containing the desired KRED can sometimes be advantageous as it bypasses the need for enzyme purification and cofactor addition, though it may lead to lower volumetric productivity or side reactions.[15]

Conclusion

This application note demonstrates a highly efficient and stereoselective method for synthesizing chiral this compound using a ketoreductase. The biocatalytic approach offers significant advantages over classical chemical methods, including operational simplicity, mild reaction conditions, and superior enantioselectivity. The detailed protocols for synthesis and chiral HPLC analysis provide researchers with a robust framework to produce high-purity chiral building blocks essential for pharmaceutical research and development. The principles outlined here can be readily adapted for the synthesis of other valuable chiral alcohols.

References

  • Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductases for the synthesis of chiral alcohols. Current Opinion in Chemical Biology, 17(2), 284-292.
  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Practical chiral alcohol manufacture using ketoreductases. Accounts of Chemical Research, 40(12), 1412-1419.
  • Ni, Y., & Xu, J. H. (2012). Biocatalytic asymmetric reduction of bulky-bulky ketones. Biotechnology Advances, 30(6), 1279-1288.
  • Hollmann, F., & Arends, I. W. C. E. (2012). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 48(5), 586-599.
  • Zhu, D., & Hua, L. (2020). Enzymatic synthesis of chiral alcohols using ketoreductases. Critical Reviews in Biotechnology, 40(8), 1139-1156.
  • Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248.
  • Hou, J., Jiang, B., & Zhang, W. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis, 10(18), 10563-10582.
  • Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds.
  • Koesoema, A. A. P. D., et al. (2021). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs.
  • Hecht, M., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 98(10), 4415-4427.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules.
  • Patel, R. N. (2008). Microbial/enzymatic synthesis of chiral intermediates for pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 324-340.
  • Şahin, E., & Yildirim, D. (2017). Enzymatic preparation of (R)-3,5-bis (trifluoromethyl)phenyl ethanol for aprepitant synthesis.
  • Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Organic Chemistry, 5(8), 893-919.
  • Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development.
  • Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wang, Y., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2824.
  • He, Y. C., et al. (2011). Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. Applied Microbiology and Biotechnology, 90(6), 1897-1904.
  • ResearchGate. (2010). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)
  • HPLC.eu. (n.d.). Chiral Columns.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation.
  • Der Pharma Chemica. (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 8(1), 34-39.
  • ResearchGate. (2013). Studies on the Preparation of (S)
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 105-112.

Sources

Application Note: High-Yield Synthesis of 3-(3-Fluorophenyl)propan-1-ol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(3-Fluorophenyl)propan-1-ol, a valuable building block in medicinal chemistry, through catalytic hydrogenation.[1][2][3][4] We will explore the underlying chemical principles, present a detailed experimental protocol, and discuss critical safety considerations for this procedure. The chemoselective reduction of an α,β-unsaturated aldehyde or ketone precursor is a key transformation, and this note will focus on achieving high selectivity and yield.

Introduction: Significance of this compound

This compound and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of the fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule, making it a desirable feature in modern drug design. Its structural motif is found in compounds targeting a range of therapeutic areas.

The Synthetic Challenge: Chemoselective Hydrogenation

The synthesis of this compound typically involves the reduction of a precursor such as 3-(3-fluorophenyl)propenal (3-fluorocinnamaldehyde) or a related α,β-unsaturated ketone. The primary challenge in this transformation is achieving chemoselectivity. Hydrogenation can occur at both the carbon-carbon double bond (C=C) and the carbonyl group (C=O). For the synthesis of the desired saturated alcohol, both functional groups must be reduced. However, the selective reduction of the C=C bond to yield the saturated aldehyde, or the C=O bond to yield the unsaturated alcohol, are also possible and often competing reactions.[5][6] The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired product.

Thermodynamically, hydrogenation of the C=C bond is generally more favorable than that of the C=O group.[5] Therefore, achieving complete reduction to the saturated alcohol requires a catalyst system that can efficiently reduce both moieties.

Catalyst Selection and Rationale

Several catalyst systems are effective for the hydrogenation of α,β-unsaturated carbonyl compounds. Common choices include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation. It is particularly effective for the reduction of C=C double bonds.[7][8][9][10] To achieve full reduction of both the alkene and carbonyl groups, more forcing conditions (higher pressure and/or temperature) may be necessary.

  • Raney Nickel (Raney® Ni): A highly active catalyst composed of a nickel-aluminum alloy.[11][12][13][14][15] It is known for its ability to hydrogenate a wide range of functional groups, including both alkenes and carbonyls, often under milder conditions than Pd/C.[11][14][15]

  • Ruthenium (Ru)-based catalysts: These catalysts can exhibit excellent activity and selectivity in the hydrogenation of α,β-unsaturated aldehydes.[16][17][18] The selectivity can often be tuned by the choice of support and ligands.

  • Rhodium (Rh)-based catalysts: While less common for this specific transformation, rhodium catalysts can be highly effective for the selective hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds.[19][20][21]

For the synthesis of this compound, Raney Nickel is an excellent choice due to its high activity for both C=C and C=O bond reduction, often allowing for complete conversion under moderate conditions.[11][14][15]

Experimental Protocol: Synthesis of this compound

This protocol details the hydrogenation of 3-(3-fluorophenyl)propenal using Raney Nickel.

4.1. Materials and Equipment

  • Substrate: 3-(3-fluorophenyl)propenal

  • Catalyst: Raney® Nickel (slurry in water)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source: High-purity hydrogen gas

  • Apparatus: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Standard laboratory glassware: Round-bottom flask, funnel, etc.

  • Filtration setup: Buchner funnel, filter paper (Celite® or similar filter aid is recommended)

  • Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for reaction monitoring and product characterization.

4.2. Safety Precautions: A Critical Overview

Hydrogenation reactions, particularly those involving high pressure and pyrophoric catalysts like Raney Nickel, carry significant risks.[22][23][24][25][26] Strict adherence to safety protocols is mandatory.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[23][24] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[22][25][26] Use of explosion-proof equipment is recommended.[23]

  • Raney Nickel: Raney Nickel is pyrophoric, meaning it can ignite spontaneously upon contact with air, especially when dry.[24] It should always be handled as a slurry under a solvent (e.g., water or ethanol).[23] Never allow the catalyst to dry out.

  • High-Pressure Equipment: The hydrogenation reactor must be rated for the intended pressure and regularly inspected.[23][25] First-time users must receive thorough training from experienced personnel.[22]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are essential.[25]

4.3. Detailed Step-by-Step Procedure

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.[22] Add a magnetic stir bar.

  • Substrate and Solvent Addition: In a separate flask, dissolve 3-(3-fluorophenyl)propenal in anhydrous ethanol. Transfer this solution to the reactor.

  • Catalyst Addition: Carefully add the Raney Nickel slurry to the reactor. This should be done in the fume hood, ensuring the catalyst remains wet with solvent at all times.[23]

  • Sealing and Purging: Securely seal the reactor. To remove all oxygen, which could form an explosive mixture with hydrogen, purge the system with an inert gas like nitrogen or argon.[22][23][24] This is typically done by pressurizing the reactor with the inert gas and then carefully venting it. Repeat this process 3-5 times.

  • Hydrogenation: After purging, introduce hydrogen gas to the desired pressure. Begin stirring and, if necessary, heat the reactor to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases. For more precise monitoring, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by GC-MS or NMR.

  • Reaction Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a safe manner.[22] Purge the reactor with an inert gas several times to remove any residual hydrogen.

  • Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the catalyst on the filter paper to dry out. Immediately quench the filter cake with plenty of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product, this compound, using NMR and/or GC-MS.

4.4. Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactor 1. Prepare Reactor add_substrate 2. Add Substrate & Solvent prep_reactor->add_substrate add_catalyst 3. Add Raney Ni Slurry add_substrate->add_catalyst seal_purge 4. Seal & Purge with N2 add_catalyst->seal_purge hydrogenate 5. Introduce H2 & Start Reaction seal_purge->hydrogenate monitor 6. Monitor H2 Uptake hydrogenate->monitor cool_vent 7. Cool, Vent H2, Purge with N2 monitor->cool_vent filter_catalyst 8. Filter Catalyst (Keep Wet!) cool_vent->filter_catalyst isolate_product 9. Concentrate & Purify filter_catalyst->isolate_product characterize 10. Characterize Product isolate_product->characterize G cluster_cycle Catalytic Cycle Catalyst Catalyst (e.g., Raney Ni) Adsorption Adsorption Catalyst->Adsorption H2 H2 H2->Adsorption Substrate Unsaturated Substrate Substrate->Adsorption Product Saturated Alcohol Activation H2 Activation Adsorption->Activation Transfer Hydrogen Transfer Activation->Transfer Desorption Desorption Transfer->Desorption Desorption->Catalyst Desorption->Product Desorption->Adsorption

Caption: Simplified catalytic cycle for hydrogenation.

Conclusion

The catalytic hydrogenation of 3-(3-fluorophenyl)propenal using Raney Nickel is a highly effective and high-yielding method for the synthesis of this compound. By understanding the principles of chemoselective hydrogenation and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The key to success lies in careful catalyst handling, effective removal of oxygen from the reaction system, and diligent monitoring of the reaction progress.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Recent Progress in Chemoselective Hydrogenation of α,β-Unsaturated Aldehyde to Unsaturated Alcohol Over Nanomaterials. (n.d.). Ingenta Connect.
  • Chemoselective hydrogenation of α,β-unsaturated aldehydes over Rh nanoclusters confined in a metal–organic framework. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Chemoselective hydrogenation of α,β-unsaturated aldehydes over Rh nanoclusters confined in a metal–organic framework. (2020). RSC Publishing.
  • Hammoudeh, A. (2015). Selective Hydrogenation of Cinnamaldehyde Catalyzed by Ruthenium (II) Complexes Based on Azoimine Ligands. Jordan Journal of Chemistry (JJC), 10(1), 58-68.
  • Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. (n.d.). Chemistry of Materials - ACS Publications.
  • Selectivity shifts in hydrogenation of cinnamaldehyde on electron-deficient ruthenium nanoparticles. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Chemoselective hydrogenation of α,β-unsaturated aldehydes with modified Pd/C catalyst. (2025). ResearchGate.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation: How we can make it safer. (2025). H.E.L Group.
  • Cas 701-38-2,1-(3-FLUOROPHENYL)PROPAN-1-OL. (n.d.). lookchem.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.
  • Kinetic Analysis of Cinnamaldehyde Hydrogenation over Alumina-Supported Ruthenium Catalysts. (n.d.). Scilit.
  • Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. (n.d.). CORE.
  • Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. (n.d.). ResearchGate.
  • Raney nickel. (n.d.). Wikipedia.
  • Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol. (n.d.). Google Patents.
  • The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. (n.d.). PMC - NIH.
  • Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. (2025). American Chemical Society.
  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (n.d.). MDPI.
  • Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. (n.d.). NIH.
  • This compound. (n.d.). PubChem.
  • Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. (n.d.). Benchchem.
  • (S)-1-(3'-Fluorophenyl)-1-propanol. (n.d.). CPHI Online.
  • 3-phenyl-1-propanol. (n.d.). Organic Syntheses Procedure.
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. (n.d.). ResearchGate.
  • 3-(3-Chlorophenyl)propan-1-ol. (n.d.). Biosynth.
  • DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. (n.d.).
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020).
  • Immobilization of an Iridium(I)-NHC-Phosphine Catalyst for Hydrogenation Reactions under Batch and Flow Conditions. (2021). MDPI.
  • Heterogeneous Catalytic Hydrogenation of 3‑Phenylpropionitrile over Palladium on Carbon. (2020). Semantic Scholar.
  • Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. (n.d.). ResearchGate.
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. (n.d.). International Journal of Chemistry | CCSE.
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020).
  • 1-(3-Fluorophenyl)propan-1-ol. (n.d.). PubChem.
  • Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst. (n.d.).
  • 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis. (n.d.). ChemicalBook.
  • 3-Chlorophenyl-1-propanol CAS#: 22991-03-3 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).
  • Process for the preparation of 1,3-propanediol. (n.d.). Google Patents.
  • Hydrogenation of nitro compounds to amines and catalyst therefor. (n.d.). Google Patents.

Sources

Application Note: A Validated Quality Control Method for 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated quality control (QC) methodology for 3-(3-Fluorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents. The protocols detailed herein are designed to ensure the identity, purity, and overall quality of this compound, aligning with the stringent requirements of the pharmaceutical industry. This guide explains the rationale behind experimental choices, offering a self-validating system for robust and reliable quality assessment. The methods include identification by spectroscopic techniques, purity and impurity profiling by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and assay determination. All protocols are grounded in established scientific principles and adhere to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Rigorous Quality Control

This compound is a critical building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API). Consequently, the purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, potentially impacting the safety and efficacy of the final drug product.

A robust quality control method is therefore not merely a regulatory requirement but a foundational element of drug safety and efficacy. This application note provides a suite of analytical procedures designed to comprehensively characterize this compound.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 156868-83-6[1]

Potential Impurities: A Synthesis-Based Approach

To develop a specific and sensitive analytical method, it is crucial to anticipate potential impurities. A common synthetic route for analogous compounds like 3-(3-(trifluoromethyl)phenyl)propan-1-ol involves a Wittig reaction followed by hydrogenation.[2] A similar pathway for this compound would likely start from 3-fluorobenzaldehyde.

Synthesis_Pathway A 3-Fluorobenzaldehyde C 3-(3-Fluorophenyl)prop-2-en-1-ol (Unsaturated Intermediate) A->C Wittig Reaction G Unreacted Starting Material A->G B Wittig Reagent ((HOCH2CH2)PPh3Br) B->C F Triphenylphosphine oxide (Byproduct) B->F E This compound (Final Product) C->E Hydrogenation D H2, Pd/C D->E

Figure 1: Plausible synthesis route and potential impurities.

Based on this plausible synthetic route, the following impurities should be monitored:

  • Process-Related Impurities:

    • 3-Fluorobenzaldehyde: Unreacted starting material.

    • 3-(3-Fluorophenyl)prop-2-en-1-ol: Incomplete hydrogenation intermediate.

    • Triphenylphosphine oxide: Byproduct from the Wittig reaction.

  • Degradation Products:

    • Oxidative degradation products.

    • Products from acid/base hydrolysis.

Analytical Methodologies and Protocols

Identification

Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

Protocol:

  • Prepare the sample as a thin film on a KBr disc or using an ATR accessory.

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • The spectrum should exhibit characteristic absorptions for an O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and a C-F stretch (~1100-1250 cm⁻¹).

Rationale: NMR provides detailed structural information, confirming the identity and substitution pattern of the molecule.

Protocol:

  • Dissolve ~10-20 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The spectra should be consistent with the structure of this compound. Key ¹H signals include multiplets for the aromatic protons, and triplets for the three methylene groups. The ¹³C spectrum will show characteristic shifts for the aromatic carbons, with splitting patterns due to fluorine coupling, and signals for the aliphatic carbons.

Rationale: MS provides the molecular weight of the compound, offering a definitive identification parameter.

Protocol:

  • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

  • The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of this compound (154.18 g/mol ).

Purity and Impurity Profiling by HPLC

Rationale: A stability-indicating HPLC method is the cornerstone of purity analysis, capable of separating the main component from its potential impurities and degradation products.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Area G->H I Report Results H->I

Figure 2: General workflow for HPLC analysis.

HPLC Protocol:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. A FluoroPhenyl phase could also be considered for alternative selectivity.[4]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Residual Solvents by GC

Rationale: Gas chromatography with a headspace autosampler is the standard technique for the analysis of residual solvents, which are common process-related impurities.[5]

GC Protocol:

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 260 °C

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like DMSO.

Assay (by HPLC)

The assay can be determined using the same HPLC method as for purity, by comparing the peak area of the main component in the sample to that of a certified reference standard of known purity.

Calculation: % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Method Validation

The analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[6][7][8][9][10]

ParameterHPLC (Purity/Assay)GC (Residual Solvents)
Specificity Forced degradation studies to demonstrate peak purity.Spike with potential solvents.
Linearity 5 concentrations from LOQ to 120% of the working concentration.5 concentrations covering the expected range.
Range Established from linearity studies.Established from linearity studies.
Accuracy Spike recovery at 3 levels (e.g., 80%, 100%, 120%).Spike recovery at 3 levels.
Precision Repeatability (n=6) and intermediate precision (different days/analysts).Repeatability and intermediate precision.
LOD/LOQ Determined by signal-to-noise ratio or from the standard deviation of the response and the slope.Determined by signal-to-noise ratio.
Robustness Vary parameters like flow rate, column temperature, mobile phase composition.Vary parameters like oven temperature, carrier gas flow.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method and to understand the degradation pathways of the molecule.[11][12][13][14][15]

Protocol: Subject the sample (in solid state and in solution) to the following conditions with the aim of achieving 5-20% degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analyze all stressed samples by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.

Conclusion

The set of analytical procedures outlined in this application note provides a robust framework for the quality control of this compound. Adherence to these protocols, including comprehensive method validation and forced degradation studies, will ensure that this critical pharmaceutical intermediate meets the high standards of quality, safety, and consistency required for the development of new medicines.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • MedCrave. (2016).
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
  • National Institutes of Health. (2015).
  • ScienceDirect. (n.d.). Chapter 14 - Pharmacopeial methods and tests. [Link]
  • SGS. (2011).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • SIELC Technologies. (2018). 3-Phenyl-1-propanol. [Link]
  • Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. [Link]
  • Google Patents. (n.d.). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
  • PubChem. (n.d.). This compound. [Link]
  • The International Pharmacopoeia. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. [Link]
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9193-9198.
  • Wiley-VCH. (n.d.).
  • MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. [Link]
  • SIELC Technologies. (n.d.). Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. [Link]
  • Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 3-(3-Fluorophenyl)propan-1-ol. This valuable synthetic intermediate requires high purity for subsequent applications, yet its purification is often non-trivial. This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting protocols, designed to help you navigate common hurdles and achieve optimal purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when handling this compound for the first time.

Q1: What are the key physical properties of this compound?

Understanding the physical properties is the first step in designing a robust purification strategy. These values are critical for methods like vacuum distillation and for predicting solubility.

PropertyValueSource
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless to light yellow oil/liquid[2][3]
Boiling Point Not precisely defined, but expected to be high at atmospheric pressure. Vacuum distillation is recommended. For a close analog, 3-phenyl-1-propanol, the boiling point is 119-121 °C at 12 mmHg[4].N/A
Solubility Soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and methanol.N/A

Q2: My crude product is a dark brown oil. Is this expected?

Yes, a brown or dark coloration in the crude product is common, particularly after synthesis.[2] This often indicates the presence of minor polymeric impurities or residual reagents from the reaction. These color bodies are typically removed effectively by either vacuum distillation or column chromatography.

Q3: What are the most common impurities I should expect?

The impurities present are highly dependent on the synthetic route used. A common pathway involves the reduction of an unsaturated precursor, such as 3-(3-Fluorophenyl)prop-2-en-1-ol.

  • Unreacted Starting Material: Incomplete hydrogenation can leave residual 3-(3-Fluorophenyl)prop-2-en-1-ol.[2][5]

  • Phosphorus Byproducts: If a Wittig reaction was used in a preceding step to create the carbon backbone, triphenylphosphine oxide (TPPO) is a very common and often troublesome impurity.[5]

  • Over-reduction Products: While less common for this specific molecule, aggressive reduction conditions could potentially affect the aromatic ring, though this is unlikely with standard catalysts like Palladium on carbon (Pd/C).

  • Solvent Residues: Residual solvents from the reaction or workup are common and are typically removed under high vacuum.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring purification. It allows for rapid, real-time assessment of fraction purity during column chromatography and can confirm the removal of impurities. A standard TLC setup would involve a silica plate and a mobile phase such as a mixture of hexanes and ethyl acetate. Staining with potassium permanganate (KMnO₄) is effective for visualizing the alcohol product and related impurities.

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of your crude this compound.

Issue 1: Presence of Unsaturated Impurity (3-(3-Fluorophenyl)prop-2-en-1-ol)
  • Symptoms: Your ¹H NMR spectrum shows signals in the vinylic region (typically 5-7 ppm). TLC analysis shows a slightly less polar spot (higher Rf) compared to the main product spot.

  • Root Cause: This is a classic case of incomplete hydrogenation of the carbon-carbon double bond in the precursor molecule.[2][6]

  • Solutions:

    • Re-subject to Hydrogenation: The most direct solution is to repeat the hydrogenation step. Ensure the catalyst is active, the system is properly flushed with hydrogen, and allow for sufficient reaction time. Monitor the reaction's completion by TLC until the starting material spot is completely gone.

    • Purification by Flash Column Chromatography: If re-hydrogenation is not practical, the desired saturated alcohol can be separated from the more non-polar unsaturated precursor via chromatography. The subtle difference in polarity is usually sufficient for good separation on silica gel. See Protocol A for a detailed methodology.

Issue 2: Contamination with Triphenylphosphine Oxide (TPPO)
  • Symptoms: A persistent, highly polar spot is visible on your TLC plate that does not move far from the baseline. Your ¹H NMR spectrum may show complex multiplets in the aromatic region (around 7.5-7.8 ppm) characteristic of TPPO.

  • Root Cause: TPPO is a stoichiometric byproduct of the Wittig reaction, a common method for synthesizing the unsaturated precursor.[5] Its moderate polarity can make it challenging to separate from the desired alcohol.

  • Solution: Optimized Flash Column Chromatography: Standard chromatography is the most effective method for removing TPPO.

    • Causality: The key is to choose a solvent system that elutes your desired product, this compound, while leaving the more polar TPPO strongly adsorbed to the silica. A gradient elution, starting with a less polar solvent mixture and gradually increasing polarity, is often highly effective. For example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 30-40% can provide excellent separation. See Protocol A for a detailed guide.

Issue 3: Low Yield or Product Decomposition During Vacuum Distillation
  • Symptoms: You recover significantly less material than expected after distillation, or the distilled product appears dark and discolored, suggesting decomposition.

  • Root Cause: Phenylpropanols can be susceptible to thermal degradation at elevated temperatures. Attempting to distill at too high a temperature (due to insufficient vacuum) is a common cause of failure.

  • Solution: Optimized Vacuum Distillation:

    • Achieve High Vacuum: Ensure your vacuum pump and system are capable of reaching low pressures (ideally <1 mmHg). Check all joints for leaks using a vacuum gauge. A lower pressure directly translates to a lower boiling point, minimizing the risk of thermal decomposition.[7]

    • Precise Temperature Control: Use an oil bath with a thermocouple for accurate and stable heating of the distillation flask. Avoid aggressive heating.

    • Use a Short-Path Apparatus: For smaller scales, a Kugelrohr or short-path distillation head minimizes the surface area and travel distance for the vapor, improving recovery. See Protocol B for best practices.

Section 3: Detailed Purification Protocols

Protocol A: High-Performance Flash Column Chromatography

This protocol is designed for separating this compound from both less polar impurities (like unsaturated precursors) and more polar impurities (like TPPO).

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Test various solvent systems. A good starting point is 20% Ethyl Acetate (EtOAc) in Hexanes.

    • The ideal system will give your product an Rf value of approximately 0.25-0.35. Adjust the EtOAc percentage to achieve this.

  • Column Preparation:

    • Select a glass column with a diameter appropriate for your sample size (a general rule is a 50:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluting solvent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to get a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent mixture, applying gentle air pressure to the top of the column to maintain a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC, spotting every few tubes on the same plate to track the elution of the product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol B: Optimized Vacuum Distillation

This protocol is best suited for removing non-volatile impurities (like salts or TPPO) or highly volatile impurities (like residual solvents) from multi-gram quantities of the product.

  • System Setup:

    • Use a two- or three-neck round-bottom flask as the distillation pot.

    • Fit one neck with a thermometer to monitor the vapor temperature.

    • Attach a short-path distillation head connected to a receiving flask.

    • Connect the apparatus to a high-vacuum line equipped with a cold trap and a vacuum gauge.

  • Procedure:

    • Place the crude oil and a magnetic stir bar into the distillation flask.

    • Assemble the apparatus and ensure all joints are properly sealed with vacuum grease.

    • Begin stirring and slowly apply the vacuum. Initial bubbling may occur as residual solvents are removed.

    • Once a stable, high vacuum is achieved (<1 mmHg), slowly heat the distillation pot using an oil bath.

    • Collect the fraction that distills over at a constant temperature. The exact boiling point will depend on the pressure achieved.

    • Discontinue heating once the product has distilled, leaving the non-volatile residue behind.

Section 4: Visualization of Workflows

A logical approach is critical for selecting the appropriate purification strategy. The following diagrams illustrate the decision-making process and a standard chromatography workflow.

Start Crude Product Analysis (TLC, NMR) Impurity_Type Identify Main Impurity Start->Impurity_Type Volatile High Boiling Point Impurity? (e.g., TPPO, Polymers) Impurity_Type->Volatile Non-Volatile Impurities Polarity Different Polarity? (e.g., Alkene vs. Alcohol) Impurity_Type->Polarity Volatile Impurities Volatile->Polarity No Distill Perform Vacuum Distillation Volatile->Distill Yes Chrom Perform Flash Chromatography Polarity->Chrom Yes Combo Distill then Chromatography Polarity->Combo Minor Polarity Difference End Pure Product Distill->End Chrom->End Combo->End

Caption: Decision workflow for selecting a purification strategy.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Solvent (TLC) B Prepare Slurry & Pack Column A->B C Load Sample B->C D Elute & Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G

Caption: Standard workflow for flash column chromatography.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(3-Fluorophenyl)propan-1-ol. National Center for Biotechnology Information.
  • Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(15), 6042. MDPI.
  • Google Patents. (2016). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol.
  • ChemWhat. (n.d.). 3-Chlorophenyl-1-propanol CAS#: 22991-03-3.
  • CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis.
  • Google Patents. (2021). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 3-(3-Fluorophenyl)propan-1-ol. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications, yet synthetic routes are often plagued by the formation of closely related side products. This guide is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and mitigate the formation of common impurities. Drawing from established chemical principles and field experience, we will explore the causality behind byproduct formation in common synthetic pathways and provide validated protocols for analysis and purification.

Frequently Asked Questions & Troubleshooting

Question 1: I've synthesized this compound, but my initial analysis (GC-MS, ¹H NMR) shows several unexpected peaks. What are the most common side products I should be looking for?

Answer: The impurity profile of your crude product is almost entirely dependent on the synthetic route you have chosen. Below is a summary of the most probable side products categorized by common synthetic strategies.

Table 1: Common Synthetic Routes and Potential Side Products

Synthetic RouteStarting Material(s)Expected Side Product(s)Rationale for Formation
Reduction 3-(3-Fluorophenyl)propanoic acid or its ester3-(3-Fluorophenyl)propanalIncomplete reduction of the carboxylic acid or ester.
Unreacted Starting MaterialIncomplete reaction due to insufficient reducing agent or deactivation.
Catalytic Hydrogenation 3-(3-Fluorophenyl)prop-2-en-1-ol or 3-Fluorocinnamic acid3-(3-Fluorophenyl)propaneOver-reduction (hydrogenolysis) of the benzylic alcohol.
Unreacted Unsaturated PrecursorIncomplete hydrogenation.
3-Phenylpropan-1-olReductive defluorination (dehalogenation), especially with aggressive catalysts.
Grignard Reaction 3-Fluorobromobenzene + Ethylene Oxide3,3'-Difluorobiphenyl, FluorobenzeneWurtz coupling of the Grignard reagent; protonation by trace water.
1,4-Bis(3-fluorophenyl)butaneDimerization/rearrangement pathways.
Ethylene bromohydrinReaction of ethylene oxide with MgBr₂ byproduct.[1]

Identifying which category your synthesis falls into is the first critical step in diagnosing the issue. A multi-faceted analytical approach is recommended for confirmation, as detailed in a later question.

Question 2: I am reducing 3-(3-fluorophenyl)propanoic acid with lithium aluminum hydride (LiAlH₄) and see a byproduct with a characteristic ¹H NMR signal at ~9.8 ppm. What is this, and how can I prevent it?

Answer: A proton NMR signal in the 9.5-10.0 ppm range is highly indicative of an aldehyde. In this case, you are observing 3-(3-fluorophenyl)propanal , the intermediate in the reduction of the carboxylic acid to the primary alcohol.

Causality of Formation: The reduction of a carboxylic acid with LiAlH₄ is a two-step process: the acid is first reduced to an aldehyde, which is then rapidly reduced to the alcohol. The formation of a stable aldehyde intermediate suggests that the reaction has stalled. This can be caused by several factors:

  • Insufficient Reducing Agent: An inadequate molar ratio of LiAlH₄ to the starting acid will lead to incomplete reduction.

  • Low Reaction Temperature: While initial addition is often done at 0 °C for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion.

  • Premature Quenching: Adding the quenching agent (e.g., water or aqueous acid) before the reaction is complete will destroy the remaining LiAlH₄ and halt the reduction at the aldehyde stage.

  • Poor Reagent Quality: LiAlH₄ is extremely sensitive to moisture. Using old or improperly stored reagent that has partially decomposed will lower its effective concentration.

dot

reduction_pathway start 3-(3-Fluorophenyl)propanoic Acid intermediate 3-(3-Fluorophenyl)propanal (Side Product) start->intermediate Incomplete Reduction product This compound (Target Product) intermediate->product Complete Reduction reagent1 [1] LiAlH₄ reagent2 [2] LiAlH₄

Caption: Reduction pathway showing the aldehyde side product.

Troubleshooting Protocol: Minimizing Aldehyde Formation

  • Reagent & Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Use a fresh, sealed bottle of LiAlH₄ or a freshly prepared, titrated solution in an anhydrous solvent like THF.

  • Reaction Setup:

    • Dissolve 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous THF.

    • In a separate flask, prepare a suspension of LiAlH₄ (recommend 1.5-2.0 eq) in anhydrous THF.

    • Cool the acid solution to 0 °C in an ice bath.

  • Addition: Slowly add the LiAlH₄ suspension to the acid solution via a dropping funnel or syringe pump. Maintain the temperature at 0 °C during the addition to control the initial exothermic reaction.

  • Reaction & Monitoring:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Gentle heating (reflux) may be required for stubborn reductions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product alcohol will be less polar than the starting carboxylic acid. A co-spot of the starting material is essential for accurate comparison. The aldehyde will appear as a third spot with intermediate polarity. The reaction is complete when the starting material spot has been fully consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the sequential, dropwise addition of:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • Stir vigorously for 30 minutes. This procedure produces a granular precipitate of aluminum salts that is easily filtered.

    • Filter the mixture through a pad of Celite®, wash the filter cake with THF or ethyl acetate, and concentrate the filtrate under reduced pressure to obtain the crude alcohol.

Question 3: I am hydrogenating 3-(3-fluorophenyl)prop-2-en-1-ol using Pd/C and H₂ gas. My GC-MS shows a significant peak corresponding to the starting material and another peak with a mass suggesting the loss of my alcohol group. How can I improve the selectivity?

Answer: You are observing two common side reactions in catalytic hydrogenation: incomplete reaction (presence of starting material) and hydrogenolysis (cleavage of the C-O bond to form 3-(3-fluorophenyl)propane).

Causality of Formation:

  • Incomplete Reaction: This is often due to insufficient reaction time, low hydrogen pressure, or a deactivated catalyst. Catalysts can be poisoned by sulfur or halide impurities.

  • Hydrogenolysis: The benzylic C-O bond in the product is susceptible to cleavage under hydrogenolytic conditions. This is exacerbated by:

    • Aggressive Catalysts: Palladium is particularly active for hydrogenolysis.

    • High Temperature & Pressure: More forcing conditions increase the rate of this side reaction.

    • Acidic Conditions: Traces of acid can promote C-O bond cleavage.

dot

hydrogenation_pathway start 3-(3-Fluorophenyl)prop-2-en-1-ol (Starting Material) product This compound (Target Product) start->product Desired Hydrogenation (C=C reduction) byproduct 3-(3-Fluorophenyl)propane (Hydrogenolysis Byproduct) product->byproduct Undesired Hydrogenolysis (C-O cleavage)

Caption: Competing reactions in catalytic hydrogenation.

Troubleshooting Protocol: Optimizing Hydrogenation Selectivity

The goal is to find conditions that favor the reduction of the C=C bond while minimizing the cleavage of the C-O bond.

  • Catalyst Selection & Loading:

    • Start with 5% or 10% Palladium on Carbon (Pd/C) at a low loading (1-2 mol%).

    • If hydrogenolysis is severe, consider a less active catalyst such as Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃).

  • Solvent Choice: Use a neutral, protic solvent like ethanol or methanol. Ensure the solvent is high purity and free of acid.

  • Pressure and Temperature Optimization:

    • Begin with mild conditions: room temperature and low H₂ pressure (1-3 atm, balloon pressure).

    • Monitor the reaction by TLC or GC-MS every hour.

    • If the reaction is slow, incrementally increase the pressure (e.g., to 50 psi in a Parr shaker) before increasing the temperature. Only use heat as a last resort.

  • Reaction Termination: As soon as analysis indicates full consumption of the starting material, stop the reaction immediately to prevent over-reduction to the hydrogenolysis product.

  • Workup:

    • Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like Nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

Table 2: Example of Condition Optimization for Hydrogenation

Catalyst (2 mol%)H₂ PressureTemperatureTime (hr)Product YieldHydrogenolysis Byproduct
10% Pd/C50 psi50 °C475%20%
10% Pd/C50 psi25 °C892%5%
5% Pd/C1 atm25 °C12>98%<1%
5% Pt/C50 psi25 °C6>97%<2%
Question 4: What is the recommended analytical workflow to confidently identify and quantify these potential side products?

Answer: A systematic, multi-technique approach is crucial for the unambiguous identification and accurate quantification of impurities. Relying on a single method can be misleading.

dot

analytical_workflow start_node Crude Reaction Mixture process_node process_node decision_node decision_node end_node Final Purity Report A Crude Reaction Mixture B TLC Analysis A->B C Reaction Complete? B->C D Continue Reaction C->D No E Perform Workup C->E Yes D->B F GC-MS Analysis E->F Post-Workup Sample G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) E->G H HPLC Analysis F->H Identify Volatiles & Fragments G->H Confirm Structure I Final Purity Report H->I Quantify Purity & Impurities

Caption: Recommended analytical workflow for purity assessment.

Step-by-Step Analytical Protocol:

  • Thin Layer Chromatography (TLC):

    • Purpose: Rapid, qualitative monitoring of reaction progress.

    • Procedure: Spot the crude reaction mixture alongside the starting material on a silica gel plate. Develop with an appropriate solvent system (e.g., 20-30% Ethyl Acetate in Hexanes). Visualize under UV light and/or with a potassium permanganate stain. The disappearance of starting material and the appearance of a new spot indicates product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate volatile components and obtain mass information for identification.

    • Procedure: Dilute a sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Inject onto a standard GC column (e.g., DB-5).

    • Interpretation: Compare the retention times to an authentic standard of the product if available. Analyze the mass spectrum of each peak.

      • Target Product: Will show the correct molecular ion (M⁺) at m/z 154.

      • Aldehyde Byproduct: M⁺ at m/z 152.

      • Hydrogenolysis Byproduct: M⁺ at m/z 138.

      • Unsaturated Precursor: M⁺ at m/z 152.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguous structural confirmation of the main product and impurities.

    • ¹H NMR: Provides information on the proton environment. Look for key signals:

      • Product Alcohol (-CH₂OH): A triplet around 3.7 ppm.

      • Aldehyde (-CHO): A singlet or triplet around 9.8 ppm.

      • Alkene (C=CH): Signals in the 5-7 ppm region.

    • ¹⁹F NMR: Confirms the presence and electronic environment of the fluorine atom. A single peak is expected for the 3-fluoro isomer. The absence of this signal in a byproduct would suggest defluorination has occurred.

    • ¹³C NMR: Confirms the carbon skeleton and functional groups.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Accurate quantification of product purity and impurity levels.

    • Procedure: Develop a method using a suitable column (e.g., C18) and mobile phase (e.g., Acetonitrile/Water gradient). Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Quantification: Calculate the area percentage of each peak. For regulatory purposes, impurities should be identified and quantified against a reference standard.

By integrating the data from these techniques, you can build a comprehensive profile of your product, confidently identify any side products, and use this information to optimize your synthetic protocol for higher purity and yield.

References

  • Organic Syntheses. (1942). 3-Phenyl-1-propanol. Org. Synth. 1942, 22, 98.[Link]
  • MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042.[Link]
  • Google Patents. (2016). Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol. CN105439818A.
  • PubChem. (2024). This compound.
  • Vedantu. (2023). Ethylene oxide when treated with Grignard reagent yields. Vedantu JEE Main Chemistry.[Link]
  • Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. Master's Theses. 251.[Link]
  • Google Patents. (2021).

Sources

optimizing reaction conditions for 3-(3-Fluorophenyl)propan-1-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. The content is structured around common synthetic strategies, addressing specific issues in a practical, question-and-answer format.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several distinct pathways. The optimal choice depends on the availability of starting materials, scale, and required purity. This guide will focus on troubleshooting four primary routes.

Synthesis_Overview cluster_start Common Starting Materials cluster_reactions Synthetic Routes cluster_end Final Product SM1 3-(3-Fluorophenyl) propanoic acid R1 Reduction SM1->R1 SM2 3-Fluorocinnamaldehyde R2 Catalytic Hydrogenation SM2->R2 SM3 3-Fluorobenzyl Bromide R3 Grignard Reaction + Ethylene Oxide SM3->R3 SM4 3-Fluoroallylbenzene R4 Hydroboration- Oxidation SM4->R4 FP 3-(3-Fluorophenyl) propan-1-ol R1->FP R2->FP R3->FP R4->FP

Caption: Primary synthetic routes to this compound.

Section 1: Reduction of 3-(3-Fluorophenyl)propanoic Acid

This is a straightforward and common method, involving the direct reduction of the carboxylic acid functional group to a primary alcohol.

Q1: What are the most effective reducing agents for converting 3-(3-fluorophenyl)propanoic acid to the corresponding alcohol, and how do I choose?

A1: The choice of reducing agent is critical and depends on factors like scale, safety, and the presence of other functional groups. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[1]

  • Lithium Aluminum Hydride (LiAlH₄): This is the most common and powerful reagent for this transformation.[1][2] It readily reduces carboxylic acids to primary alcohols. However, it is pyrophoric and reacts violently with water and other protic solvents, requiring strictly anhydrous conditions (typically in diethyl ether or THF).[1]

  • Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·SMe₂, are excellent alternatives.[3] They are less reactive towards many other functional groups (like esters) compared to LiAlH₄, offering better chemoselectivity. BH₃·SMe₂ is more stable and concentrated than BH₃·THF but has a strong, unpleasant odor.[3]

ReagentTypical SolventProsCons
LiAlH₄ Anhydrous Ether or THFHigh reactivity, fast reactionPyrophoric, reacts violently with water, less selective
BH₃·THF THFHigh selectivity, safer than LiAlH₄Less stable, limited concentration (1M)
BH₃·SMe₂ THFHigh selectivity, more stable, high concentration (10M)Unpleasant odor, requires careful handling

Q2: My reduction with LiAlH₄ is sluggish and gives a low yield. What are the likely causes and troubleshooting steps?

A2: An incomplete or low-yielding LiAlH₄ reduction is almost always due to two main factors: reagent deactivation or poor reaction setup.

  • Water Contamination: LiAlH₄ reacts instantly with water. Ensure your solvent (THF or ether) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is oven- or flame-dried immediately before use. The starting carboxylic acid should also be anhydrous.

  • Reagent Quality: LiAlH₄ can degrade upon storage. Use a freshly opened bottle or a previously opened bottle that has been stored under an inert atmosphere. You can test the activity of the reagent on a small scale with a simple ketone before committing your main batch.

  • Insufficient Reagent: The stoichiometry requires 0.25 moles of LiAlH₄ per mole of carboxylic acid, but a slight excess (e.g., 0.3-0.5 molar equivalents) is often used to ensure complete conversion. However, for the workup, 4 moles of hydrogen are delivered per mole of LiAlH₄.

  • Reaction Temperature: The initial addition of the carboxylic acid to the LiAlH₄ suspension should be done at 0 °C to control the exothermic reaction. Afterward, the reaction is typically warmed to room temperature or gently refluxed to drive it to completion. If the reaction is sluggish, gentle heating may be required.

Q3: I'm trying to use NaBH₄ with an activator to reduce the carboxylic acid, but it's not working well. How can I optimize this?

A3: While NaBH₄ alone is ineffective, it can reduce carboxylic acids if they are first converted in situ to a more reactive species.[3] This two-step, one-pot procedure can be a safer alternative to LiAlH₄.

  • Activation: Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) can activate the carboxylic acid.[4] Another approach involves using a boronic acid catalyst, such as 3,4,5-trifluorophenylboronic acid, to form an acyloxyboron intermediate that is readily reduced by NaBH₄.[5]

  • Troubleshooting:

    • Activator Stoichiometry: Ensure the correct molar ratio of the activator to the carboxylic acid is used as per the literature protocol.

    • Reaction Time: The activation step requires a specific amount of time before the NaBH₄ is added. Follow the recommended procedure closely.

    • Solvent: The choice of solvent is crucial. THF is commonly used for these reactions.[5]

Section 2: Catalytic Hydrogenation

This route typically starts from an unsaturated precursor like 3-fluorocinnamaldehyde or 3-fluorocinnamic acid and reduces both the alkene and the carbonyl/carboxyl group.

Q1: What is the best catalyst and conditions for the complete hydrogenation of 3-fluorocinnamaldehyde to this compound?

A1: Complete hydrogenation requires reducing both the C=C double bond and the C=O aldehyde group. This can be challenging as some catalysts preferentially reduce one over the other.[6][7]

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): Excellent for reducing the C=C bond, but may be less effective for the aldehyde reduction unless harsher conditions are used.[8]

    • Raney Nickel (Raney Ni): A very effective catalyst for reducing both functional groups, often used for this type of transformation.[9]

    • Rhodium (Rh) or Platinum (Pt) Catalysts: These are also highly effective but can be more expensive.

    • Bimetallic Catalysts: Some research shows that bimetallic catalysts (e.g., Au-Pd, Co-Ga) can offer superior activity and selectivity in cinnamaldehyde hydrogenation.[10][11]

  • Reaction Conditions:

    • Hydrogen Pressure: Typically ranges from atmospheric pressure to 100 bar.[9] Higher pressures favor the reduction of the carbonyl group.

    • Temperature: Reactions are often run from room temperature up to 60-80 °C.

    • Solvent: Alcohols (ethanol, methanol) or ethyl acetate are common solvents.

A recommended starting point would be 5-10 mol% Pd/C or Raney Ni in ethanol under 50-100 psi of H₂ at 40-50 °C. [8]

Q2: My hydrogenation reaction has stopped before completion, even with sufficient catalyst and hydrogen pressure. What could be the issue?

A2: Catalyst deactivation is the most common reason for a stalled hydrogenation.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Common poisons include sulfur compounds, halides (though the aryl fluoride is stable), and strong coordinating species. Purifying the starting material by recrystallization or chromatography can help.

  • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen gas. Ensure vigorous agitation throughout the reaction.

  • Catalyst Quality: The activity of hydrogenation catalysts can vary between batches and suppliers. It's good practice to test a new bottle on a known, reliable reaction.

  • Formation of Inhibiting Byproducts: In some cases, reaction intermediates or byproducts can adsorb onto the catalyst surface and inhibit further reaction.

Section 3: Grignard Synthesis with Ethylene Oxide

This route involves forming a Grignard reagent from 3-fluorobenzyl bromide and reacting it with ethylene oxide to add a two-carbon chain, forming the desired primary alcohol.[12][13]

Grignard_Troubleshooting Start Start Grignard Synthesis: 3-Fluorobenzyl Bromide + Mg Check_Initiation Does the reaction initiate? (Color change, gentle reflux) Start->Check_Initiation Activate_Mg Activate Magnesium: - Iodine crystal - 1,2-Dibromoethane - Mechanical grinding Check_Initiation->Activate_Mg No Check_Moisture Strictly Anhydrous? - Oven-dried glassware - Anhydrous ether/THF Check_Initiation->Check_Moisture Yes Activate_Mg->Start Dry_System Re-dry all components and restart Check_Moisture->Dry_System No Reaction_Proceeds Grignard Reagent Formed. Proceed to Ethylene Oxide Addition. Check_Moisture->Reaction_Proceeds Yes Dry_System->Start

Caption: Troubleshooting flowchart for Grignard reagent formation.

Q1: I'm having difficulty initiating the Grignard reaction. The magnesium doesn't seem to be reacting. What can I do?

A1: The main barrier to Grignard formation is the passivating oxide layer (MgO) on the surface of the magnesium turnings.[14]

  • Activation Methods:

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it. The characteristic brown color of the iodine will disappear upon successful initiation.

    • Entrainment: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to activate the surface.

    • Use Rieke Magnesium: For particularly difficult cases, specially activated Rieke magnesium can be used, though it is more expensive.[14]

Q2: My Grignard reaction yields are low, with significant amounts of a high-boiling byproduct. What is happening?

A2: The primary side reaction in Grignard synthesis is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide. In this case: 3-F-C₆H₄CH₂MgBr + 3-F-C₆H₄CH₂Br → 1,2-bis(3-fluorophenyl)ethane + MgBr₂

To minimize this:

  • Slow Addition: Add the solution of 3-fluorobenzyl bromide in anhydrous ether or THF dropwise to the magnesium suspension. This keeps the concentration of the halide low, favoring reaction with the magnesium surface over reaction with the already-formed Grignard reagent.

  • Dilution: Working in sufficiently dilute conditions can also disfavor the bimolecular coupling reaction.

  • Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool it with an ice bath.

Q3: The reaction with ethylene oxide is giving me a mixture of products. How can I improve the selectivity?

A3: Ethylene oxide is a gas at room temperature and must be handled carefully. It is typically condensed at low temperature and added as a liquid or bubbled through the Grignard solution.

  • Temperature: The Grignard reagent should be cooled to 0 °C or below before the addition of ethylene oxide. The reaction is highly exothermic.[15]

  • Inverse Addition: For better control, consider adding the Grignard solution slowly to a solution of ethylene oxide in cold THF.

  • Workup: After the reaction is complete, it must be quenched by pouring it onto a mixture of ice and a weak acid (like ammonium chloride or dilute sulfuric acid) to protonate the alkoxide and yield the final alcohol.[2][13]

Section 4: Hydroboration-Oxidation of 3-Fluoroallylbenzene

This two-step process adds a hydroxyl group to the terminal carbon of the allyl double bond, providing the desired primary alcohol with anti-Markovnikov regioselectivity.[16][17]

Q1: How do I ensure high regioselectivity for the desired anti-Markovnikov product?

A1: Standard hydroboration with BH₃ is highly selective for the anti-Markovnikov product due to both steric and electronic effects. The boron atom, being the electrophilic part of the B-H bond, preferentially adds to the less substituted carbon of the double bond.[18]

To further enhance this selectivity, especially if you observe formation of the isomeric 1-(3-fluorophenyl)propan-2-ol:

  • Use a Bulky Borane Reagent: Instead of BH₃·THF, use a sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[17][19] These bulky reagents almost exclusively add to the terminal carbon of an alkene, ensuring >99% regioselectivity.[19]

Q2: What are the most critical experimental parameters to control for a successful and safe hydroboration-oxidation?

A2:

  • Anhydrous Conditions: Like Grignard reactions, hydroboration must be performed under a dry, inert atmosphere (N₂ or Ar) as borane reagents react with water.

  • Temperature Control: The hydroboration step is typically run at 0 °C to room temperature.

  • Oxidation Step: The second step involves oxidation of the intermediate trialkylborane. This is typically done by adding aqueous sodium hydroxide, followed by the slow, careful addition of hydrogen peroxide (H₂O₂) while cooling the flask in an ice bath. This oxidation is highly exothermic and must be controlled to prevent a runaway reaction.[20]

  • Stoichiometry: One molecule of BH₃ can react with three molecules of the alkene.[20] If using a monoalkylborane like 9-BBN, the stoichiometry is 1:1.

Section 5: General Purification and Analysis

Q1: What is the recommended method for purifying the final product, this compound?

A1: The purification strategy depends on the scale and the nature of the impurities from the specific synthetic route used.

  • Aqueous Workup/Extraction: After quenching the reaction, an aqueous workup is typically performed. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Silica Gel Chromatography: This is the most common method for obtaining high-purity material. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

  • Distillation: If the reaction is performed on a large scale and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and checking purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation. The spectra will confirm the presence of the fluorophenyl group, the propyl chain, and the primary alcohol.

  • Mass Spectrometry (MS): To confirm the molecular weight (154.18 g/mol ).[21]

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and the aromatic C-F bond.

References

  • Efficient electrocatalytic hydrogenation of cinnamaldehyde to value-added chemicals. Green Chemistry (RSC Publishing).
  • Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. Catalysis Science & Technology (RSC Publishing).
  • Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. DigitalCommons@UMaine.
  • Selective Hydrogenation of Cinnamaldehyde over Co-Based Intermetallic Compounds Derived from Layered Double Hydroxides. ACS Catalysis.
  • Possible pathways for cinnamaldehyde hydrogenation. ResearchGate.
  • Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
  • Hydroboration–oxidation reaction. Wikipedia.
  • Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol. Google Patents.
  • GRIGNARD REAGENTS. Southern Illinois University Carbondale.
  • Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC.
  • Grignard reagent. Wikipedia.
  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Hydroboration-Oxidation. YouTube.
  • Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts.
  • This compound. PubChem.
  • Hydroboration Oxidation of Alkenes. Chemistry Steps.
  • Alkene Hydroboration/Oxidation. Periodic Chemistry.
  • reduction of carboxylic acids. Chemguide.
  • Hydroboration of Alkenes. Master Organic Chemistry.
  • Synthesing tetrahydropyran from ethylene oxide. Chemistry Stack Exchange.
  • reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4. Doc Brown's Chemistry.
  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
  • Ethylene oxide when treated with Grignard reagent yields. Vedantu.
  • Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. RSC Publishing.
  • THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State University.
  • An Extremely Simple, Convenient and Mild One-Pot Reduction of Carboxylic Acids to Alcohols Using 3,4,5-Trifluorophenylboronic Acid and Sodium Borohydride. ResearchGate.
  • Improved process to obtain 3-phenylpropan-1-ol from natural sources. Google Patents.

Sources

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(3-Fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal resolution. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on extensive field experience.

Understanding the Analyte: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte, this compound.

PropertyValueSource
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
Structure Aromatic ring with a fluorine substituent and a propanol side chain.[1]
Expected Polarity Moderately polar, suitable for reversed-phase HPLC.Inferred from structure

The presence of a phenyl ring and a hydroxyl group suggests that reversed-phase chromatography is the most appropriate analytical approach. The fluorine atom can introduce subtle selectivity differences, which can be both an advantage and a challenge, especially when separating it from structurally similar impurities or isomers.[2][3]

Core Issue: Poor Resolution

Poor resolution is one of the most common and frustrating challenges in HPLC.[4] It manifests as overlapping or co-eluting peaks, making accurate quantification and identification difficult, if not impossible.[4] This guide will systematically address the root causes of poor resolution and provide actionable solutions.

Diagram: Troubleshooting Logic for Poor Resolution

Poor_Resolution_Troubleshooting cluster_mobile_phase Mobile Phase cluster_column Column cluster_method Method Parameters Start Poor Resolution Observed Check_System Initial System Checks (Pressure, Leaks, Baseline) Start->Check_System Mobile_Phase Mobile Phase Optimization Check_System->Mobile_Phase System OK MP_Composition Adjust Organic:Aqueous Ratio Mobile_Phase->MP_Composition Column_Health Column Health Assessment Col_Flush Flush/Regenerate Column Column_Health->Col_Flush Method_Params Method Parameter Adjustment Flow_Rate Decrease Flow Rate Method_Params->Flow_Rate Good_Resolution Resolution Achieved MP_Composition->Good_Resolution Improvement MP_pH Modify pH (if applicable) MP_Composition->MP_pH MP_pH->Good_Resolution Improvement MP_Solvent Change Organic Solvent (e.g., ACN to MeOH) MP_pH->MP_Solvent MP_Solvent->Column_Health No Improvement MP_Solvent->Good_Resolution Improvement Col_Flush->Good_Resolution Improvement Col_Replace Replace with New/Different Column Col_Flush->Col_Replace Col_Replace->Method_Params No Improvement Col_Replace->Good_Resolution Improvement Flow_Rate->Good_Resolution Improvement Temperature Adjust Column Temperature Flow_Rate->Temperature Temperature->Good_Resolution Improvement Injection_Vol Reduce Injection Volume Temperature->Injection_Vol Injection_Vol->Good_Resolution Improvement

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My peak for this compound is broad and not well-separated from an adjacent impurity. Where do I start?

Answer: A broad peak is often indicative of issues with the mobile phase, the column, or the overall system.[5][6] Let's break down the troubleshooting process.

Step-by-Step Troubleshooting for Broad Peaks:

  • Initial System Health Check:

    • Leaks: Check for any leaks in the system, especially between the column and the detector, as this can lead to peak broadening.[7]

    • Dead Volume: Ensure that the tubing between the column and detector is as short as possible and has a narrow internal diameter to minimize dead volume.[7]

  • Mobile Phase Evaluation:

    • Composition: An incorrect mobile phase composition can significantly affect peak shape.[5] If you are running an isocratic method, a slight decrease in the organic solvent percentage will increase retention time and may improve separation.[3] For gradient methods, ensure the gradient profile is optimal for separating your analyte from nearby impurities.[4]

    • Solvent Quality: Always use high-purity, HPLC-grade solvents.[8] Contaminated or degraded solvents can cause baseline noise and affect peak shape.[8]

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the system, causing baseline disturbances and broad peaks.[8][9]

  • Column Assessment:

    • Contamination: The column can become contaminated over time with strongly retained sample components.[10] This often leads to peak broadening and tailing. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[8]

    • Column Overload: Injecting too much sample can overload the column, resulting in broad, fronting peaks.[8][11] Try reducing the injection volume or diluting your sample.[5][8]

    • Column Degradation: If the column is old or has been used extensively, the stationary phase may have degraded, leading to a loss of efficiency and broader peaks.[4] In this case, the column may need to be replaced.[8]

Question 2: I'm observing peak tailing for my analyte. What are the likely causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a common problem, especially for compounds with basic or acidic functional groups. For this compound, the hydroxyl group is weakly acidic, but interactions with the stationary phase can still be a factor.

Causality and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: This is a primary cause of tailing for polar compounds on silica-based reversed-phase columns. Residual, un-endcapped silanol groups on the stationary phase can interact with the hydroxyl group of your analyte, causing tailing.

    • Solution 1: Mobile Phase pH Adjustment: If your analyte is ionizable, operating at a pH at least 2 units away from its pKa can ensure it's in a single ionic form, minimizing these interactions. For an alcohol, this is less critical, but if impurities are ionizable, pH can play a role.

    • Solution 2: Use a Buffer: A low concentration of a suitable buffer (e.g., 5-10 mM phosphate or acetate) can help to mask residual silanol activity and improve peak shape.[12]

    • Solution 3: End-capped Column: Use a column with high-quality end-capping to minimize the number of free silanol groups.

  • Column Contamination: As mentioned previously, contaminants at the head of the column can distort the peak shape.[12]

    • Solution: A thorough column wash or the use of a guard column is recommended.[10]

  • Physical Column Issues: A void at the column inlet or a partially blocked frit can cause peak tailing that affects all peaks in the chromatogram.[12]

    • Solution: Reversing and flushing the column may dislodge particulates from the inlet frit.[12] If a void has formed, the column likely needs to be replaced.

Question 3: My resolution is inconsistent between runs. What should I investigate?

Answer: Irreproducible results point towards a lack of system stability or inconsistent method execution.

Troubleshooting Inconsistent Resolution:

Potential CauseInvestigation & Solution
Mobile Phase Preparation Inconsistent mobile phase composition is a common culprit. Ensure accurate and precise measurement of solvents and additives. Prepare fresh mobile phase daily.
Column Equilibration Insufficient column equilibration between runs, especially after a gradient, can lead to shifting retention times and variable resolution.[7] Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.
Temperature Fluctuations Inconsistent column temperature can affect retention times and selectivity.[5][7] Use a column oven to maintain a stable temperature.[7][11]
Pump Performance Issues with the pump, such as faulty check valves or seals, can lead to an unstable flow rate and poor reproducibility.[4] Monitor the system pressure for fluctuations.
Injector Issues Inconsistent injection volumes can lead to variability in peak area and height, which can be mistaken for resolution issues. Ensure the autosampler is functioning correctly.
Question 4: I've optimized my mobile phase, but I still can't resolve this compound from a positional isomer. What's my next step?

Answer: When mobile phase optimization is insufficient, changing the stationary phase chemistry is often the most effective strategy to resolve closely related compounds like positional isomers.[3]

Strategies for Isomer Separation:

  • Change in Column Chemistry: Standard C18 columns separate primarily based on hydrophobicity. For isomers, which often have very similar hydrophobicities, a different separation mechanism is needed.[2]

    • Phenyl-Hexyl Phases: These columns can provide π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of your analyte and its isomer, leading to enhanced selectivity.[3]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated aromatic compounds and their isomers.[3]

  • Column Particle Size and Length:

    • Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can improve the resolution of closely eluting peaks.[13]

    • Longer Columns: Increasing the column length provides more interaction time between the analytes and the stationary phase, which can enhance separation.[14] However, this will also increase analysis time and backpressure.[14]

Experimental Protocol: Optimizing Mobile Phase for Improved Resolution

This protocol outlines a systematic approach to mobile phase optimization for the analysis of this compound.

  • Initial Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 30-70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm

  • Step 1: Adjusting the Gradient Slope:

    • If peaks are poorly resolved and elute early, flatten the gradient (e.g., 30-60% B over 15 minutes).

    • If peaks are well-retained but still co-elute, make the initial part of the gradient shallower to increase separation in that region.

  • Step 2: Isocratic Hold:

    • Once the approximate elution percentage is known, switch to an isocratic method to fine-tune the separation. For example, if the peaks of interest elute at 45% ACN, try running isocratically at 40%, 45%, and 50% ACN to find the optimal mobile phase strength.

  • Step 3: Change the Organic Modifier:

    • If resolution is still inadequate with acetonitrile, switch to methanol (MeOH).[3] Methanol has different selectivity compared to acetonitrile and can alter the elution order of closely related compounds.[3] Repeat steps 1-3 with MeOH as the organic modifier.

  • Step 4: Temperature Optimization:

    • Vary the column temperature (e.g., 25 °C, 30 °C, 35 °C). Temperature can affect selectivity, and sometimes a small change can significantly improve resolution.[11]

Diagram: Mobile Phase Optimization Workflow

MP_Optimization Start Start with Generic Gradient Method (ACN) Adjust_Gradient Adjust Gradient Slope Start->Adjust_Gradient Isocratic_Hold Optimize with Isocratic Hold Adjust_Gradient->Isocratic_Hold Check_Res Resolution Adequate? Isocratic_Hold->Check_Res Switch_Solvent Switch to Methanol and Repeat Gradient Adj. Check_Res2 Resolution Adequate? Switch_Solvent->Check_Res2 Optimize_Temp Fine-tune with Temperature Adjustment Check_Res3 Resolution Adequate? Optimize_Temp->Check_Res3 Optimized Optimized Method Check_Res->Switch_Solvent No Check_Res->Optimized Yes Check_Res2->Optimize_Temp No Check_Res2->Optimized Yes Check_Res3->Optimized Yes

Caption: A workflow for systematic mobile phase optimization.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI Blog. [Link]
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
  • This compound. PubChem. [Link]
  • How to Prevent and Solve Resolution Loss in HPLC Workflows. (2025, September 11). uHPLCs. [Link]
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. [Link]
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. [Link]
  • HPLC Troubleshooting Guide. Regis Technologies. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
  • Impact of Column Length on Chromatographic Resolution. Danaher Life Sciences. [Link]
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Degradation of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 3-(3-Fluorophenyl)propan-1-ol. As a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry, the purity and stability of this compound are paramount to achieving reproducible and reliable experimental outcomes. This guide provides an in-depth, experience-driven framework for understanding and preventing its degradation during storage. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Degradation of this compound

This section addresses the fundamental question: "What chemical risks does my sample face while on the shelf?" By understanding the potential degradation pathways, you can proactively mitigate them.

Q1: What are the primary chemical pathways through which this compound can degrade?

A1: As a primary aromatic alcohol, this compound is susceptible to three main degradation pathways, especially when stored improperly. These reactions are often initiated by common laboratory conditions such as exposure to atmospheric oxygen, acidic or basic contaminants, heat, and light.

  • Oxidation: The primary alcohol functional group is vulnerable to oxidation. Initially, it can be oxidized to form the corresponding aldehyde, 3-(3-fluorophenyl)propanal. If oxidizing conditions persist, this aldehyde can be further oxidized to the carboxylic acid, 3-(3-fluorophenyl)propanoic acid[1][2]. This process can be accelerated by oxygen in the air, trace metal impurities, and exposure to light.

  • Acid-Catalyzed Dehydration: In the presence of acidic impurities and/or elevated temperatures, the alcohol can undergo an elimination reaction (dehydration) to form an alkene[3][4][5]. This would result in the formation of 1-fluoro-3-(prop-1-en-1-yl)benzene.

  • Acid-Catalyzed Ether Formation: Under acidic conditions, two molecules of the alcohol can undergo a condensation reaction to form a symmetrical ether, bis(3-(3-fluorophenyl)propyl) ether[6][7][8]. This is a bimolecular nucleophilic substitution (SN2) reaction where one alcohol molecule acts as the nucleophile and the other, after being protonated, acts as the substrate.[8]

DegradationPathways main This compound aldehyde 3-(3-Fluorophenyl)propanal main->aldehyde [O₂], light, heat alkene 1-Fluoro-3-(prop-1-en-1-yl)benzene main->alkene H⁺, Heat (Dehydration) ether bis(3-(3-Fluorophenyl)propyl) Ether main->ether H⁺ (Condensation) acid 3-(3-Fluorophenyl)propanoic Acid aldehyde->acid Further Oxidation

Caption: Primary degradation pathways for this compound.

Section 2: Recommended Storage and Handling Protocols

This section provides actionable protocols designed to preserve the integrity of your compound from the moment it arrives in your lab.

Q2: What are the optimal conditions for the long-term storage of this compound?

A2: The key to long-term stability is strict control of the storage environment. We recommend the following conditions, summarized in the table below. The rationale behind each parameter is to directly inhibit the degradation pathways described in Section 1.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical reactions, including oxidation, dehydration, and ether formation. Avoids freezing, which could cause water to separate and potentially create localized areas of high concentration.[9][10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation.[11] This is the most critical parameter for preventing the formation of aldehyde and carboxylic acid impurities.
Light Amber Glass Vial / Store in DarknessProtects the compound from UV radiation, which can provide the activation energy for radical formation and subsequent oxidation.[9][12]
Container Type 1 Borosilicate Glass Vial with PTFE-lined CapEnsures an inert storage surface, preventing leaching of contaminants or catalytic activity from the container itself. The PTFE-lined cap provides a chemically resistant, airtight seal to maintain the inert atmosphere and prevent moisture ingress.[9]
Purity Use high-purity solvent if making solutionsIf preparing stock solutions, use anhydrous, de-gassed, high-purity solvents to avoid introducing water or dissolved oxygen.
Q3: What is the step-by-step protocol for preparing an aliquot for long-term storage?

A3: Never work directly from the main stock bottle repeatedly. This introduces contaminants and compromises the entire batch. The best practice is to aliquot the material into smaller, single-use or short-term-use vials upon receipt.

AliquotingWorkflow start Start: Receive Bulk Container prep_area Prepare Inert Atmosphere Workstation (Glovebox or Schlenk Line) start->prep_area prep_vials Prepare Vials: Clean, Dry, Amber Glass Vials with PTFE-lined Caps prep_area->prep_vials equilibrate Allow Bulk Container to Equilibrate to Room Temperature prep_vials->equilibrate purge_main Purge Bulk Container Headspace with Inert Gas (Ar or N₂) equilibrate->purge_main dispense Dispense Required Volume into Each Vial purge_main->dispense purge_vial Purge Headspace of Each Vial with Inert Gas dispense->purge_vial seal Immediately Seal Vials Tightly with PTFE-lined Caps purge_vial->seal label Label Vials Clearly: Name, Conc., Date, Initials seal->label store Store at 2-8°C in the Dark label->store end_process End: Aliquots Ready for Storage store->end_process

Caption: Recommended workflow for aliquoting this compound.

Detailed Protocol:

  • Preparation: Move the main stock bottle of this compound, along with the required number of amber glass vials and PTFE-lined caps, into an inert atmosphere glovebox. If a glovebox is unavailable, use a Schlenk line.

  • Temperature Equilibration: Before opening, allow the main stock bottle to warm to ambient temperature inside the inert atmosphere. This prevents condensation of atmospheric moisture into the cold liquid.

  • Inerting: Gently flush the headspace of the main bottle with dry argon or nitrogen.

  • Aliquoting: Using a clean, dry pipette or syringe, transfer the desired volume of the compound into each of the smaller vials.

  • Final Purge & Seal: Before sealing, flush the headspace of each newly filled aliquot vial with inert gas. Immediately and tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, concentration (if a solution), date of aliquoting, and your initials.

  • Storage: Place the sealed and labeled vials in a refrigerator (2-8°C) in a designated, dark storage box.

Section 3: Troubleshooting and Quality Control

This section provides guidance on how to identify and analyze potential degradation, ensuring you only use material of the highest quality.

Q4: I suspect my sample has degraded. What are the common signs?

A4: Suspect degradation if you observe any of the following:

  • Visual Changes: Appearance of a yellow or brown tint, development of turbidity, or formation of precipitates.

  • Olfactory Changes: A change in odor, particularly a sharp or acrid smell, may indicate the formation of aldehydes or other byproducts.

  • Inconsistent Experimental Results: Poor yields, unexpected side products in reactions, or shifts in retention times in chromatography are strong indicators that the starting material's purity has been compromised.

Q5: How can I analytically confirm if degradation has occurred and identify the byproducts?

A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent and readily available method for assessing the purity of volatile and semi-volatile compounds like this alcohol.

Self-Validating GC-FID Protocol for Purity Assessment:

  • Sample Preparation:

    • Prepare a stock solution of your stored sample at approximately 1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.

    • If you have a new, unopened bottle (a reference standard), prepare a solution of it in the same manner.

  • GC Instrument Conditions (Typical):

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector (FID): 300°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Analysis:

    • Inject 1 µL of the reference standard solution to establish the retention time and peak shape for the pure compound.

    • Inject 1 µL of your stored sample solution.

  • Data Interpretation:

    • Purity Check: Compare the chromatograms. The appearance of new peaks, especially those eluting before (more volatile, e.g., alkene) or after (less volatile, e.g., ether, acid) the main peak, indicates degradation.

    • Quantification: Calculate the purity of your sample using the area percent method. A significant decrease from the manufacturer's stated purity confirms degradation.

    • Identification: For definitive identification of degradation products, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is required to obtain mass spectra of the impurity peaks.

Section 4: Frequently Asked Questions (FAQs)

  • Q6: Can I store this compound in a standard -20°C freezer?

    • A: While it may not be harmful, it is generally unnecessary and not recommended. Refrigeration at 2-8°C is sufficient to slow degradation without the risk of freezing, which can cause issues if there is any absorbed moisture.[9]

  • Q7: Is a desiccator sufficient for moisture protection?

    • A: A desiccator protects against external moisture but does not protect against atmospheric oxygen already in the container. For optimal long-term storage, blanketing with an inert gas is far more effective and essential.[11]

  • Q8: What type of container cap should I use for daily use?

    • A: For a "working stock" vial that you might open multiple times in a week, a cap with a PTFE/Silicone septum is ideal. This allows you to withdraw material with a syringe without repeatedly opening the cap, minimizing atmospheric exposure. However, for long-term storage, a solid PTFE-lined screw cap provides a more reliable long-term seal.

  • Q9: How often should I re-test the purity of my stored sample?

    • A: For critical applications, we recommend re-testing the purity of your primary stock via GC-FID every 6-12 months, or immediately if you observe any of the degradation signs mentioned in Q4.

References

  • Organic Chemistry Tutor. (n.d.). Dehydration of Alcohols.
  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis.
  • Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols.
  • Chemguide. (n.d.). The Dehydration of Alcohols.
  • The Organic Chemistry Tutor. (2018). Ether Synthesis Through Acid-Catalysis. YouTube.
  • Chemistry LibreTexts. (2025). Preparing Ethers.
  • Chemguide. (n.d.). Oxidation of Alcohols.
  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols.
  • Chemistry LibreTexts. (2023). Alkenes by Dehydration of Alcohols.
  • Westin, J. (n.d.). Oxidation of Alcohols. Jack Westin.
  • Tan, W.-Y., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, ACS Publications.
  • Boix, C., et al. (2003). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids. Journal of the American Chemical Society.
  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
  • BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols.
  • Synfacts. (2024). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Thieme Chemistry.
  • ResearchGate. (n.d.). Summary of Methods for Blood-alcohol Analysis.
  • National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Purdue University. (n.d.). Fluorine Safety.
  • OMGCHEERS. (n.d.). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light.
  • ResearchGate. (2025). Evolution of Analytical Methods for the Determination of Ethanol in Blood and Breath.
  • Science. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks.
  • National Center for Biotechnology Information. (2025). The enzymatic analysis of alcohol (ethanol) in serum and plasma. PMC.
  • Princeton University. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Method for Alcohol Analysis in Brain Tissue. PMC.
  • Fastest Labs. (2025). 7 Types of Alcohol Tests.
  • Food and Drug Administration Philippines. (2020). Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol.
  • Wildpack Beverage. (2022). Importance of Proper Alcohol Storage.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • LookChem. (n.d.). 1-(3-FLUOROPHENYL)PROPAN-1-OL.
  • MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol.
  • ResearchGate. (n.d.). Degradation Pathways.
  • Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1.
  • PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin.

Sources

Technical Support Center: Minimizing Byproduct Formation in the Grignard Synthesis of 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Fluorophenyl)propan-1-ol via the Grignard reaction. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help minimize byproduct formation and optimize reaction outcomes.

Introduction

The Grignard synthesis of this compound is a crucial C-C bond-forming reaction, typically involving the reaction of 3-fluorophenylmagnesium halide with ethylene oxide.[1][2][3] While effective, this synthesis is often plagued by the formation of various byproducts that can complicate purification and reduce the overall yield of the desired primary alcohol.[4] This guide provides a systematic approach to identifying and mitigating these side reactions.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield of this compound with Significant Unreacted Starting Material (3-Fluorophenyl Halide)

Question: My reaction has a low conversion rate, and I'm recovering a substantial amount of the initial 3-fluorophenyl halide. What are the likely causes, and how can I improve the yield?

Answer: This issue almost always points to problems with the formation or stability of the Grignard reagent, 3-fluorophenylmagnesium halide.

Potential Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from initiating.[5]

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved by gently crushing the turnings with a glass rod (in an inert atmosphere), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[6] The disappearance of the iodine color is an indicator of reaction initiation.

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, especially water. Any moisture in the glassware or solvent will quench the Grignard reagent as it forms, converting it back to 3-fluorobenzene.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Solvents (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

  • Improper Reaction Initiation: Sometimes, the reaction simply fails to start.

    • Solution: After adding a small amount of the 3-fluorophenyl halide solution to the magnesium, look for signs of reaction such as cloudiness, gentle bubbling, or a slight temperature increase.[5][8] If no reaction is observed, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.[7]

Issue 2: Presence of a High-Boiling Point Impurity Identified as 3,3'-Difluorobiphenyl

Question: My final product is contaminated with a significant amount of 3,3'-difluorobiphenyl. How is this byproduct formed, and what steps can I take to prevent it?

Answer: The formation of 3,3'-difluorobiphenyl is a classic example of a Wurtz-type homocoupling side reaction.[4][9][10][11]

Mechanism of Formation: This byproduct arises when a molecule of the formed Grignard reagent (3-fluorophenylmagnesium halide) acts as a nucleophile and attacks a molecule of the unreacted 3-fluorophenyl halide.[10][12][13]

Key Strategies for Minimization:

  • Slow Addition of Halide: Add the solution of 3-fluorophenyl halide to the magnesium suspension dropwise.[4] This maintains a low concentration of the halide in the reaction mixture at any given time, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[12]

  • Temperature Control: Elevated temperatures can accelerate the rate of Wurtz coupling.[10][13] It is crucial to maintain a gentle reflux and avoid excessive heating, especially during the initial stages of Grignard formation.[4][7]

  • Adequate Stirring and Magnesium Surface Area: Vigorous stirring and a high surface area of activated magnesium ensure that the halide reacts quickly upon addition, minimizing its availability for the coupling side reaction.[4][12]

ParameterRecommended ConditionRationale
Halide Addition Slow, dropwise additionMinimizes local concentration of halide, reducing Wurtz coupling.[4][12]
Temperature Gentle reflux (e.g., ~35°C for diethyl ether)Avoids accelerating the rate of the homocoupling side reaction.[4][7]
Stirring VigorousEnsures rapid interaction of halide with the magnesium surface.
Issue 3: Formation of Ethylene Bromohydrin or Other Halohydrins

Question: During the workup of my reaction with ethylene oxide, I've identified ethylene bromohydrin. What is the source of this impurity?

Answer: The formation of ethylene bromohydrin is often a result of the ring-opening of ethylene oxide by magnesium bromide (MgBr₂), which is present in the Grignard reagent solution.[14]

Causality and Prevention:

  • Schlenk Equilibrium: Grignard reagents exist in solution as a complex equilibrium of species, including the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The presence of MgBr₂ can lead to the Lewis acid-catalyzed opening of the epoxide ring.

  • Solution:

    • Inverse Addition: Add the Grignard reagent solution to the ethylene oxide solution (which is often dissolved in the reaction solvent and cooled). This ensures that the ethylene oxide is not exposed to a high concentration of MgBr₂ for an extended period.

    • Use of Additives: In some cases, the addition of dioxane can precipitate out the MgBr₂ as an insoluble complex, effectively removing it from the reaction mixture prior to the addition of the epoxide.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard synthesis? A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[7] THF can be a better solvent for stabilizing the Grignard reagent, but for some aryl halides, diethyl ether may give lower amounts of Wurtz coupling byproducts.[4][6] The choice may depend on the specific halide used (bromide vs. chloride).

Q2: How can I confirm the formation and determine the concentration of my Grignard reagent before adding the ethylene oxide? A2: Titration is the most reliable method. A common procedure involves taking an aliquot of the Grignard solution and titrating it against a standard solution of iodine (I₂) or a known amount of a protic acid with an indicator.[5] This allows for a more precise stoichiometric addition of the ethylene oxide, preventing waste and potential side reactions from unreacted Grignard reagent.

Q3: My Grignard reagent solution turns dark brown or black during its formation. Is this a problem? A3: A color change to gray or light brown is normal. However, a very dark brown or black color may indicate the formation of finely divided metal from side reactions or the presence of impurities that catalyze decomposition.[5] While not always detrimental, it can be a sign of suboptimal conditions. Ensure high-purity magnesium and halide are used.

Q4: Can I use 3-fluorochlorobenzene instead of 3-fluorobromobenzene? A4: Yes, but aryl chlorides are generally less reactive than aryl bromides for Grignard formation.[6] Initiation may be more difficult, and longer reaction times or higher temperatures (e.g., using THF which has a higher boiling point than ether) might be necessary.

Q5: What is the role of the acidic workup step? A5: The Grignard reagent reacts with ethylene oxide to form a magnesium alkoxide intermediate.[1][15] The addition of a dilute acid (e.g., aqueous HCl or saturated aqueous NH₄Cl) in the workup step protonates this alkoxide to yield the final product, this compound.[1][5] It also serves to dissolve any unreacted magnesium and magnesium salts.

III. Experimental Protocols & Visualizations

Protocol 1: Preparation of 3-Fluorophenylmagnesium Bromide
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 3-fluorobromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the halide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), warm the flask gently.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours).[16]

Protocol 2: Reaction with Ethylene Oxide
  • Cool the prepared Grignard reagent solution in an ice bath (0 °C).

  • In a separate flask, prepare a solution of ethylene oxide (1.0-1.1 equivalents) in anhydrous diethyl ether, also cooled to 0 °C.

  • Slowly add the Grignard reagent from the first flask to the ethylene oxide solution via a cannula or dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding it to a stirred, cold solution of saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[17]

  • Proceed with standard extraction, drying, and purification procedures.

Diagrams

Grignard_Synthesis cluster_reactants Starting Materials 3-F-PhBr 3-Fluorobromobenzene WurtzByproduct 3,3'-Difluorobiphenyl (Wurtz Byproduct) 3-F-PhBr->WurtzByproduct Mg Magnesium (Mg) GrignardReagent GrignardReagent Mg->GrignardReagent Et2O Anhydrous Ether EthyleneOxide Ethylene Oxide Alkoxide Magnesium Alkoxide Intermediate EthyleneOxide->Alkoxide TargetProduct TargetProduct Alkoxide->TargetProduct + H₃O⁺ Workup GrignardReagent->Alkoxide + Ethylene Oxide

Caption: Main reaction pathway and major byproduct formation.

Troubleshooting_Logic AnalyzeBP Presence of 3,3'-Difluorobiphenyl? Cause_Wurtz Wurtz Homocoupling Occurring AnalyzeBP->Cause_Wurtz Yes Sol_SlowAdd Slow Halide Addition, Control Temperature Cause_Wurtz->Sol_SlowAdd Start Start Start->AnalyzeBP AnalyzeSM AnalyzeSM Cause_Grignard Cause_Grignard AnalyzeSM->Cause_Grignard Yes Sol_ActivateMg Sol_ActivateMg Cause_Grignard->Sol_ActivateMg

Caption: Troubleshooting workflow for common synthesis issues.

IV. References

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from

  • Cahiez, G., et al. (2005). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. ACS Publications. Retrieved from

  • Alfa Chemistry. (n.d.). Grignard Reaction. Retrieved from

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from

  • Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from

  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.... Retrieved from

  • Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Retrieved from

  • Benchchem. (n.d.). Grignard Reaction Technical Support Center: Minimizing Byproduct Formation in Alkene Synthesis. Retrieved from

  • Behloul, C., Guijarro, D., & Yus, M. (n.d.). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI). Retrieved from

  • Study.com. (2024). What is the reaction of a Grignard reagent with ethylene oxide followed by dilute acid?. Retrieved from

  • Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Retrieved from

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from

  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Retrieved from

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Acetyl-1-propanol. Retrieved from

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from

Sources

Technical Support Center: Optimization of Column Chromatography for 3-(3-Fluorophenyl)propan-1-ol Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3-(3-Fluorophenyl)propan-1-ol via column chromatography. Here, we address common challenges and provide actionable troubleshooting strategies and frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems encountered during the column chromatography of this compound.

Issue 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping spots on Thin Layer Chromatography (TLC) analysis of collected fractions.

  • Broad peaks in High-Performance Liquid Chromatography (HPLC) analysis of the purified product.

  • Co-elution of impurities with the desired product.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities with similar polarities.

    • Solution: Systematically screen different solvent systems using TLC.[1][2][3] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] Aim for an Rf value of 0.25-0.35 for the product on the TLC plate to ensure good separation on the column.[2] If separation is still poor, consider trying a different polar solvent, such as diethyl ether or dichloromethane, in combination with hexanes.[4]

  • Incorrect Stationary Phase: Standard silica gel may not be the ideal stationary phase for this specific separation.

    • Solution: For aromatic compounds, a phenyl-bonded stationary phase can sometimes offer better selectivity due to π-π interactions between the stationary phase and the aromatic ring of the analyte.[5] Alternatively, for very polar impurities, reversed-phase chromatography using a C18 stationary phase might be more effective.[1]

  • Isocratic vs. Gradient Elution: Using a single solvent mixture (isocratic elution) may not be sufficient to resolve complex mixtures.[6][7][8]

    • Solution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity over the course of the separation.[9][10][11] This technique helps to first elute non-polar impurities, followed by the target compound, and finally the more polar impurities, often resulting in sharper peaks and better resolution.[11]

Issue 2: Product Loss During Purification

Symptoms:

  • Low overall yield of purified this compound.

  • Significant amount of product detected in mixed fractions.

Potential Causes & Solutions:

  • Improper Column Packing: A poorly packed column with channels or cracks can lead to uneven solvent flow and band broadening, resulting in mixed fractions.[12]

    • Solution: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.[12] Gently tap the column after packing to settle the silica gel and create a homogenous bed.[12]

  • Inappropriate Sample Loading: Loading the sample in a large volume of strong solvent can cause the initial band to be too wide, leading to poor separation.[12][13]

    • Solution: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[13] For better results, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[1][14][15][16]

  • Compound Instability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.[10]

    • Solution: To check for stability, spot the compound on a TLC plate, let it sit for an hour, and then elute it. If degradation is observed, consider deactivating the silica gel by pre-eluting the column with a solvent system containing a small amount (1-3%) of triethylamine.[9] Alternatively, using a different stationary phase like alumina or Florisil might be necessary.[10]

Issue 3: Slow or No Elution of the Product

Symptoms:

  • The product remains at the top of the column even after eluting with a significant volume of the mobile phase.

  • Excessively long run times.

Potential Causes & Solutions:

  • Insufficiently Polar Mobile Phase: The eluent may not be strong enough to move the polar alcohol down the column.

    • Solution: Gradually increase the polarity of the mobile phase. For very polar compounds that do not move even with 100% ethyl acetate, a small percentage of methanol (e.g., 1-5%) can be added to the eluent.[4][10] Be cautious, as too much methanol can dissolve the silica gel.[4]

  • Strong Adsorption to the Stationary Phase: The hydroxyl group of the alcohol can interact strongly with the silanol groups on the silica surface.

    • Solution: In addition to increasing the mobile phase polarity, consider using a more polar stationary phase like diol-bonded silica, which can sometimes provide different selectivity for polar compounds.[17] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[18]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for purifying this compound?

A1: For most applications involving moderately polar aromatic compounds like this compound, standard silica gel (normal phase) is a good starting point.[1] However, if you are struggling to separate it from other aromatic impurities, a phenyl-bonded phase might provide enhanced resolution due to specific π-π interactions.[5] If your primary impurities are very non-polar, silica gel will work well. Conversely, if you are trying to remove highly polar impurities, reversed-phase chromatography on a C18 column could be a better choice.[1]

Q2: What is the ideal solvent system for the purification of this compound?

A2: The ideal solvent system is best determined empirically using TLC.[1][2] A common and effective starting point is a mixture of hexanes and ethyl acetate.[4] The ratio should be adjusted to achieve an Rf value of approximately 0.25-0.35 for the desired compound.[2] For this specific molecule, a starting gradient of 10% to 30% ethyl acetate in hexanes is a reasonable range to explore.

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures containing compounds with a wide range of polarities, gradient elution is generally superior to isocratic elution.[7][11][19] It allows for better separation, sharper peaks for later eluting compounds, and often reduces the total purification time.[11] Isocratic elution is simpler but can lead to band broadening for strongly retained compounds.[7][11]

Q4: What are the best practices for sample loading?

A4: The goal of sample loading is to apply the crude mixture in the narrowest possible band at the top of the column.[12]

  • Liquid Loading: Dissolve the sample in the minimum amount of the initial mobile phase.[12][13] Avoid using a solvent that is significantly more polar than your starting eluent, as this will decrease resolution.[15]

  • Dry Loading: This is often the preferred method.[1][14][15] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully layered on top of the column.[16]

Q5: How can I identify the fractions containing my purified product?

A5: The most common method is to collect fractions and analyze them by TLC. Spot a small amount from each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots under a UV lamp (as the aromatic ring will be UV active) or by using a chemical stain. Combine the fractions that contain only the pure product.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Choose a glass column of appropriate size for the amount of crude material to be purified. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

  • Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry. Stir well to remove any trapped air bubbles.[12]

  • Packing: With the stopcock open, pour the slurry into the column. Use additional mobile phase to rinse all the silica gel into the column.

  • Settling: Gently tap the sides of the column to ensure even packing and to remove any air pockets.[12]

  • Equilibration: Once the silica has settled, add a protective layer of sand on top and then run 2-3 column volumes of the initial mobile phase through the column to equilibrate it before loading the sample.

Protocol 2: Gradient Elution for Purification
  • Sample Loading: Load the sample onto the equilibrated column using either the liquid or dry loading method as described in the FAQs.

  • Initial Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).

  • Gradient Increase: Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase. This can be done in a stepwise or linear fashion. For example, you could increase the ethyl acetate concentration by 5% for every two column volumes of eluent passed through.

  • Fraction Collection: Collect fractions continuously throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Solvents for Normal Phase Chromatography and Their Properties

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component.
Dichloromethane3.140Good for dissolving many organic compounds, but can be slow to elute.
Diethyl Ether2.835A common polar component.
Ethyl Acetate4.477A standard polar component, good for a wide range of compounds.[4]
Acetone5.156Can be a substitute for ethyl acetate.
Methanol5.165A very polar solvent, used in small amounts for highly polar compounds.[4]

Visualizations

Diagram 1: Decision Tree for Troubleshooting Poor Separation

PoorSeparation start Poor Separation check_tlc Re-optimize TLC? (Rf = 0.25-0.35) start->check_tlc change_solvent Change Solvent System (e.g., different polar component) check_tlc->change_solvent No try_gradient Implement Gradient Elution? check_tlc->try_gradient Yes success Improved Separation change_solvent->success gradient_protocol Perform Gradient Elution try_gradient->gradient_protocol Yes change_stationary_phase Consider Alternative Stationary Phase (e.g., Phenyl, C18) try_gradient->change_stationary_phase No gradient_protocol->success change_stationary_phase->success

Caption: A decision-making workflow for addressing poor separation in column chromatography.

Diagram 2: Workflow for Column Chromatography Purification

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization column_packing 2. Column Packing tlc->column_packing sample_loading 3. Sample Loading (Dry or Wet) column_packing->sample_loading elution 4. Elution (Isocratic or Gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 8. Solvent Removal combine_fractions->solvent_removal final_product Purified Product solvent_removal->final_product

Caption: A step-by-step workflow for the purification of a compound using column chromatography.

References

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Hawach. [Link]
  • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]
  • Biotage. (2023, February 10).
  • Sorbent Technologies, Inc. (2025, August 11).
  • Lab-ex Kft. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemistryViews. (2012, August 7).
  • Biotage. (2023, January 30).
  • Reddit. (2017, July 4).
  • Molnar Institute. (n.d.).
  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Danaher Life Sciences. (n.d.). Gradient vs.
  • Biotage. (2023, January 24).
  • Mastelf. (2025, February 19). Isocratic vs.
  • HELIX Chromatography. (n.d.).
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
  • Chemistry For Everyone. (2025, January 16).
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (2015, June 18).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

Sources

Technical Support Center: A Guide to Addressing Solubility Issues of 3-(3-Fluorophenyl)propan-1-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of troubleshooting steps and advanced protocols to achieve stable and usable aqueous solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A: The solubility behavior of this compound is dictated by its molecular structure. It contains both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.

  • Hydrophobic Character: The primary contributors to its poor water solubility are the fluorophenyl ring and the three-carbon (propyl) chain . These regions are nonpolar and do not interact favorably with polar water molecules, leading to the compound being "pushed out" of the aqueous phase.

  • Hydrophilic Character: The molecule has a single hydroxyl (-OH) group , which is polar and capable of forming hydrogen bonds with water. However, the influence of this single hydrophilic group is insufficient to overcome the hydrophobicity of the rest of the molecule.

Essentially, the large, nonpolar surface area of the molecule dominates its physical properties, making it behave like an oil in water.

Caption: Annotated structure of this compound.

Q2: What are the most common and effective methods to increase the aqueous solubility of this compound?

A: For poorly soluble, non-ionizable organic molecules like this compound, the most effective strategies involve altering the solvent environment to make it more favorable for the compound. The primary methods, ranked from simplest to most complex, are:

  • Co-Solvency: Introducing a water-miscible organic solvent.

  • Surfactant-Mediated Solubilization: Using detergents to form micelles that encapsulate the compound.

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes.

Adjusting the pH is generally not an effective strategy for this specific molecule. Since the alcohol group is not readily ionizable under typical pH conditions (1-10), changing the pH will not convert it to a more soluble salt form, a technique that works well for acidic or basic compounds.[1][2]

Troubleshooting Guide & Experimental Protocols

Strategy 1: Co-Solvency

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity reduction" lowers the interfacial tension between the hydrophobic compound and the aqueous medium, allowing for significantly improved solubility.[3][4][5] The hydrophobicity of the drug directly impacts the degree of solubilization that can be achieved with different co-solvents.[6][7]

Recommended Co-solvents:

Co-solventProperties & Use CaseTypical Starting Concentration (% v/v)
Ethanol (EtOH) A common, effective polar solvent. Good for initial trials.5 - 20%
Propylene Glycol (PG) Less volatile than ethanol; widely used in pharmaceutical formulations.[5]10 - 30%
Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer effective at solubilizing nonpolar compounds.[5]10 - 40%
Dimethyl Sulfoxide (DMSO) A very strong aprotic solvent. Excellent for creating high-concentration stock solutions, but use with caution due to potential cellular toxicity.1 - 10% (Final Assay)

Experimental Protocol: Preparing a 10 mM Stock Solution in 20% Ethanol

  • Preparation: Calculate the mass of this compound needed for your target volume and concentration. (Molecular Weight: 154.18 g/mol ).[8]

  • Initial Dissolution: Add the weighed compound to a sterile conical tube. Add a volume of 100% ethanol equal to 20% of your final target volume (e.g., for a 10 mL final volume, add 2 mL of 100% ethanol).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved in the ethanol. Gentle warming in a 37°C water bath can assist, but avoid overheating.

  • Aqueous Addition: Add the aqueous buffer (e.g., PBS) dropwise while continuously vortexing. This gradual addition is critical to prevent the compound from "crashing out" or precipitating.

  • Final Volume: Once all the buffer is added, bring the solution to the final target volume.

  • Inspection: The final solution should be clear. If any cloudiness or precipitate is observed, it indicates that the solubility limit has been exceeded. Try again with a higher percentage of co-solvent or a lower final concentration of the compound.

CoSolvent_Workflow A Weigh Compound B Dissolve in 100% Co-solvent (e.g., Ethanol) A->B C Vortex until clear B->C D Add Aqueous Buffer Dropwise with Vortexing C->D E Bring to Final Volume D->E F Inspect for Clarity E->F G Clear Solution: Ready for Use F->G Success H Cloudy Solution: Troubleshoot F->H Failure

Caption: Workflow for co-solvent based solubilization.

Strategy 2: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[9] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can effectively encapsulate poorly soluble compounds like this compound, allowing them to be dispersed in the aqueous solution.[10][11]

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations due to its low toxicity and high solubilizing capacity.[12]

  • Polysorbate 20 (Tween® 20): Similar to Tween 80, often used in biological assays.

  • Kolliphor® EL (Cremophor® EL): A potent non-ionic solubilizer, but should be used with caution due to potential biological activity.

Experimental Protocol: Preparation using Polysorbate 80

  • Prepare Surfactant Stock: Create a 10% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer.

  • Compound-Surfactant Mixture: In a clean tube, add the weighed this compound. Add a small amount of the 10% Polysorbate 80 stock solution (e.g., at a 1:5 compound-to-surfactant mass ratio to start).

  • Form Pre-concentrate: Vortex vigorously. The mixture may form a viscous, clear to hazy pre-concentrate. Gentle warming (37-40°C) can aid this step.

  • Dilution: Slowly add the aqueous buffer dropwise to the pre-concentrate with continuous, vigorous vortexing.

  • Equilibration: Allow the solution to equilibrate at room temperature for 30-60 minutes.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-solubilized compound or aggregates.

Caption: Micellar solubilization of a hydrophobic drug molecule.

Strategy 3: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate a "guest" molecule, like this compound, within their cavity if the guest has the appropriate size and polarity. This formation of a "host-guest" or "inclusion complex" effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility.[15][16]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and widely used in pharmaceutical applications due to its excellent safety profile and ability to form stable complexes with a wide range of molecules.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative that can form strong complexes, particularly with positively charged or neutral molecules.

Experimental Protocol: Preparation of an Inclusion Complex with HP-β-CD

  • Prepare CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a concentrated stock solution (e.g., 20-40% w/v).

  • Add Compound: Add the this compound directly to the HP-β-CD solution. A molar ratio of 1:1 (compound:CD) is a good starting point for optimization.

  • Complexation: Mix the solution vigorously. This process can be slow. Stirring overnight at room temperature is often required for complete complexation. Sonication can be used to accelerate the process.

  • Clarification: After mixing, the solution should be clear. If it remains cloudy, it may indicate that the solubility limit has been reached or that higher CD concentrations are needed.

  • Filtration: Pass the final solution through a 0.22 µm syringe filter to remove any un-complexed material.

Inclusion_Complex cluster_process Cyclodextrin Inclusion Complex Formation Drug Drug Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophobic Cavity) Arrow -> Complex Soluble Inclusion Complex

Caption: Formation of a water-soluble inclusion complex.

Final Troubleshooting: Solution Instability

Q3: My solution was clear at first, but now it's cloudy/has a precipitate. What should I do?

A: This phenomenon, known as precipitation or "crashing out," typically occurs for one of two reasons:

  • Supersaturation: The initial preparation method (e.g., with heating or vigorous mixing) created a thermodynamically unstable supersaturated solution. Over time, the excess solute precipitates out to reach its true equilibrium solubility.

    • Solution: Your formulation is likely above its solubility limit. You must either remake the solution at a lower concentration or increase the amount of solubilizing agent (co-solvent, surfactant, or cyclodextrin).

  • Temperature Change: Solubility is often temperature-dependent. If you prepared the solution warm and then stored it at room temperature or 4°C, the solubility limit may have decreased, causing the compound to precipitate.

    • Solution: Check if gentle warming re-dissolves the precipitate. If so, you must store the solution at the temperature at which it remains stable or reformulate it to be stable at your desired storage temperature.

A self-validating protocol always includes a stability check. After preparing your final, clear solution, let it stand at the intended storage and experimental temperatures (e.g., 4°C, room temperature, 37°C) for 24 hours and visually inspect for any signs of precipitation. A truly solubilized formulation will remain clear.

References

  • MDPI. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • askIITians. (n.d.). How does pH affect solubility?.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. (2010).
  • WuXi AppTec. (2024).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2010).
  • Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or water-insoluble hydrophobic organic compounds.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Brieflands. (2021).
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • StudySmarter. (2022).
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Wikipedia. (n.d.).
  • Formula Botanica. (n.d.). 5 natural surfactants to use in your cosmetics.
  • Wikipedia. (n.d.). 1-Propanol.

Sources

how to remove residual starting material from 3-(3-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-Fluorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in removing residual starting materials from their final product. The following question-and-answer-based troubleshooting guide provides detailed, field-proven protocols and explains the chemical principles behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: I've completed my synthesis. How can I identify the specific residual starting material in my crude this compound?

A1: Identifying the contaminant is the critical first step. Before selecting a purification method, you must know what you are trying to remove. The most common synthetic precursors to this compound are compounds like 3-fluorobenzaldehyde, 3-fluorocinnamic acid, or its esters.

  • Thin-Layer Chromatography (TLC): This is a quick, preliminary check. Spot your crude product alongside the starting material(s) on a TLC plate. If a spot in the crude lane has the same retention factor (Rf) as a starting material, it's likely present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The spectrum of your crude product will show characteristic peaks for this compound. Compare this to the spectra of your starting materials. For instance, a residual aldehyde will show a distinct peak between 9-10 ppm, while a carboxylic acid proton is a broad singlet typically above 10 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. It will separate the components of your crude mixture and provide a mass spectrum for each, allowing for unambiguous identification.

Q2: What are the key physical properties I need to consider for purification?

A2: The success of any purification technique hinges on the differences in physical and chemical properties between your desired product and the impurity. This compound is a neutral alcohol, which dictates its behavior compared to common acidic or aldehydic starting materials.

CompoundFormulaM.W. ( g/mol )Boiling Point (°C)Melting Point (°C)Key Functional Group
This compound (Product) C₉H₁₁FO154.18[1]High (est. >230)Liquid at RTAlcohol (Neutral)
3-FluorobenzaldehydeC₇H₅FO124.11[2]66-68 @ 20 mmHg[2][3]Liquid at RTAldehyde (Reactive)
trans-3-Fluorocinnamic acidC₉H₇FO₂166.15[4]-162-164[4]Carboxylic Acid (Acidic)
Ethyl trans-3-fluorocinnamateC₁₁H₁₁FO₂194.21~131 @ 5 mmHg~34Ester (Neutral)
Data estimated based on the similar 4-fluoro analog.[5]

This table highlights the exploitable differences: the acidic nature of the carboxylic acid, the reactive carbonyl of the aldehyde, and the different polarities and boiling points of the neutral compounds.

Troubleshooting Guides & Protocols

The following decision tree and detailed protocols will guide you to the optimal purification strategy based on your identified starting material.

Purification_Workflow Start Identify Residual Starting Material Impurity_Type What is the functional group of the impurity? Start->Impurity_Type Acid Carboxylic Acid (e.g., 3-Fluorocinnamic Acid) Impurity_Type->Acid  Acidic Aldehyde Aldehyde (e.g., 3-Fluorobenzaldehyde) Impurity_Type->Aldehyde Aldehydic Neutral Neutral Ester or Other (e.g., Ethyl 3-Fluorocinnamate) Impurity_Type->Neutral Neutral Method_Acid Perform Acid-Base Liquid-Liquid Extraction Acid->Method_Acid Method_Aldehyde Perform Bisulfite Wash Liquid-Liquid Extraction Aldehyde->Method_Aldehyde Method_Neutral Perform Flash Column Chromatography Neutral->Method_Neutral End Pure this compound Method_Acid->End Method_Aldehyde->End Method_Neutral->End

Caption: Purification strategy decision workflow.

Q3: My starting material was 3-Fluorocinnamic Acid. How do I remove it?

A3: You should use an acid-base liquid-liquid extraction . This is a highly efficient method for separating acidic or basic compounds from neutral ones.[6][7]

Principle of the Method: The key is to manipulate the solubility of the acidic impurity.[8] 3-Fluorocinnamic acid is a carboxylic acid and will react with a weak aqueous base (like sodium bicarbonate, NaHCO₃) to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in water, while the neutral alcohol product, this compound, remains dissolved in the organic solvent.[9] A simple separation of the aqueous and organic layers effectively removes the impurity.

  • Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1/3 of the organic volume).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Phase Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The bottom aqueous layer will contain the deprotonated 3-fluorocinnamate salt, while the top organic layer contains your desired alcohol.

  • Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal, repeat the wash (steps 2-4) with fresh NaHCO₃ solution one or two more times.

  • Final Washes: Wash the organic layer once with deionized water, followed by a wash with saturated brine (NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Q4: My starting material was 3-Fluorobenzaldehyde. What is the best way to get rid of it?

A4: The most specific and effective method for removing a residual aldehyde is a sodium bisulfite wash .[10][11]

Principle of the Method: Aldehydes undergo a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a stable, water-soluble bisulfite adduct (a salt).[12][13] This adduct partitions into the aqueous phase during a liquid-liquid extraction, leaving the purified, non-reactive alcohol in the organic layer.[14] This method is highly selective for aldehydes and some reactive ketones.[10]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. For less non-polar aldehydes, adding a small amount of a water-miscible co-solvent like THF or methanol can facilitate the reaction.[13][14]

  • Bisulfite Wash: Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) to the funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes to ensure complete reaction and formation of the adduct.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with fresh NaHSO₃ solution to ensure all aldehyde has been removed.

  • Final Washes: Wash the organic layer with deionized water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the pure alcohol product.

Q5: My impurity is also neutral (e.g., residual Ethyl 3-Fluorocinnamate from a reduction). An extraction didn't work. What now?

A5: When both your product and impurity are neutral, you cannot rely on acid-base chemistry. The best method in this case is flash column chromatography , which separates compounds based on differences in their polarity and interaction with a stationary phase (typically silica gel).[15][16]

Principle of the Method: Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to speed up solvent flow.[17][18][19] A solvent system (mobile phase) is chosen in which the product and impurity have different affinities for the polar silica gel (stationary phase). Typically, the more polar compound (the alcohol product) will adhere more strongly to the silica and elute more slowly than a less polar compound (like an ester). By collecting fractions as the solvent runs through the column, you can isolate the pure compounds from each other.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the product spot and the impurity spot, with the product Rf value ideally between 0.2 and 0.4. A common mobile phase for separating a moderately polar alcohol from a less polar ester would be a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and increasing the polarity to 7:3 Hexanes:EtOAc).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using compressed air or a pump) to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing with a UV lamp and/or a chemical stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions that contain the pure desired product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

References

  • Wikipedia. Acid–base extraction. [Link]
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146–1152. [Link]
  • Moosmosis. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]
  • ResearchGate.
  • Fiveable. Acid-Base Extraction Definition. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Acid-Base Extraction. [Link]
  • ACS Publications.
  • PubChem. This compound. [Link]
  • Teledyne ISCO.
  • Asian Journal of Research in Chemistry.
  • PubChem. 1-(3-Fluorophenyl)propan-1-ol. [Link]
  • News-Medical.Net.
  • Biotage.
  • University of California, Irvine, Department of Chemistry.
  • KNAUER.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • University of Massachusetts Amherst, Department of Chemistry.
  • Chemistry LibreTexts.
  • PubChem.
  • PubChem. 4-Fluorocinnamic acid. [Link]
  • ChemicalRegister. 3-{[(3-fluorophenyl)methyl]amino}propan-1-ol Suppliers. [Link]
  • Google Patents. Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
  • MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]
  • Chemsrc. 3-Phenylpropan-1-ol. [Link]
  • Google Patents.

Sources

Technical Support Center: Crystallization of 3-(3-Fluorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the crystallization of 3-(3-Fluorophenyl)propan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

The unique structure of these molecules—combining a flexible propanol chain with a semi-rigid, electronegative fluorophenyl group—presents specific crystallization challenges, including a tendency to form oils and the potential for polymorphism. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Crystallization Failures

This section addresses the most frequent issues encountered during the crystallization of this compound derivatives in a direct question-and-answer format.

Question 1: My compound has "oiled out" instead of crystallizing. What happened and what should I do?

Answer:

"Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common problem when the melting point of the compound is lower than the temperature of the solution from which it is trying to crystallize.[1] The flexible propanol chain in your molecule can contribute to a lower melting point, making this a significant challenge. Impurities also tend to dissolve more readily in the oil, leading to a poorly purified final product if it solidifies.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the solvent. The goal is to lower the saturation point, requiring a lower temperature to be reached before precipitation begins, hopefully one that is below your compound's melting point.[2]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Once re-dissolved, allow the solution to cool to room temperature as slowly as possible. Insulate the flask with paper towels or a cork ring to minimize heat loss.[1]

  • Lower the Crystallization Temperature: If slow cooling at room temperature still results in an oil, try cooling the solution further in a refrigerator or an ice bath, but do so gradually.

  • Change the Solvent: If the above steps fail, the solvent may be the issue. A solvent in which the compound is less soluble may be required. Alternatively, using a solvent with a lower boiling point can also help.[2]

Question 2: I've cooled my solution, but no crystals have formed. What are my next steps?

Answer:

The failure of crystals to form from a clear solution indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin, or it is simply not saturated enough.[2]

Here is a logical workflow to induce crystallization:

G start Supersaturated Solution (No Crystals) scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal scratch->seed Failure success Crystals Form scratch->success Success concentrate Reduce solvent volume (boil off 10-20%) seed->concentrate Failure seed->success Success cool_further Cool to lower temperature (e.g., 0°C or -20°C) concentrate->cool_further Re-cool slowly change_solvent Re-evaluate solvent system (Try anti-solvent method) cool_further->change_solvent Failure cool_further->success Success

Sources

Understanding the Core Challenge: Exothermicity in the Reduction of 3-(3-Fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe scale-up of 3-(3-Fluorophenyl)propan-1-ol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the exothermic nature of this synthesis. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to ensure both the success and safety of your work.

The synthesis of this compound typically involves the reduction of 3-(3-Fluorophenyl)propanoic acid or its ester derivatives. This transformation, while common, is often characterized by a significant release of heat (exotherm), which can pose substantial safety risks upon scale-up if not properly managed.[1][2] A failure to control the reaction temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases, leading to a further increase in temperature in a positive feedback loop.[1][3]

This guide will focus on the common reduction pathways and provide a structured approach to identifying, quantifying, and controlling the associated exothermic hazards.

Troubleshooting Guide: Managing Exothermic Events

This section is designed to provide direct answers to specific problems you may encounter during the scale-up of the this compound synthesis.

Q1: My reaction temperature is rising much faster than in the lab-scale experiment. What's happening and what should I do?

A1: The primary reason for a faster than expected temperature rise during scale-up is the change in the surface-area-to-volume ratio. [4][5] As the reactor size increases, the volume of the reaction mixture increases by the cube of the vessel's radius, while the heat transfer area only increases by the square of the radius.[4] This disparity significantly reduces the efficiency of heat removal per unit volume.[5]

Immediate Actions:

  • Stop Reagent Addition: If you are in the process of adding a reagent (e.g., the reducing agent), stop the addition immediately. This will halt the primary source of heat generation.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or decreasing its temperature.

  • Monitor Internal Temperature: Continue to closely monitor the internal temperature of the reaction.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably towards the solvent's boiling point or a known decomposition temperature, you may need to initiate an emergency quench. Have a pre-determined quenching agent and procedure ready.

Root Cause Analysis and Prevention:

  • Inadequate Heat Transfer Data: You may not have had sufficient data on the reaction's heat output before scaling up. It is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC) to determine the heat of reaction, maximum heat flow, and adiabatic temperature rise.[6][7]

  • Addition Rate Too High: The rate of addition of the limiting reagent is a critical parameter for controlling the rate of heat generation.[1] For highly exothermic reactions, a semi-batch process with controlled addition is recommended over a batch process where all reagents are mixed at once.[4]

  • Insufficient Cooling Capacity: The cooling system of your larger reactor may be insufficient for the scale of the reaction. A thorough heat balance calculation should be performed before scale-up to ensure your equipment can handle the expected heat load.[7]

Q2: I'm using Lithium Aluminum Hydride (LAH) for the reduction, and I'm concerned about its reactivity. What are the key safety considerations for scale-up?

A2: Lithium Aluminum Hydride (LiAlH₄) is a powerful and highly reactive reducing agent, and its use requires stringent safety protocols, especially at larger scales. [8][9] The reaction of LAH with carboxylic acids is highly exothermic and also generates hydrogen gas, which is flammable.[10][11]

Key Safety Considerations:

  • Moisture Sensitivity: LAH reacts violently with water and even atmospheric moisture to produce hydrogen gas, which can ignite.[9] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Use anhydrous, ether-based solvents like tetrahydrofuran (THF) or diethyl ether. Ensure the solvent is free of peroxides, as these can react explosively with LAH.

  • Controlled Addition: The substrate (3-(3-Fluorophenyl)propanoic acid solution) should be added slowly to a cooled solution of LAH. Reversing the addition (adding LAH to the acid) can lead to a dangerous accumulation of unreacted LAH and a potential runaway reaction.

  • Quenching: Quenching excess LAH is a critical and hazardous step. A carefully planned, sequential quenching procedure is essential. A common and recommended method is the Fieser workup, which involves the slow, sequential addition of water, followed by a sodium hydroxide solution.[12]

Recommended Quenching Protocol (Fieser Method):

For a reaction containing 'x' grams of LiAlH₄:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add 'x' mL of water.

  • Slowly add 'x' mL of 15% aqueous sodium hydroxide.

  • Slowly add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir for at least 15 minutes to allow the granular salts to form.

  • Filter the mixture to remove the aluminum salts.

This procedure is designed to produce easily filterable granular solids.[12] Always perform quenching with extreme caution, as hydrogen gas is evolved.

Q3: Are there safer alternatives to LAH for this reduction at scale?

A3: Yes, several alternatives to LAH offer improved safety profiles for the reduction of carboxylic acids.

  • Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BMS, BH₃·SMe₂), are effective at reducing carboxylic acids to alcohols.[13]

    • BH₃·THF: While effective, it is recommended to use this reagent below 35°C due to potential decomposition that can generate hydrogen gas.[13]

    • BH₃·SMe₂: This reagent is more stable than BH₃·THF and is available in higher concentrations, making it more suitable for larger scale reactions. Its main drawback is a strong, unpleasant odor.[13]

  • Titanium-Catalyzed Reduction with Ammonia-Borane: A more recent and safer method involves the use of ammonia-borane (NH₃BH₃) with a catalytic amount of titanium tetrachloride (TiCl₄).[14][15] This system is air and moisture-stable, making it significantly safer to handle than LAH and borane reagents. The reaction can often be performed at room temperature.[14]

Reducing AgentKey AdvantagesKey Disadvantages
Lithium Aluminum Hydride (LAH) High reactivity, effective for many functional groups.Highly pyrophoric, reacts violently with water, requires strict inert atmosphere.[8][11]
Borane-THF (BH₃·THF) Selectively reduces carboxylic acids in the presence of esters.Thermally less stable, potential for H₂ evolution on decomposition.[13]
Borane-dimethyl sulfide (BMS) More stable and concentrated than BH₃·THF.Strong, unpleasant odor.[13]
Ammonia-borane with TiCl₄ catalyst Air and moisture-stable, safer to handle, often milder reaction conditions.May require optimization for specific substrates.[14][15]
Q4: How can I quantitatively assess the thermal risk before scaling up?

A4: A quantitative assessment of thermal risk is essential for a safe scale-up and should be considered a non-negotiable step. [4][16]

Key Techniques:

  • Reaction Calorimetry (RC): This is the most direct method for measuring the heat evolved during a reaction under process-like conditions.[6][17] An RC experiment will provide crucial data such as:

    • Heat of Reaction (ΔHᵣ): The total amount of heat released per mole of reactant.

    • Heat Flow: The rate at which heat is generated.

    • Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. This is a critical parameter for assessing the worst-case scenario.[6]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal stability of reactants, intermediates, and products. It helps identify the onset temperature of any decomposition reactions, which is crucial for defining a safe operating temperature window.

Workflow for Thermal Hazard Assessment:

Thermal_Hazard_Assessment A Literature Review & Hazard Identification B Differential Scanning Calorimetry (DSC) - Determine thermal stability of all components - Identify onset of decomposition A->B C Reaction Calorimetry (RC) - Measure Heat of Reaction (ΔHᵣ) - Determine Heat Flow - Calculate Adiabatic Temperature Rise (ΔTₐd) A->C D Data Analysis & Risk Assessment - Define Maximum Safe Operating Temperature - Compare Heat Generation with Reactor Cooling Capacity B->D C->D E Go / No-Go Decision for Scale-Up D->E F Develop and Implement Control Strategies - Controlled Dosing - Emergency Procedures E->F Go

Caption: Workflow for Thermal Hazard Assessment.

Frequently Asked Questions (FAQs)

What is a "thermal runaway" and why is it so dangerous?

A thermal runaway is a situation where an exothermic reaction goes out of control.[1] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[1] This cycle can lead to a rapid increase in temperature and pressure inside the reactor, potentially causing an explosion or the release of toxic materials.[4]

How do I properly design a cooling system for a scaled-up exothermic reaction?

Proper cooling system design involves calculating the heat load of the reaction (based on calorimetry data) and ensuring your reactor's heat transfer capabilities are sufficient.[7] This includes considering the coolant fluid, its flow rate, and the temperature differential. For highly exothermic reactions, secondary cooling systems or an emergency quenching system should be in place.[18]

What are the best practices for reagent addition in a semi-batch process?

For a semi-batch process, the limiting reagent for the exothermic step should be added at a controlled rate.[4] The addition rate should be slow enough that the cooling system can effectively remove the heat being generated, maintaining a stable internal temperature. It's crucial to have a reliable pump and to monitor the internal temperature continuously. The addition should be stopped immediately if the temperature deviates from the setpoint.[18]

What kind of personal protective equipment (PPE) is necessary when handling reactive hydrides like LAH?

When handling LAH or other reactive hydrides, appropriate PPE is mandatory. This includes:

  • Flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Chemically resistant gloves (e.g., nitrile gloves, but check for compatibility).

  • Ensure a safety shower and eyewash station are readily accessible. All manipulations of solid LAH should ideally be done in an inert atmosphere glovebox.[9]

What is the first thing I should do if I suspect a reaction is beginning to run away?

The immediate first step is to stop the addition of any reagents to cut off the fuel for the reaction.[19] Simultaneously, ensure maximum cooling is applied and alert your colleagues and supervisor. If the temperature continues to rise uncontrollably, execute your pre-planned emergency shutdown and quenching procedure.

Experimental Protocols

Protocol 1: General Procedure for a Lab-Scale Reaction Calorimetry Study
  • System Setup: Set up the reaction calorimeter according to the manufacturer's instructions. Ensure the reactor, stirrer, temperature probes, and dosing pump are correctly installed and calibrated.

  • Calibration: Perform a calibration of the system, typically by introducing a known amount of electrical heat, to determine the overall heat transfer coefficient (UA).

  • Charge Initial Reagents: Charge the reactor with the solvent and the initial, non-limiting reagent (e.g., the solution of 3-(3-Fluorophenyl)propanoic acid).

  • Equilibrate Temperature: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.

  • Start Dosing: Begin the controlled addition of the limiting reagent (e.g., the reducing agent solution) at a pre-determined rate.

  • Data Logging: Continuously record the internal reaction temperature, jacket temperature, and reagent addition rate. The instrument software will calculate and log the heat flow in real-time.

  • Post-Reaction Analysis: After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Data Interpretation: Analyze the collected data to determine the total heat of reaction, the maximum heat flow, and the adiabatic temperature rise.[6]

Calorimetry_Workflow A System Setup & Calibration B Charge Initial Reagents & Equilibrate Temperature A->B C Controlled Addition of Limiting Reagent B->C D Continuous Data Logging (Temp, Heat Flow) C->D E Post-Reaction Monitoring D->E F Data Analysis (ΔHᵣ, ΔTₐd) E->F

Sources

improving the enantioselectivity of asymmetric synthesis of 3-(3-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 3-(3-Fluorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working on the enantioselective synthesis of this and structurally related chiral alcohols. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work. The guidance provided is based on established principles of asymmetric catalysis and practical laboratory experience.

I. Troubleshooting Guide: Improving Enantioselectivity

This section provides a structured approach to diagnosing and resolving issues related to low enantioselectivity in the asymmetric synthesis of this compound.

Question 1: My asymmetric reduction of 3-(3-Fluorophenyl)propiophenone is resulting in low enantiomeric excess (ee). What are the primary factors I should investigate?

Low enantioselectivity in the asymmetric reduction of a prochiral ketone like 3-(3-Fluorophenyl)propiophenone can stem from several factors. A systematic investigation is crucial for identifying the root cause. The primary areas to focus on are the catalyst system (metal precursor and chiral ligand), the reaction conditions (solvent, temperature, and hydrogen pressure), and the purity of the starting materials.

Initial Diagnostic Workflow:

start Low Enantioselectivity Observed catalyst Catalyst System Integrity start->catalyst conditions Reaction Conditions start->conditions substrate Substrate & Reagent Purity start->substrate analysis Analytical Method Validation start->analysis troubleshoot_catalyst Troubleshoot Catalyst catalyst->troubleshoot_catalyst troubleshoot_conditions Optimize Conditions conditions->troubleshoot_conditions troubleshoot_substrate Purify Materials substrate->troubleshoot_substrate troubleshoot_analysis Verify ee Measurement analysis->troubleshoot_analysis end Improved Enantioselectivity troubleshoot_catalyst->end troubleshoot_conditions->end troubleshoot_substrate->end troubleshoot_analysis->end

Caption: Initial diagnostic workflow for low enantioselectivity.

In-Depth Troubleshooting Steps:

1. Catalyst System Evaluation:

  • Chiral Ligand Integrity: The chiral ligand is the primary source of stereochemical information. Its purity and structural integrity are paramount.

    • Verification: Confirm the enantiomeric and chemical purity of the ligand using techniques like chiral HPLC, NMR spectroscopy, and melting point analysis.

    • Common Issue: Degradation of phosphine-based ligands through oxidation is a common problem.[1] Ensure storage under an inert atmosphere.

  • Catalyst Precursor and Activation: The choice of metal precursor (e.g., Ru, Rh, Ir complexes) and the in situ or pre-formation of the active catalyst can significantly impact selectivity.[2][3]

    • Protocol: If preparing the catalyst in situ, ensure the correct stoichiometry between the metal precursor and the ligand. The order of addition can also be critical.

    • Recommendation: For consistent results, consider using a well-defined, pre-formed catalyst complex.

2. Reaction Condition Optimization:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.

    • Screening: Conduct a solvent screen including polar aprotic (e.g., THF, DCM), polar protic (e.g., methanol, isopropanol), and nonpolar solvents (e.g., toluene).

  • Temperature: Asymmetric reductions are often highly sensitive to temperature.

    • General Trend: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may come at the cost of a slower reaction rate.

    • Experimental Approach: Screen a range of temperatures (e.g., from -20 °C to room temperature) to find the optimal balance between selectivity and reaction time.

  • Hydrogen Pressure: For asymmetric hydrogenations, the pressure of hydrogen gas can influence the kinetics and, in some cases, the enantioselectivity.

    • Optimization: While high pressures can increase the reaction rate, they may sometimes lead to a decrease in enantioselectivity. It is advisable to screen a range of pressures (e.g., 1 to 50 atm).

3. Substrate and Reagent Purity:

  • Substrate Purity: Impurities in the 3-(3-Fluorophenyl)propiophenone starting material can act as catalyst poisons or inhibitors, leading to poor performance.

    • Purification: Purify the starting ketone by recrystallization or column chromatography before use.

  • Additives and Bases: Many asymmetric hydrogenations require a basic or acidic co-catalyst or additive to achieve high activity and selectivity.[3]

    • Stoichiometry and Identity: The nature and amount of the additive (e.g., t-BuOK, NaOMe) are critical.[4] Screen different additives and their concentrations.

Question 2: I have screened various ligands, but the enantioselectivity remains moderate. What advanced strategies can I employ?

When initial ligand screening does not yield the desired results, more advanced strategies that focus on subtle modifications of the catalytic environment are necessary.

Advanced Strategies for Enhancing Enantioselectivity:

StrategyDescriptionKey Considerations
Ligand Modification Fine-tuning the electronic and steric properties of the chiral ligand.For BINAP-type ligands, modifying the substituents on the phenyl rings can alter the chiral pocket.
Chiral Additives Introducing a substoichiometric amount of a second chiral molecule.Chiral alcohols have been shown to enhance enantioselectivity in some Ru-catalyzed ketone reductions.[4]
Dual Catalysis Using two different catalysts that work in concert.This is a more complex approach but can be powerful for certain transformations.
Biocatalysis Employing enzymes like ketoreductases (KREDs).KREDs often exhibit extremely high enantioselectivity (>99% ee) and operate under mild, aqueous conditions.[5][6]

Protocol for a Biocatalytic Approach:

For the synthesis of chiral alcohols, biocatalysis using ketoreductases (KREDs) offers a highly selective and environmentally friendly alternative.[5]

Experimental Protocol: KRED-Mediated Reduction

  • Enzyme Selection: Screen a panel of commercially available KREDs to identify an enzyme that reduces 3-(3-Fluorophenyl)propiophenone to the desired (S) or (R)-enantiomer with high selectivity.

  • Cofactor Regeneration: KREDs require a nicotinamide cofactor (NADH or NADPH). An in-situ cofactor regeneration system is essential for a cost-effective process. A common method is the substrate-coupled approach using a sacrificial alcohol like isopropanol.[5]

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add the KRED enzyme preparation.

    • Add the cofactor (e.g., NADP⁺) to a final concentration of ~1 mM.

    • Add the substrate, 3-(3-Fluorophenyl)propiophenone, which may require a co-solvent like DMSO for solubility.

    • Add the sacrificial alcohol (e.g., isopropanol) for cofactor regeneration.

  • Monitoring and Workup:

    • Monitor the reaction progress by chiral HPLC or GC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the chiral alcohol.

substrate 3-(3-Fluorophenyl)propiophenone product Chiral this compound substrate->product KRED kred Ketoreductase (KRED) nadph NADPH nadp NADP+ nadph->nadp Consumed nadp->nadph Regenerated isopropanol Isopropanol acetone Acetone isopropanol->acetone KRED

Caption: Biocatalytic reduction with cofactor regeneration.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the asymmetric synthesis of chiral alcohols like this compound?

The most prevalent and successful catalysts are based on transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands.[2] For the asymmetric hydrogenation of ketones, Ru-based catalysts, particularly those with diphosphine and diamine ligands (e.g., Noyori's catalysts), are widely used and known for their high activity and enantioselectivity.[1][3]

Q2: How do I choose the right chiral ligand for my reaction?

Ligand selection is often empirical, and screening a library of ligands is a common starting point.[7] Ligands are typically chosen based on previous successes with similar substrates. For aromatic ketones, bidentate phosphine ligands like BINAP and its derivatives have a strong track record.[1] The choice between different ligands often comes down to balancing electronic and steric factors to create an effective chiral environment around the metal center.

Q3: Can the purity of my hydrogen gas affect the reaction?

Yes, the purity of the hydrogen gas can be a factor. Impurities such as oxygen or carbon monoxide can deactivate the catalyst. It is recommended to use high-purity hydrogen (≥99.999%) and to pass it through an oxygen trap.

Q4: My reaction is very slow. How can I increase the rate without compromising enantioselectivity?

Increasing the reaction rate can be achieved by:

  • Increasing Temperature: This is often the most straightforward approach, but it may negatively impact enantioselectivity. A careful balance must be found.

  • Increasing Hydrogen Pressure: Higher pressure increases the concentration of hydrogen in the solution, which can accelerate the reaction rate.

  • Increasing Catalyst Loading: A higher catalyst concentration will lead to a faster reaction, but this increases the cost.

  • Optimizing Solvent and Additives: The choice of solvent and additives can have a significant effect on the reaction rate.[3][4]

Q5: What are the best analytical techniques for determining the enantiomeric excess (ee) of my product?

The most common and reliable methods for determining the enantiomeric excess of chiral alcohols are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile compounds and uses a chiral column for separation. The alcohol may need to be derivatized first.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum.

It is crucial to validate the analytical method to ensure accurate and reproducible results.

References

  • Recent advances in asymmetric hydrogenation have focused on developing chiral ligands that enhance both the selectivity and rate of the reaction. (Source: vertexaisearch.cloud.google.com)
  • The use of substoichiometric chiral additives, in addition to using chiral ligands in transition-metal catalysis, is an interesting and practical method to enhance asymmetric induction. (Source: thieme-connect.com)
  • Ru complexes with chiral diphosphines and amine-based ligands achieve high catalytic activity and enantioselectivity for the hydrogenation of ketones under neutral to slightly basic conditions. (Source: NIH)
  • Asymmetric hydrogenation is a chemical reaction that adds two atoms of hydrogen to a target (substrate)
  • Asymmetric hydrogenation is one of the best established methods to introduce a chiral center in the molecule. Because of its efficiency (high TON and TOF) it is one of the most common asymmetric transformations used on industrial scale. (Source: vertexaisearch.cloud.google.com)
  • Chiral liquid crystals (LCs) with their unique optical and mechanical properties are perspective functional soft materials for fundamental science and advanced technological applications.
  • In a racemic synthesis, a target molecule is produced as a 50-50 mixture of enantiomers. (Source: vertexaisearch.cloud.google.com)
  • N‐Heterocyclic carbene catalysis can be used for the enantioselective synthesis of spiroindolenines.
  • Chiral chemistry plays a significant role in the development of pharmaceutical intermediates and APIs, and as such, advances in asymmetric synthesis are of value to pharmaceutical companies. (Source: Pharmaceutical Technology)
  • Catalytic asymmetric synthesis is based on the enantioselective construction of a new stereocenter by using a chiral c
  • It is desirable and practical to produce both enantiomers of a target from the same chiral starting material by stereodifferentiation of prochiral compounds, for instance utilizing a chiral ligand derived from a natural (l) amino acid. (Source: Accounts of Chemical Research)
  • This is a form of stereoselective synthesis where a chiral centre already present in the molecule is responsible for selective generation of a new chiral centre. (Source: vertexaisearch.cloud.google.com)
  • 3-(3-Chlorophenyl)propan-1-ol is a chemical that is used as an intermediate in the synthesis of epoxides. (Source: Biosynth)
  • The synthesis of chiral 3-aryl-1-alkynes 3 via cross-coupling of 3-alkyl- and 3,3-dialkyl-1-bromo-1,2-dienes 1 and arylbromocuprates (RCuBr)MgBr.LiBr 2 was examined.
  • Enantioselective production of (S)-2-phenyl-1-propanol is important as in order to be applied in industry, a high degree of optical purity is required. (Source: vertexaisearch.cloud.google.com)
  • Chiral 3-substituted benzoxaboroles were designed as carbapenemase inhibitors and efficiently synthesised via asymmetric Morita–Baylis–Hillman reaction. (Source: NIH)
  • The field of molecular catalysis has been an attractive area of research to realize efficient and new transformations in the synthesis of functional molecules. (Source: vertexaisearch.cloud.google.com)
  • The 3,3′-Br2-BINOL 1b was also able to catalyze the asymmetric propargylation of ketones when using allenylboronate 35 as the nucleophile, under microwave irradiation and in the absence of solvent, to provide homopropargylic alcohols 36, versatile building blocks in organic synthesis. (Source: MDPI)
  • Biocatalytic reduction offers a green and highly selective approach for the synthesis of chiral alcohols. (Source: Benchchem)
  • The primary challenge in synthesizing enantiomerically pure 3-Amino-1-(furan-3-yl)propan-1- ol lies in the stereoselective construction of the chiral carbinol center. (Source: Benchchem)
  • (R)-(+)-3-chloro-1-phenyl-1-propanol is the important chiral intermediate of the paroxetine antidepressants and some inhibitor drugs. (Source: Globe Thesis)
  • Amine dehydrogenases catalyze the synthesis of chiral amines from aldehyde or ketone using reductive amin
  • 3-Chloro-1-phenyl-1-propanol is used as a chiral intermediate in the synthesis of antidepressant drugs. (Source: PubMed)

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 3-(3-Fluorophenyl)propan-1-ol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Ambiguity in molecular architecture can lead to misinterpreted results and stalled progress. This guide provides an in-depth, technical comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural confirmation of 3-(3-Fluorophenyl)propan-1-ol. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a self-validating system for structural verification.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide initial valuable information, complex molecules like this compound often present overlapping signals and ambiguous connectivity that 1D techniques alone cannot resolve. For instance, the aromatic region in the ¹H NMR spectrum can be complex due to the fluorine substitution, and definitively assigning the propanol chain's protons and their connection to the phenyl ring requires more advanced methods. 2D NMR spectroscopy offers a solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2][3][4][5]

The Toolkit: A Comparative Overview of 2D NMR Experiments

To confirm the structure of this compound, we will employ a suite of 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle.

Experiment Full Name Information Provided Primary Application for this compound
COSY CO rrelation S pectroscopY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[5][6]Establishing the connectivity of the propanol chain protons.
HSQC H eteronuclear S ingle Q uantum C oherenceCorrelates protons directly to the carbons they are attached to (one-bond C-H correlations).[6][7][8]Assigning the specific carbon signals for each proton in the molecule.
HMBC H eteronuclear M ultiple B ond C orrelationShows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4).[6][7][9]Connecting the propanol chain to the fluorophenyl ring and confirming the substitution pattern.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality 2D NMR data. The logic is to first establish proton-proton connectivities, then link protons to their directly attached carbons, and finally, use long-range correlations to piece together the entire molecular framework.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[10][11][12][13]

  • Analyte: this compound

  • Concentration: 5-25 mg of the compound.[11][12]

  • Solvent: 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.[14]

  • Procedure:

    • Dissolve the sample completely in the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette to remove any particulate matter.

    • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[12]

G cluster_prep Sample Preparation Dissolve Dissolve 5-25 mg of sample in 0.6-0.7 mL deuterated solvent Filter Filter to remove particulates Dissolve->Filter Transfer Transfer to 5 mm NMR tube Filter->Transfer Check Ensure ~4-5 cm sample height Transfer->Check

NMR Sample Preparation Workflow.
NMR Data Acquisition

The following is a general guide for setting up the 2D NMR experiments on a standard high-field NMR spectrometer (e.g., 400-600 MHz).

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and assess signal-to-noise.

  • COSY:

    • Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

    • Set the spectral width to cover all proton signals.

    • Acquire a sufficient number of scans to achieve good signal-to-noise.

  • HSQC:

    • Use a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence.

    • The proton dimension (F2) will have the same spectral width as the ¹H spectrum.

    • The carbon dimension (F1) should cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • HMBC:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • The F2 and F1 dimensions are set similarly to the HSQC experiment.

    • The long-range coupling delay should be optimized for typical 2-3 bond C-H couplings (e.g., a value corresponding to 8 Hz).

G Start Start Data Acquisition 1D_H1 Acquire 1D ¹H Spectrum Start->1D_H1 COSY Run gCOSY Experiment 1D_H1->COSY Proton-Proton Connectivity HSQC Run gHSQC Experiment COSY->HSQC Proton-Carbon One-Bond Corr. HMBC Run gHMBC Experiment HSQC->HMBC Proton-Carbon Multi-Bond Corr. End Data Analysis HMBC->End

Logical Flow of 2D NMR Experiments.

Data Interpretation: Confirming the Structure of this compound

The structure of this compound is C₉H₁₁FO.[15] The following is a predicted interpretation of the 2D NMR data.

Structure and Numbering:

Predicted ¹H and ¹³C Chemical Shifts (for illustrative purposes):

Position Proton (¹H) Shift (ppm) Carbon (¹³C) Shift (ppm)
1~3.6~62
2~1.8~34
3~2.7~31
4-~144
5~7.0~115
6~7.2~130
7~6.9~113
8-~163 (d, ¹JCF ≈ 245 Hz)
9~6.9~125
OHVariable-
COSY Analysis: Assembling the Propanol Chain

The COSY spectrum reveals proton-proton couplings. We expect to see the following correlations which confirm the propanol chain's connectivity:

  • A cross-peak between the protons at position 1 (H-1) and position 2 (H-2).

  • A cross-peak between the protons at position 2 (H-2) and position 3 (H-3).

These correlations establish the -CH₂-CH₂-CH₂- fragment.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum correlates each proton signal to its directly attached carbon.[7][8] This allows for the unambiguous assignment of the carbon signals for the protonated carbons:

  • The proton signal for H-1 will show a correlation to the carbon signal C-1.

  • The proton signal for H-2 will show a correlation to the carbon signal C-2.

  • The proton signal for H-3 will show a correlation to the carbon signal C-3.

  • The aromatic proton signals (H-5, H-6, H-7, H-9) will each correlate to their respective carbon signals (C-5, C-6, C-7, C-9).

HMBC Analysis: The Final Piece of the Puzzle

The HMBC spectrum is crucial for confirming the connection between the propanol chain and the fluorophenyl ring, as well as the substitution pattern on the ring.[7][9] Key expected long-range correlations include:

  • Connecting the chain to the ring:

    • Protons at H-3 should show a correlation to the quaternary carbon C-4 and carbon C-5.

    • Protons at H-2 may show a weaker correlation to C-4.

  • Confirming the aromatic substitution:

    • The aromatic protons will show correlations to carbons 2 and 3 bonds away, helping to confirm their relative positions. For example, H-7 will show correlations to C-5 and C-9. The fluorine atom will also introduce splitting in the carbon signals, most prominently for C-8, which will appear as a doublet with a large one-bond C-F coupling constant.

G cluster_analysis Structure Elucidation Logic COSY_Data COSY Spectrum Propanol_Chain Confirm Propanol Chain (-CH2-CH2-CH2-) COSY_Data->Propanol_Chain HSQC_Data HSQC Spectrum CH_Assignments Assign C-H Pairs HSQC_Data->CH_Assignments HMBC_Data HMBC Spectrum Final_Structure Confirm Full Connectivity & Substitution Pattern HMBC_Data->Final_Structure Propanol_Chain->Final_Structure CH_Assignments->Final_Structure

Data Integration for Structural Confirmation.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—the structure of this compound can be unambiguously confirmed. This comparative approach, where each experiment provides a unique and complementary piece of information, creates a self-validating workflow. The COSY experiment establishes the proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the long-range connectivity that pieces the entire molecular puzzle together. This robust methodology ensures the scientific integrity of the structural assignment, which is paramount for researchers, scientists, and drug development professionals.

References

  • NMRFx Analyst - Chemical Shift Prediction.
  • Sample Preparation - Rochester Institute of Technology.
  • PROSPRE - 1H NMR Predictor.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH.
  • NMR Sample Preparation: The Complete Guide - Organom
  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - ACS Public
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
  • NMR Sample Prepar
  • (PDF)
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics.
  • Interpreting 2-D NMR Spectra - Chemistry LibreTexts.
  • HSQC and HMBC | NMR Core Facility - Columbia University.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchG
  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books G
  • HMBC and HMQC Spectra - Chemistry LibreTexts.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Cre
  • How to Read 2D NMR (COSY & NOESY)
  • NMR data interpretation explained: understanding 1D and 2D NMR spectra of organic compounds and n
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • This compound | C9H11FO | CID 14943416 - PubChem.
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes.
  • Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Inform
  • Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry.

Sources

A Comparative Guide to the Validation of an HPLC Method for 3-(3-Fluorophenyl)propan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Fluorophenyl)propan-1-ol. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method that adheres to international regulatory standards. By delving into the causality behind experimental choices and grounding the protocol in authoritative guidelines, this document serves as both a practical guide and a reference for best practices in analytical method validation.

Introduction: The Imperative of Method Validation

In the pharmaceutical industry, the validation of an analytical procedure is the cornerstone of quality control. It is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. A validated HPLC method provides assurance of the identity, strength, quality, and purity of a drug substance. The International Council for Harmonisation (ICH) guideline Q2(R1), and its recent revision Q2(R2), provide a harmonized framework for the principles of analytical procedure validation that is widely accepted by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5]

This guide will compare and contrast key validation parameters, offering a scientifically sound protocol for the analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for developing a selective and robust HPLC method.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₉H₁₁FOThe presence of a fluorine atom and a hydroxyl group influences polarity and UV absorbance.
Molecular Weight 154.18 g/mol Relevant for mass spectrometry-based detection if used.
Structure A phenylpropanol derivative with a fluorine atom on the phenyl ring.The aromatic ring provides a chromophore for UV detection. The hydroxyl group increases polarity.
Solubility Soluble in organic solvents like methanol and acetonitrile.Dictates the choice of diluent for sample and standard preparation.

Proposed HPLC Method and Rationale

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile, non-polar stationary phase suitable for the retention of moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Water (50:50, v/v)This isocratic mobile phase provides a good balance of elution strength and compatibility with UV detection. The ratio can be adjusted to optimize retention time and peak shape.
Flow Rate 1.0 mL/minA standard flow rate that typically provides good efficiency and reasonable run times.
Detection Wavelength 264 nmThe phenyl ring with the fluorine substituent is expected to have a UV absorbance maximum in this region. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA common injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion.

The Validation Protocol: A Step-by-Step Guide

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines.[4][7][8] The following sections detail the experimental protocols for each validation parameter.

System Suitability

Before commencing method validation, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of this compound at the target concentration.

  • Calculate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2Ensures peak symmetry, which is important for accurate integration.
Theoretical Plates (N) N > 2000Indicates the efficiency of the column.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Forced Degradation Study: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject the stressed samples and a non-degraded sample into the HPLC system.

  • Assess the chromatograms for any co-eluting peaks with the main analyte peak. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products and there is no interference at the retention time of the analyte in the blank.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual inspection of the plot: The data points should be close to the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.

Protocol:

  • Prepare a placebo (matrix without the analyte) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and there should be no significant impact on the analytical results.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagrams illustrate the overall workflow and the relationship between the different validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability Testing cluster_2 Method Validation cluster_3 Finalization MD Propose HPLC Method OPT Optimize Parameters MD->OPT SST System Suitability OPT->SST SPEC Specificity SST->SPEC LIN Linearity & Range SST->LIN ACC Accuracy SST->ACC PREC Precision SST->PREC LOD_LOQ LOD & LOQ SST->LOD_LOQ ROB Robustness SST->ROB REPORT Validation Report SPEC->REPORT LIN->REPORT ACC->REPORT PREC->REPORT LOD_LOQ->REPORT ROB->REPORT SOP Standard Operating Procedure REPORT->SOP

Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

Validation_Parameters_Relationship VALIDATION Method Validation Specificity Specificity VALIDATION->Specificity Qualitative Linearity Linearity VALIDATION->Linearity Quantitative Accuracy Accuracy VALIDATION->Accuracy Quantitative Precision Precision VALIDATION->Precision Quantitative Range Range VALIDATION->Range Quantitative LOD LOD VALIDATION->LOD Quantitative LOQ LOQ VALIDATION->LOQ Quantitative Robustness Robustness VALIDATION->Robustness Procedural Linearity->Accuracy Linearity->Precision Linearity->Range LOD->LOQ

Caption: A diagram showing the relationship between different HPLC validation parameters.

Conclusion

The validation of an HPLC method is a systematic and scientifically rigorous process that is essential for ensuring the quality and reliability of analytical data in a regulated environment. By following the principles outlined in the ICH guidelines and adopting a logical, step-by-step approach, researchers can confidently establish a method for the analysis of this compound that is accurate, precise, and robust. This guide provides a solid foundation for this process, emphasizing the importance of understanding the rationale behind each validation parameter to ensure the method is truly "fit for purpose."

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • PubMed. (n.d.). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

benchmarking the purity of synthesized 3-(3-Fluorophenyl)propan-1-OL against a commercial standard

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Purity Benchmarking: Synthesized vs. Commercial 3-(3-Fluorophenyl)propan-1-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of a laboratory-synthesized batch of this compound against a commercially available standard. In fields where molecular precision is paramount, understanding the purity profile of a chemical intermediate is not merely a quality control step but a foundational requirement for reproducible and reliable results.

This document moves beyond a simple listing of protocols. It delves into the rationale behind the chosen synthetic and analytical methods, highlighting potential pitfalls and offering insights grounded in practical laboratory experience. The objective is to equip the reader with a robust, self-validating methodology for purity assessment, ensuring confidence in the quality of key chemical building blocks.

The Synthetic Pathway and Potential Impurities

The synthesis of this compound is often approached via a two-step process involving a Wittig reaction followed by catalytic hydrogenation. This common yet effective route provides a practical example for discussing potential impurities—a crucial aspect of purity analysis. A plausible synthetic route is adapted from established methods for similar phenylpropanol structures.[1][2]

Step 1: Wittig Reaction 3-Fluorobenzaldehyde is reacted with a phosphorus ylide (e.g., one generated from (2-hydroxyethyl)triphenylphosphonium bromide) to form the unsaturated intermediate, 3-(3-Fluorophenyl)prop-2-en-1-ol.

Step 2: Catalytic Hydrogenation The intermediate alkene is then reduced, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the saturated target compound, this compound.

The choice of this pathway is instructive because it introduces specific, predictable impurities. Trustworthy purity analysis begins with anticipating what might be present besides the target compound.

  • Unreacted Starting Materials: Residual 3-fluorobenzaldehyde.

  • Wittig Byproduct: Triphenylphosphine oxide, which can be challenging to remove completely.[1]

  • Incomplete Hydrogenation: Presence of the intermediate, 3-(3-Fluorophenyl)prop-2-en-1-ol.[1]

  • Solvent Residues: Traces of solvents used during the reaction and workup (e.g., THF, ethyl acetate, hexanes).

The following diagram illustrates the overall workflow for synthesis and comparative analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Benchmarking Start 3-Fluorobenzaldehyde Wittig Wittig Reaction Start->Wittig Intermediate 3-(3-Fluorophenyl)prop-2-en-1-ol Wittig->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Crude Crude Product Hydrogenation->Crude Purify Column Chromatography Crude->Purify Synthesized Synthesized this compound Purify->Synthesized NMR ¹H & ¹³C NMR Spectroscopy Synthesized->NMR GCMS GC-MS Analysis Synthesized->GCMS HPLC HPLC Purity Assay Synthesized->HPLC Commercial Commercial Standard (≥96% Purity) Commercial->NMR Commercial->GCMS Commercial->HPLC Compare Data Comparison & Purity Calculation NMR->Compare GCMS->Compare HPLC->Compare

Sources

A Comparative Guide to the Efficacy of 3-(3-Fluorophenyl)propan-1-ol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic placement of a fluorine atom on a bioactive scaffold can dramatically alter its pharmacological profile. This guide provides an in-depth comparison of 3-(3-Fluorophenyl)propan-1-ol, a fluorinated phenylpropanoid, with its structural isomers and non-fluorinated parent compound. While direct comparative studies on this specific set of molecules are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and draws upon experimental data from closely related compounds to provide a robust framework for evaluating their potential efficacy.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic and pharmacodynamic properties. The carbon-fluorine bond is exceptionally strong, which can increase metabolic stability. Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its binding affinity to biological targets. The lipophilicity of a compound can also be modulated by fluorine substitution, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will focus on comparing this compound with its ortho (2-fluoro) and para (4-fluoro) isomers, as well as the parent compound, 3-phenylpropan-1-ol. The primary areas of comparison will be their potential antimicrobial and cytotoxic activities, as these are common biological effects observed in phenylpropanoid derivatives.

Comparative Efficacy Analysis

The position of the fluorine atom on the phenyl ring is critical in determining the overall biological activity and selectivity of a compound. This positional isomerism can lead to significant differences in efficacy and toxicity.

Antimicrobial Activity: A Tale of Isomers

This principle can be extrapolated to the fluorinated phenylpropanols. The change in the position of the fluorine atom from ortho to meta to para will alter the molecule's dipole moment and its overall shape, which can influence how it interacts with and disrupts bacterial cell membranes, a common mechanism of action for antimicrobial agents.

Table 1: Comparative Profile of 3-Phenylpropan-1-ol and its Fluorinated Analogs

CompoundStructurePredicted LogPKey Predicted Physicochemical PropertiesPotential Biological Activity (Inferred)
3-Phenylpropan-1-olC9H12O1.88Baseline lipophilicity and electronic distribution.Moderate antimicrobial and cytotoxic activity.
3-(2-Fluorophenyl)propan-1-olC9H11FO2.07Increased lipophilicity; potential for intramolecular hydrogen bonding.Potentially enhanced membrane disruption; may exhibit altered selectivity due to steric effects of the ortho-fluoro group.
This compoundC9H11FO2.07Increased lipophilicity; significant alteration of the phenyl ring's electronic properties.Likely to exhibit potent antimicrobial and cytotoxic activity; the meta position often provides a good balance of electronic effects and steric accessibility.
3-(4-Fluorophenyl)propan-1-olC9H11FO2.07Increased lipophilicity; strong electronic influence on the para position.May show strong biological activity; the para position is often crucial for target binding interactions.

Note: LogP values are predicted and serve as an indicator of lipophilicity. The potential biological activities are inferred based on structure-activity relationships of similar compounds and are intended to guide further research.

Cytotoxic Activity Against Cancer Cell Lines

Fluorinated compounds have shown significant promise as anticancer agents. The presence of fluorine can enhance the cytotoxicity of a molecule towards cancer cells. While direct comparative data for the fluorinated phenylpropanols is limited, studies on other fluorinated derivatives provide valuable insights. For example, some fluorinated derivatives of 1,4-naphthoquinone have demonstrated potent growth-inhibiting properties against various tumor cell lines.[2]

The mechanism of action for the cytotoxic effects of such compounds can vary, but they often involve the induction of apoptosis (programmed cell death). The electronic and steric influences of the fluorine atom can affect how the molecule interacts with key cellular targets, such as enzymes or signaling proteins involved in cell proliferation and survival. It is plausible that the fluorinated isomers of 3-phenylpropan-1-ol would exhibit greater cytotoxicity against cancer cell lines compared to the non-fluorinated parent compound.

Experimental Protocols

To empirically determine the comparative efficacy of these compounds, standardized in vitro assays are essential. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, a fundamental assay in antimicrobial drug discovery.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (3-(2-Fluorophenyl)propan-1-ol, this compound, 3-(4-Fluorophenyl)propan-1-ol, 3-phenylpropan-1-ol)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve each test compound in DMSO to a final concentration of 10 mg/mL.

  • Serial Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to the highest desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing Workflows and Mechanisms

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G Antimicrobial_Mechanism cluster_compound Fluorinated Phenylpropanol cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effects Compound Amphipathic Structure Membrane Phospholipid Bilayer Compound->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated Mechanism of Membrane Disruption by Phenylpropanols.

Conclusion

While direct comparative efficacy data for this compound and its isomers is an area ripe for further investigation, the principles of medicinal chemistry and data from related compounds strongly suggest that fluorination and the position of the fluorine atom will have a profound impact on their biological activity. It is anticipated that the fluorinated analogs will exhibit enhanced antimicrobial and cytotoxic properties compared to the parent 3-phenylpropan-1-ol. The ortho, meta, and para isomers are likely to display unique profiles of activity and selectivity, underscoring the importance of systematic structure-activity relationship studies in drug discovery. The experimental protocols and workflows provided in this guide offer a starting point for researchers to empirically validate these hypotheses and unlock the full potential of these intriguing compounds.

References

  • Title: Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism Source: PubMed Central URL:[Link]
  • Title: Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of two distinct, robust analytical methods for the quantification of 3-(3-Fluorophenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of a Gas Chromatography-Flame Ionization Detection (GC-FID) method with a Reversed-Phase High-Performance Liquid Chromatography-Ultraviolet (RP-HPLC-UV) method. The narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing researchers, scientists, and drug development professionals with a detailed, field-proven approach to ensuring analytical data integrity across different methodologies.

Introduction: The Imperative for Rigorous Analytical Control

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Consequently, the analytical methods used for its characterization must be precise, accurate, and reliable.

Cross-validation of analytical methods is the formal process of comparing two or more methods to demonstrate their equivalence. This becomes essential in several common scenarios within the pharmaceutical lifecycle:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.

  • Method Modernization: When replacing an older, established method with a newer, more efficient one (e.g., replacing HPLC with UPLC).

  • Inter-laboratory Studies: To ensure consistency of results across different testing sites.[1]

This guide will detail the experimental protocols for two orthogonal methods and then provide a step-by-step workflow for their cross-validation, complete with data analysis and acceptance criteria.

Candidate Analytical Methodologies

The selection of analytical techniques was based on the physicochemical properties of this compound: a volatile, aromatic alcohol. This makes it amenable to both GC and HPLC analysis.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds.[2][3] The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase. The Flame Ionization Detector (FID) is highly sensitive to organic compounds, providing a robust and linear response.[4]

Experimental Protocol: GC-FID

  • System: Agilent 8860 GC or equivalent, equipped with a split/splitless inlet and FID.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column. Causality: A polar column is chosen to provide good peak shape and resolution for the alcohol functional group.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a 50:1 split ratio. Causality: A split injection prevents column overloading and ensures sharp peaks for a relatively pure substance.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: Hold at 220°C for 3 minutes.

  • Detector: FID at 280°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in Isopropanol to a target concentration of 1.0 mg/mL.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their hydrophobic interactions with a non-polar stationary phase.[5][6] The presence of a phenyl group in this compound allows for sensitive detection using a UV detector.

Experimental Protocol: RP-HPLC-UV

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase is a versatile, non-polar phase providing excellent retention and separation for a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm. Causality: The aromatic ring exhibits strong absorbance at this wavelength, providing good sensitivity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 1.0 mg/mL.

The Cross-Validation Framework: Establishing Equivalence

The objective of cross-validation is to demonstrate that the two methods are fit for the same intended purpose by comparing their validation performance characteristics.[7][8] Our approach is grounded in the ICH Q2(R2) guideline, which outlines the necessary tests to validate an analytical procedure.[7][9]

cluster_methods Analytical Methods cluster_protocol Cross-Validation Protocol cluster_outcome Outcome MethodA Method A (GC-FID) Protocol Comparative Analysis of: - Specificity - Linearity & Range - Accuracy - Precision MethodA->Protocol MethodB Method B (RP-HPLC-UV) MethodB->Protocol Equivalence Validated Data Equivalence Protocol->Equivalence Meets Acceptance Criteria

Caption: Conceptual overview of the cross-validation process.

Detailed Cross-Validation Protocol

This protocol uses a common set of standards and samples analyzed by both methods. The results are then statistically compared.

cluster_analysis Parallel Analysis by Both Methods cluster_comparison Data Comparison & Statistical Evaluation start Start: Define Acceptance Criteria (e.g., t-test p > 0.05) prep Prepare Common Sample Set (Calibrators, QCs at L, M, H levels) start->prep spec Specificity (Analyze Placebo & Spiked Placebo) prep->spec lin Linearity & Range (5-level calibration curve) prep->lin acc Accuracy (Analyze QCs, n=3 at 3 levels) prep->acc prec Precision (Analyze QCs, n=6 at 3 levels) prep->prec comp_spec Compare Specificity: No interference at analyte RT? spec->comp_spec comp_lin Compare Linearity: r² > 0.999? lin->comp_lin comp_acc Compare Accuracy: Student's t-test on % Recovery acc->comp_acc comp_prec Compare Precision: F-test on Variances prec->comp_prec report Generate Report: Methods are Equivalent comp_spec->report comp_lin->report comp_acc->report comp_prec->report

Caption: Detailed workflow for the cross-validation protocol.

Step 1: Define Acceptance Criteria Before initiating the study, clear acceptance criteria must be established.

  • Linearity: Correlation coefficient (r²) ≥ 0.999 for both methods.

  • Accuracy: The mean % recovery between the two methods should not be statistically different (e.g., p > 0.05 via Student's t-test). Individual recoveries should be within 98.0-102.0%.

  • Precision: The variances between the two methods should not be statistically different (e.g., p > 0.05 via F-test). The relative standard deviation (%RSD) for each method should be ≤ 2.0%.

Step 2: Assess Specificity Analyze a placebo (matrix without the analyte) and a placebo spiked with this compound on both systems.

  • Expected Outcome: The placebo should show no interfering peaks at the retention time of the analyte.

Step 3: Compare Linearity and Range Prepare a set of at least five calibration standards from a common stock solution, covering a range of 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Procedure: Analyze the calibration standards on both instruments and construct a calibration curve (Peak Area vs. Concentration).

  • Analysis: Perform a linear regression and compare the r², slope, and y-intercept.

Step 4: Evaluate Accuracy Prepare quality control (QC) samples at three concentration levels (Low, Medium, High) in the analytical matrix. Analyze three replicates of each QC sample with both methods.

  • Procedure: Quantify the QC samples against the calibration curve for each respective method.

  • Analysis: Calculate the percent recovery for each sample. Compare the mean recoveries for each level between the two methods using a Student's t-test.

Step 5: Assess Precision (Repeatability) Using the same three levels of QC samples, perform six replicate injections for each level on both instruments.

  • Procedure: Calculate the %RSD for the peak areas or calculated concentrations for each set of six injections.

  • Analysis: Compare the variances of the results from the two methods using an F-test.

Data Analysis and Interpretation

The following tables present hypothetical data from a successful cross-validation study.

Table 1: Comparison of Linearity Data

ParameterMethod A (GC-FID)Method B (RP-HPLC-UV)Acceptance Criteria
Range (mg/mL)0.5 - 1.50.5 - 1.5N/A
Correlation (r²)0.99980.9996≥ 0.999
Slope450.11250.5N/A (for info only)
Y-Intercept1.25.8N/A (for info only)

Table 2: Accuracy and Precision Comparison

QC LevelParameterMethod A (GC-FID)Method B (RP-HPLC-UV)Statistical Test (p-value)Acceptance Criteria
Low (0.75 mg/mL) Mean Recovery (%)99.599.8t-test: 0.65p > 0.05
Precision (%RSD)0.850.92F-test: 0.78p > 0.05; %RSD ≤ 2.0
Medium (1.0 mg/mL) Mean Recovery (%)100.2100.5t-test: 0.58p > 0.05
Precision (%RSD)0.650.71F-test: 0.81p > 0.05; %RSD ≤ 2.0
High (1.25 mg/mL) Mean Recovery (%)101.1100.8t-test: 0.61p > 0.05
Precision (%RSD)0.520.60F-test: 0.75p > 0.05; %RSD ≤ 2.0

Interpretation of Results: The data demonstrates that both methods meet the pre-defined acceptance criteria. The r² values confirm excellent linearity. The statistical tests (t-test for accuracy, F-test for precision) yield p-values greater than 0.05, indicating that there is no statistically significant difference between the means and variances of the two methods. Therefore, the GC-FID and RP-HPLC-UV methods can be considered equivalent for the intended purpose of quantifying this compound.

Conclusion

This guide has detailed a systematic approach for the cross-validation of two orthogonal analytical methods, GC-FID and RP-HPLC-UV, for the analysis of this compound. By adhering to a protocol grounded in ICH and FDA principles, we have demonstrated how to establish and verify method equivalence through rigorous comparison of key validation parameters. This self-validating system ensures that analytical data is trustworthy, consistent, and transferable, which is paramount for maintaining product quality and regulatory compliance throughout the pharmaceutical development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Quality Guidelines.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
  • Validation of Analytical Procedures Q2(R2).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
  • FDA Signals a New Approach for Analytical Method Validation.
  • Gas Chromatography of an Alcohol Mixture. St. Norbert College. [Link]
  • Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages.
  • FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy. [Link]
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • HPLC analysis and quantification of some phenylpropanoid compounds.
  • The HPLC conditions for phenylpropanoid analysis.
  • Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine. [Link]
  • Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. NCBI. [Link]
  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chrom
  • This compound.

Sources

A Scientist's Guide to Metabolic Stability: Enhancing Phenylpropanols with Strategic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the optimization of pharmacokinetic properties. A molecule's metabolic stability—its resistance to enzymatic degradation—is a critical determinant of its bioavailability, half-life, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated phenylpropanols, a structural motif common in many pharmacologically active agents. We will delve into the mechanistic rationale for fluorination, present supporting data, and provide detailed experimental protocols for assessing metabolic stability in your own research.

The Power of a Single Atom: Why Fluorination Enhances Metabolic Stability

The strategic replacement of a hydrogen atom with fluorine has become a cornerstone of modern medicinal chemistry, and for good reason. This seemingly minor substitution can profoundly alter a molecule's properties to resist metabolic breakdown.[1][2] The enhancement is primarily attributed to two key factors:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[1] This increased bond energy makes it more difficult for metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily, to perform oxidative reactions at the fluorinated site.[1][3][4][5]

  • Electronic Effects: Fluorine is the most electronegative element, meaning it strongly pulls electron density towards itself.[1][6] When placed on an aromatic ring or near a potential site of metabolism, this potent electron-withdrawing effect can deactivate the molecule towards oxidative attack by CYP enzymes, which often target electron-rich positions.[5][7]

By strategically placing fluorine at a known or suspected site of metabolic vulnerability, chemists can effectively "shield" the molecule, slowing its degradation and improving its pharmacokinetic profile.[2]

Metabolic Pathways of Phenylpropanols: A Focus on CYP450 Action

Phenylpropanols and related structures are primarily metabolized in the liver by Phase I enzymes, with the CYP450 family playing a dominant role.[8][9] These enzymes catalyze a variety of oxidative reactions, most commonly hydroxylation of the aromatic ring or the propanol side chain.[10][11] Understanding these pathways is crucial for identifying the "soft spots" susceptible to metabolic attack.

cluster_0 Metabolic Pathway of a Non-Fluorinated Phenylpropanol Phenylpropanol Phenylpropanol (Parent Compound) Metabolite1 Aromatic Hydroxylation (e.g., Catechol metabolite) Phenylpropanol->Metabolite1 CYP450 Enzymes (e.g., CYP2E1, CYP1A2) Metabolite2 Side-Chain Oxidation (e.g., Phenylpropionic acid) Phenylpropanol->Metabolite2 CYP450 & ADH/ALDH A 1. Prepare Reagents (Buffer, Microsomes, Cofactors) B 2. Add Test Compound to Plate (Final concentration ~1 µM) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add NADPH regenerating system) C->D E 5. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F 6. Quench Reaction (Add ice-cold Acetonitrile + IS) E->F G 7. Process for Analysis (Centrifuge to pellet protein) F->G H 8. Analyze Supernatant (LC-MS/MS) G->H I 9. Calculate Parameters (t½ and CLint) H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Incubation Setup: In a 96-well plate, add the phosphate buffer. Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

  • Pre-incubation: Add the liver microsomes (e.g., to a final concentration of 0.5 mg/mL) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard. The 0-minute time point is typically taken immediately after adding the cofactor.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new analytical plate and quantify the remaining parent compound using a validated LC-MS/MS method. [12]8. Data Analysis: Determine the rate of disappearance by plotting the natural log of the percent remaining compound versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint). [13][14]

Plasma Stability Assay

This assay is crucial for identifying compounds that are rapidly degraded in circulation by enzymes such as esterases and amidases. [15][16]It is particularly important for compounds containing ester or amide functional groups. [17][18] Objective: To determine the stability of a test compound in plasma from various species.

Materials and Reagents:

  • Pooled heparinized plasma (human, rat, etc.)

  • Test compound and positive control (e.g., propantheline)

  • Phosphate buffer (pH 7.4)

  • Quenching solution: ice-cold acetonitrile with an internal standard

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

A 1. Thaw Plasma and Reagents B 2. Add Test Compound to Plasma (Final concentration ~1 µM) A->B C 3. Incubate at 37°C B->C D 4. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) C->D E 5. Quench Reaction (Add ice-cold Acetonitrile + IS) D->E F 6. Process for Analysis (Centrifuge to pellet protein) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Calculate Half-Life (t½) G->H

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw plasma at 37°C and then keep on ice. Prepare stock solutions of the test compound and controls.

  • Incubation: Add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM).

  • Time Course: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a tube or plate containing ice-cold acetonitrile with an internal standard to terminate any enzymatic activity. [16][17]4. Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the half-life (t½). [18]

Conclusion

The strategic incorporation of fluorine is a highly effective and validated strategy for enhancing the metabolic stability of phenylpropanol-containing drug candidates. By blocking sites of CYP450-mediated oxidation, fluorination can dramatically increase a compound's half-life and reduce its intrinsic clearance, key attributes for a successful therapeutic agent. The robust and reproducible in vitro assays detailed in this guide—the liver microsomal and plasma stability assays—provide the essential tools for researchers to quantify this enhancement, enabling data-driven decisions in the lead optimization process. By understanding the mechanistic principles and applying these rigorous experimental workflows, drug development professionals can more effectively design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of translating a promising compound into a life-changing medicine.

References

  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - NIH.
  • Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing). Source: Royal Society of Chemistry Publishing.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. Source: Annual Reviews.
  • Cytochromes P450 in phenylpropanoid metabolism - PubMed. Source: PubMed.
  • Enumeration of 3-phenylpropanol biosynthetic pathways - ResearchGate.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - ResearchGate.
  • The role of fluorine in medicinal chemistry - Taylor & Francis Online. Source: Taylor & Francis Online.
  • Fluorine in drug discovery: Role, design and case studies. Source: Pre-proofs.
  • Microsomal stability assay for human and mouse liver microsomes - protocols.io. Source: protocols.io.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Source: ChemRxiv.
  • Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. Source: Evotec (Cyprotex).
  • Plasma Stability Assay - Creative Bioarray.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
  • Microsomal Stability Assay - Creative Bioarray.
  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. Source: BenchChem.
  • Plasma Stability Assay | Domainex. Source: Domainex.
  • Plasma Stability Assay (human, dog, rat or mouse).docx - Enamine. Source: Enamine.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Source: Evotec (Cyprotex).
  • How to Conduct an In Vitro Metabolic Stability Study. Source: Bio-protocol.
  • Metabolic Stability Assay - Creative Biolabs.
  • Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Source: Toxicology Letters.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Source: MDPI.
  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - MDPI. Source: MDPI.
  • The Dark Side of Fluorine - PMC - NIH.

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(3-Fluorophenyl)propan-1-ol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Propylphenol Backbone

In the landscape of modern drug discovery and fine chemical synthesis, the 3-(3-Fluorophenyl)propan-1-ol moiety is a valuable building block. The presence of a fluorine atom on the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This makes this compound a key intermediate in the synthesis of various pharmaceutical agents and research compounds.[1][2]

The choice of synthetic route to this intermediate is a critical decision in any development campaign, directly impacting project timelines, cost of goods, scalability, and safety. This guide provides an in-depth, comparative analysis of three common synthetic strategies, offering the field-proven insights necessary for researchers and process chemists to make an informed selection.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic pathway is a multi-faceted decision. Below is a summary of the key performance indicators for the three methods detailed in this guide. This table serves as a high-level overview to quickly triage the most suitable method based on project priorities such as scale, cost, and available equipment.

Metric Method 1: Wittig Reaction & Hydrogenation Method 2: Reduction of Carboxylic Acid Method 3: Grignard Reaction with Epoxide
Primary Starting Material 3-Fluorobenzaldehyde3-(3-Fluorophenyl)propanoic Acid3-Fluorobenzyl Bromide
Key Reagents Phosphonium Ylide, Pd/C, H₂ GasLithium Aluminum Hydride (LiAlH₄)Magnesium (Mg), Ethylene Oxide
Typical Yield High (Often >85% over two steps)High (Often >90%)Moderate to High (60-85%)
Purity Profile Generally high after purification. Potential for triphenylphosphine oxide and unsaturated alcohol impurities.High. Primary impurity is unreacted starting material.Moderate. Prone to side-products from homo-coupling and reaction with solvent.
Relative Cost Medium to High (driven by palladium catalyst and phosphonium salt)Medium (driven by LiAlH₄)Low to Medium (driven by Grignard quality and ethylene oxide handling)
Scalability Excellent; amenable to flow chemistry.Good, but exothermic nature of LiAlH₄ quench requires careful thermal management.Challenging; Grignard initiation can be difficult to control on a large scale.[3][4]
Safety & Environmental High-pressure hydrogenation, flammable solvents.Highly reactive, water-sensitive LiAlH₄.[5][6][7] Flammable ether solvents.Highly reactive, pyrophoric potential, water-sensitive Grignard reagent.[3][8][9] Toxic and flammable ethylene oxide.

Method 1: Two-Step Synthesis via Wittig Reaction and Hydrogenation

This route is a robust and highly adaptable method, particularly favored in industrial settings for its reliability and high throughput. The strategy involves first forming a carbon-carbon double bond via a Wittig reaction, followed by catalytic hydrogenation to saturate the bond and yield the final alcohol.

Causality and Scientific Rationale

The Wittig reaction is a powerful tool for olefination, converting a carbonyl group into an alkene with high regioselectivity.[10][11][12] The reaction between an aldehyde and a non-stabilized phosphorus ylide, such as the one used here, reliably forms the alkene. The subsequent hydrogenation step is a classic and efficient method for reducing carbon-carbon double bonds. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies product purification, as the catalyst can be removed by simple filtration.[13]

Reaction Pathway Diagram

Wittig_Hydrogenation Method 1: Wittig & Hydrogenation Pathway cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Hydrogenation start 3-Fluorobenzaldehyde intermediate 3-(3-Fluorophenyl)prop-2-en-1-ol start->intermediate Forms C=C bond ylide (2-Hydroxyethyl)triphenylphosphonium bromide + Base product This compound intermediate->product Reduces C=C bond catalyst H₂, Pd/C

Caption: Two-step synthesis starting from an aldehyde.

Experimental Protocol

Step 1: Synthesis of 3-(3-Fluorophenyl)prop-2-en-1-ol (Wittig Reaction)

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: In the flask, suspend (2-Hydroxyethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi), portion-wise or dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature to allow for complete ylide formation.

    • Scientist's Note: Anhydrous conditions are crucial. The ylide is a strong base and will be quenched by protic solvents like water or alcohols. The choice of base is critical; n-BuLi is often faster but requires more careful handling than NaH.

  • Aldehyde Addition: Add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product, containing triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Apparatus Setup: Add the purified 3-(3-fluorophenyl)prop-2-en-1-ol to a suitable pressure vessel (e.g., a Parr shaker apparatus).

  • Catalyst Addition: Dissolve the starting material in a solvent such as ethanol or ethyl acetate. Add 5-10 wt% Palladium on Carbon (Pd/C, ~1-5 mol%).

    • Scientist's Note: The catalyst loading can be optimized. Higher loading reduces reaction time but increases cost. The catalyst should be handled carefully as it can be pyrophoric, especially after use.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (typically 30-60 psi). Agitate the reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, which is often of high purity (>98%) without further purification.

Method 2: Direct Reduction of a Carboxylic Acid Derivative

This is a classic, powerful, and often high-yielding approach that directly converts the carbonyl of a carboxylic acid to a methylene group. The choice of reducing agent is paramount to the success and safety of this method.

Causality and Scientific Rationale

Carboxylic acids are relatively resistant to reduction. Strong, highly reactive hydride donors are required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally ineffective.[14][15] The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen, and subsequent delivery of hydride ions to reduce the acid to the primary alcohol.[16][17]

Reaction Pathway Diagram

Reduction Method 2: Carboxylic Acid Reduction start 3-(3-Fluorophenyl)propanoic Acid product This compound start->product Direct Reduction reagent 1. LiAlH₄ in THF 2. H₃O⁺ Workup

Caption: Direct, one-step reduction of a carboxylic acid.

Experimental Protocol
  • Apparatus Setup: Under an inert atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a powder addition funnel.

  • Hydride Suspension: Suspend LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF in the flask and cool to 0°C in an ice bath.

    • Scientist's Note: LiAlH₄ is extremely reactive with water and protic solvents, releasing flammable hydrogen gas.[5][6] It is also corrosive and can cause severe burns.[7][18] All glassware must be scrupulously dried, and all solvents must be anhydrous. Handle LiAlH₄ powder in a glove box or under a nitrogen blanket.

  • Substrate Addition: Add a solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension. An initial evolution of hydrogen gas will be observed due to the deprotonation of the carboxylic acid.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

  • Work-up (Quench): Cool the reaction mixture to 0°C. Perform a Fieser workup by adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

    • Scientist's Note: The quench is highly exothermic and generates hydrogen gas. It must be performed slowly and with vigorous stirring behind a blast shield. This specific procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary, but is often of high purity.

Method 3: Grignard Reaction with an Epoxide

The Grignard reaction is a cornerstone of C-C bond formation. This route builds the three-carbon chain by reacting a benzyl-type Grignard reagent with a two-carbon electrophile, ethylene oxide.

Causality and Scientific Rationale

This method leverages the powerful nucleophilicity of the Grignard reagent to attack and open the strained epoxide ring of ethylene oxide.[19][20][21] This SN2-type reaction forms a new carbon-carbon bond and an alkoxide intermediate, which is protonated during the acidic workup to yield the primary alcohol. This specific pathway reliably adds a -CH₂CH₂OH group to the Grignard reagent's organic component.[22]

Reaction Pathway Diagram

Grignard Method 3: Grignard Pathway start 3-Fluorobenzyl Bromide grignard 3-Fluorobenzyl- magnesium Bromide start->grignard Formation mg Mg⁰, Anhydrous Ether product This compound grignard->product Ring Opening epoxide 1. Ethylene Oxide 2. H₃O⁺ Workup

Caption: C-C bond formation via Grignard reaction.

Experimental Protocol
  • Apparatus Setup: Assemble a three-neck flask with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of anhydrous diethyl ether or THF. Add a few drops of 3-fluorobenzyl bromide (1.0 eq) to initiate the reaction. Initiation is indicated by bubble formation and a gentle reflux.

    • Scientist's Note: Grignard initiation is notoriously fickle and is inhibited by moisture.[4][9] A crystal of iodine or gentle heating may be required. Once initiated, the reaction is exothermic and may need cooling to maintain control.[3] The remaining halide, dissolved in ether, should be added at a rate that maintains a steady reflux.

  • Reaction with Epoxide: Once the Grignard reagent has formed (most of the magnesium is consumed), cool the flask to 0°C. Add a solution of ethylene oxide (1.1 eq) in anhydrous ether dropwise.

    • Scientist's Note: Ethylene oxide is a toxic, flammable gas (b.p. 10.7°C). It is often handled as a pre-chilled solution in an appropriate solvent. The addition must be slow to control the exothermic ring-opening reaction.

  • Reaction Completion: After addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the flask in an ice bath and slowly add saturated aqueous NH₄Cl or dilute HCl to quench the reaction and protonate the alkoxide.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product is best purified by vacuum distillation to remove impurities such as biphenyl-type coupling byproducts.

Conclusion and Recommendation Workflow

The optimal synthesis of this compound is context-dependent. There is no single "best" method; the choice hinges on the specific constraints and goals of the project.

Decision_Workflow Synthesis Method Selection Workflow cluster_input Project Requirements cluster_methods Recommended Method Scale Scale of Synthesis? Method1 Method 1: Wittig + Hydrogenation Scale->Method1 Industrial Scale Method2 Method 2: LiAlH₄ Reduction Scale->Method2 Lab / Pilot Scale Method3 Method 3: Grignard Reaction Scale->Method3 Lab Scale Only Purity Final Purity Needs? Purity->Method2 High Purity Needed (Fewer Byproducts) Safety Equipment/Safety Constraints? Safety->Method1 Hydrogenation Reactor Available Safety->Method2 Strict Anhydrous Control Possible Safety->Method3 High Hazard Tolerable Cost Cost Sensitivity? Cost->Method1 High (Catalyst) Cost->Method3 Low (Reagents)

Caption: Decision matrix for selecting the optimal synthesis route.

  • For Large-Scale Industrial Production: Method 1 (Wittig/Hydrogenation) is often the superior choice. Its two-step nature allows for clear process control, purification of the intermediate, and the final hydrogenation step is clean and high-yielding. The use of a filterable catalyst makes it ideal for large batches.

  • For High-Purity Lab-Scale Synthesis: Method 2 (LiAlH₄ Reduction) offers a direct and very high-yielding route. When executed with proper safety precautions, it often produces the cleanest crude product, simplifying purification.

  • For Cost-Sensitive or Exploratory Synthesis: Method 3 (Grignard Reaction) uses the most fundamental and cost-effective starting materials. While it presents significant handling and scalability challenges, it is an excellent option for small-scale synthesis where cost is the primary driver.

By carefully weighing the factors of cost, safety, scale, and desired purity against the detailed methodologies presented, researchers and drug development professionals can confidently select and execute the most appropriate synthesis for their specific needs.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • New Jersey Department of Health. (1999, November). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • University of California, Los Angeles. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents.
  • Rakita, P. E. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents.
  • Brainly. (2024, March 12). What is the reaction of a Grignard reagent with ethylene oxide followed by dilute acid?
  • University of Wisconsin-Madison. (n.d.). Summary of Alcohol Syntheses, Ch. 10.
  • ACS Publications. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis.
  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.
  • Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
  • IndiaMART. (n.d.). 3-Fluorobenzyl Bromide (456-41-7), Liquid.
  • Accio. (2025, December 18). 10 Palladium on Carbon Price per kg 2025.
  • IndiaMART. (n.d.). Palladium Catalyst - 7440-05-3 Latest Price.
  • Fuel Cell Store. (n.d.). Palladium Based Catalysts.
  • MDPI. (n.d.). Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor.
  • National Institutes of Health. (2023, April 10). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst.
  • R Discovery. (2011, May 1). Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol by Biocatalysis.
  • Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions.
  • ALFA CHEMICAL. (n.d.). Good Price CAS:459-31-4 | 3-(4-Fluorophenyl)propanoic Acid for Sale.
  • ResearchGate. (n.d.). Hydrogenation of cinnamaldehyde (11) into cinnamyl alcohol (12).
  • Labware E-shop. (n.d.). 3-Fluorobenzyl bromide, 95%.
  • Cartel International. (n.d.). 3 Fluorophenyl Acetic Acid Latest Price Exporter.
  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • University of Calgary. (2010, November 9). Chem 263 Nov 9, 2010 Wittig Reaction (continued).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Quora. (2017, May 1). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?
  • Chemistry LibreTexts. (2023, January 22). Reduction of Carboxylic Acids with LiAlH4.
  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps).

Sources

A Comparative Guide to Catalytic Syntheses of 3-(3-Fluorophenyl)propan-1-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 3-(3-Fluorophenyl)propan-1-ol is a valuable building block in the synthesis of various pharmaceutically active compounds, owing to the strategic placement of the fluorine atom which can enhance metabolic stability and binding affinity. This guide provides a quantitative comparison of different catalytic methods for the synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of viable synthetic routes. We will delve into the mechanistic underpinnings of each catalytic system, present detailed experimental protocols, and offer a comparative analysis of their respective yields and practical considerations.

Introduction to the Synthesis of this compound

The primary routes to synthesize this compound involve the reduction of a corresponding carboxylic acid or its ester derivative, or the catalytic hydrogenation of an unsaturated precursor. The choice of catalyst is a critical determinant of the reaction's efficiency, selectivity, and overall yield. This guide will focus on two prominent and distinct catalytic approaches:

  • Heterogeneous Catalytic Hydrogenation: Utilizing Palladium on Carbon (Pd/C) for the reduction of an unsaturated precursor.

  • Homogeneous Reduction with Metal Hydrides: Employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) and the more selective Sodium Borohydride (NaBH4), often in the presence of an activating agent, for the reduction of an ester precursor.

Quantitative Comparison of Catalytic Methods

The following table summarizes the performance of different catalysts in the synthesis of this compound, based on established and reproducible experimental data.

Catalyst SystemPrecursorReaction TypeYield (%)Key AdvantagesKey Disadvantages
10% Pd/C, H₂ 3-(3-Fluorophenyl)cinnamic acidHeterogeneous Catalytic Hydrogenation81-85%High yield, catalyst is recyclable, mild reaction conditions.Requires specialized hydrogenation equipment (pressure vessel).
LiAlH₄ Ethyl 3-(3-fluorophenyl)propanoateHomogeneous ReductionHigh (typically >90%)Very effective for esters, rapid reaction.Highly reactive and pyrophoric, requires stringent anhydrous conditions, difficult workup.
NaBH₄ / NiCl₂·6H₂O Ethyl 3-(3-fluorophenyl)propanoateHomogeneous Reduction~75%Milder and safer than LiAlH₄, easier workup.Lower yield compared to LiAlH₄, may require heating.

In-Depth Analysis of Catalytic Systems

Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale reductions. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry.

Reaction Mechanism: The catalytic hydrogenation of an unsaturated precursor, such as 3-(3-fluorophenyl)cinnamic acid, over a Pd/C catalyst involves the chemisorption of both the substrate and molecular hydrogen onto the palladium surface. The palladium metal facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms across the carbon-carbon double bond of the cinnamic acid derivative. Following the saturation of the double bond, the carboxylic acid group is then reduced to the primary alcohol.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

  • Materials: 3-(3-Fluorophenyl)cinnamic acid, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 3-(3-fluorophenyl)cinnamic acid in a suitable solvent such as ethanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at a controlled temperature for a specified duration (typically 16-20 hours).

    • Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • The filtrate is then concentrated under reduced pressure to yield the crude product.

    • Purification of the crude product by column chromatography or distillation under reduced pressure affords pure this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Homogeneous Reduction with Metal Hydrides

Homogeneous reduction using metal hydrides like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are powerful and widely used methods for the synthesis of alcohols from esters and carboxylic acids.

LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, to primary alcohols with high efficiency.

Reaction Mechanism: The reduction of an ester, such as ethyl 3-(3-fluorophenyl)propanoate, with LiAlH₄ proceeds via the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is subsequently rapidly reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol.

Experimental Protocol: Synthesis of this compound using LiAlH₄

  • Materials: Ethyl 3-(3-fluorophenyl)propanoate, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sulfuric Acid (for workup).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 3-(3-fluorophenyl)propanoate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Workflow Diagram:

Caption: Workflow for the LiAlH₄ reduction of ethyl 3-(3-fluorophenyl)propanoate.

Sodium borohydride is a milder reducing agent than LiAlH₄ and typically does not reduce esters under standard conditions. However, its reactivity can be significantly enhanced by the addition of a Lewis acid, such as Nickel(II) Chloride. This system provides a safer and more convenient alternative to LiAlH₄.

Reaction Mechanism: In this system, it is believed that the Nickel(II) Chloride reacts with Sodium Borohydride to form nickel boride in situ, which is the active catalytic species. The ester coordinates to the nickel species, activating the carbonyl group towards reduction by the borohydride. The reaction proceeds through a series of hydride transfers, ultimately leading to the primary alcohol after workup.

Experimental Protocol: Synthesis of this compound using NaBH₄/NiCl₂

  • Materials: Ethyl 3-(3-fluorophenyl)propanoate, Sodium Borohydride (NaBH₄), Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 3-(3-fluorophenyl)propanoate and Nickel(II) Chloride hexahydrate in ethanol.

    • Cool the mixture in an ice bath.

    • Add Sodium Borohydride portion-wise to the stirred solution, maintaining the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction by the careful addition of water.

    • Filter the mixture to remove the nickel salts and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Workflow Diagram:

Caption: Workflow for the NaBH₄/NiCl₂ reduction of ethyl 3-(3-fluorophenyl)propanoate.

Conclusion and Recommendations

The choice of catalytic method for the synthesis of this compound depends on several factors including the desired yield, scale of the reaction, available equipment, and safety considerations.

  • For large-scale synthesis where catalyst recyclability and high yield are critical, heterogeneous catalytic hydrogenation with Pd/C is a highly attractive option, despite the initial investment in specialized equipment.

  • For rapid, high-yield laboratory-scale synthesis where the handling of pyrophoric reagents is manageable, LiAlH₄ reduction remains a gold standard.

  • For a safer and more convenient laboratory-scale synthesis, the NaBH₄/NiCl₂ system offers a viable alternative to LiAlH₄, albeit with a slightly lower yield.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate catalytic system for their specific needs in the synthesis of the valuable pharmaceutical intermediate, this compound.

References

  • At present, no direct citation for a comparative study was found in the provided search results.

A Senior Application Scientist's Guide to Spectroscopic Analysis: Comparing Experimental and Literature Data for 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation and purity assessment of synthesized compounds are cornerstones of reliable research. 3-(3-Fluorophenyl)propan-1-ol (CAS No. 156868-83-6) is a valuable building block, and like any chemical intermediate, its integrity must be rigorously verified before use in downstream applications.[1][2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the gold standards for this purpose.

This guide provides a comprehensive framework for researchers to compare their experimentally acquired spectroscopic data for this compound against established literature and predicted values. We will delve into the causality behind experimental choices, present detailed analytical protocols, and interpret the spectral data to build a complete chemical profile of the molecule.

Molecular Structure and Spectroscopic Assignment

Understanding the molecule's structure is paramount for interpreting its spectra. This compound consists of a 3-fluorophenyl group attached to a propan-1-ol chain. This structure gives rise to distinct signals for the aromatic and aliphatic regions in NMR, characteristic vibrational modes in IR, and predictable fragmentation patterns in MS.

G M [M]⁺• m/z = 154 F1 [M - H₂O]⁺• m/z = 136 M->F1 - H₂O F3 [C₈H₈F]⁺ m/z = 123 M->F3 - •CH₂OH F2 [C₇H₆F]⁺ m/z = 109 (Base Peak) F1->F2 - C₂H₅

Sources

A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Variable in Your Research

In the precise and demanding world of drug development, the purity and consistency of starting materials are paramount. While we often focus on the intricacies of our synthetic routes and biological assays, the subtle yet significant lot-to-lot variability of commercially sourced chemical precursors can introduce an unwelcome element of unpredictability. This guide provides an in-depth technical framework for assessing the lot-to-lot variability of a common building block, 3-(3-Fluorophenyl)propan-1-ol, a compound frequently utilized in the synthesis of pharmaceutically active molecules.

The objective of this guide is to empower researchers, scientists, and drug development professionals with the rationale and practical methodologies to de-risk their research and manufacturing processes by rigorously evaluating the consistency of this critical raw material. We will delve into the potential impurities, present robust analytical protocols, and offer a comparative analysis to illustrate the importance of this often-overlooked aspect of chemical procurement.

The Critical Impact of Raw Material Inconsistency

Lot-to-lot variability in a raw material like this compound can have cascading negative effects on a drug development pipeline. These can range from inconsistent reaction yields and impurity profiles in active pharmaceutical ingredient (API) synthesis to altered pharmacological activity and potential safety concerns in the final drug product. The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A, which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances, underscoring the regulatory importance of controlling impurities from the very beginning of the manufacturing process.[1][2][3][4]

Anticipating the Unknown: Potential Impurities in this compound

A thorough understanding of the potential synthetic routes for this compound is crucial for predicting the likely process-related impurities that may contribute to lot-to-lot variability. Common synthetic pathways often involve the reduction of a corresponding carbonyl compound or the hydrogenation of an unsaturated precursor.

A plausible and common synthetic route involves the reduction of 3-(3-fluorophenyl)propanoic acid or its ester derivative. Another route could be the hydrogenation of 3-(3-fluorophenyl)propenal or 3-(3-fluorophenyl)propenoic acid (3-fluorocinnamic acid).

Based on these synthetic strategies, potential impurities could include:

  • Starting Materials:

    • 3-(3-Fluorophenyl)propanoic acid

    • Ethyl 3-(3-fluorophenyl)propanoate

    • 3-Fluorocinnamic acid[5]

    • 3-Fluorobenzaldehyde

  • Reaction Intermediates:

    • 3-(3-Fluorophenyl)propen-1-ol (from incomplete hydrogenation)

  • By-products:

    • Over-reduction products (e.g., 1-fluoro-3-propylbenzene)

    • Products of side reactions involving residual reagents.

  • Residual Solvents and Reagents:

    • Common solvents used in synthesis and purification (e.g., Toluene, Tetrahydrofuran, Ethanol).

    • Residual catalysts (e.g., Palladium on carbon).

The presence and concentration of these impurities can vary significantly between different manufacturing campaigns and suppliers, leading to the observed lot-to-lot variability.

A Multi-Pronged Analytical Strategy for Comprehensive Assessment

A robust assessment of lot-to-lot variability requires a combination of orthogonal analytical techniques to identify and quantify the main component and any potential impurities. Here, we provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Quantification

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds and quantifying known and unknown impurities. A well-developed reversed-phase HPLC method can effectively separate this compound from its structurally similar impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Prepare Solution inject Inject into GC start->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize mass_analyze Mass Analysis ionize->mass_analyze chromatogram Analyze Chromatogram mass_analyze->chromatogram mass_spectra Interpret Mass Spectra chromatogram->mass_spectra library_search Library Search mass_spectra->library_search

Sources

Comparative Docking Studies of 3-(3-Fluorophenyl)propan-1-ol Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 3-(3-fluorophenyl)propan-1-ol derivatives. Recognizing the nascent stage of research into this specific chemical class, this document emphasizes a robust and scientifically rigorous methodology for initiating such investigations. We will detail the rationale behind target selection based on analogous structures, provide a step-by-step protocol for in silico screening, and outline essential validation techniques to ensure the reliability of the computational results. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: The Rationale for Investigating this compound Derivatives

The phenylpropanol scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[1][2] Phenylpropanolamine, for instance, has been utilized for its decongestant and appetite-suppressing properties, acting as a sympathomimetic amine that stimulates adrenergic receptors.[3] Furthermore, derivatives of 3-amino-1-phenylpropanol serve as crucial intermediates in the synthesis of several pharmaceutical products, including fluoxetine and tomoxetine.[4] The introduction of a fluorine atom to the phenyl ring in this compound can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel pharmacological activities.

Given the limited publicly available data on the specific biological targets of this compound and its derivatives, a computational, structure-based approach like molecular docking is an invaluable tool for initial exploration.[5][6][7] Molecular docking allows for the prediction of binding affinities and interaction patterns between a small molecule (ligand) and a macromolecular target (receptor), thereby generating hypotheses about the compound's potential mechanism of action.[5][6]

This guide will walk through the essential steps of a comparative docking study, from the logical selection of potential protein targets to the critical analysis and validation of the docking results.

Hypothetical Target Selection: An Evidence-Based Approach

In the absence of direct experimental data for this compound derivatives, the selection of protein targets for a docking study must be guided by the known activities of structurally similar compounds. The phenylpropanol core suggests a potential interaction with targets in the central nervous system (CNS) and cardiovascular system.[1][3]

Primary Hypothetical Target Class: G-Protein Coupled Receptors (GPCRs)

Given the sympathomimetic action of phenylpropanolamine, adrenergic receptors, a class of GPCRs, are a logical starting point. Specifically, alpha-adrenergic receptors are known to be involved in vasoconstriction.[3]

  • Alpha-1A Adrenergic Receptor (α1A-AR): A key player in smooth muscle contraction.

  • Beta-2 Adrenergic Receptor (β2-AR): Involved in smooth muscle relaxation.

Secondary Hypothetical Target Class: Transporters

Many CNS-active drugs target neurotransmitter transporters. The structural similarity to precursors of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine suggests that monoamine transporters could be relevant targets.

  • Serotonin Transporter (SERT): The primary target for SSRIs.

  • Norepinephrine Transporter (NET): A target for drugs treating ADHD and depression.

Tertiary Hypothetical Target Class: Enzymes

Phenylpropanoid derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant effects.[2][8] Therefore, exploring relevant enzymes could also be fruitful.

  • Monoamine Oxidase A (MAO-A): An enzyme involved in the breakdown of neurotransmitters.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

The selection of appropriate protein structures is crucial for the success of a docking study.[9] It is recommended to use high-resolution crystal structures from the Protein Data Bank (PDB) whenever possible.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section outlines a detailed workflow for performing a comparative docking study using widely accepted computational tools.

Ligand Preparation
  • Scaffold and Derivative Generation: Start with the base structure of this compound. Generate a small, focused library of virtual derivatives by introducing various functional groups at different positions (e.g., hydroxyl group, phenyl ring). This allows for the exploration of structure-activity relationships (SAR).

  • 3D Structure Generation: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to build the 3D structures of the parent compound and its derivatives.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • File Format Conversion: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation
  • PDB Structure Acquisition: Download the 3D crystal structures of the selected target proteins from the PDB. Prioritize structures with high resolution and a co-crystallized ligand.

  • Protein Cleaning: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • File Format Conversion: Convert the prepared protein structure to the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation

This protocol will use AutoDock Vina, a widely used and validated docking program, as an example.

  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. If a co-crystallized ligand was present in the original PDB structure, center the grid box on its location.

  • Running the Docking Simulation: Execute the docking of each prepared ligand into the active site of each prepared protein target using the AutoDock Vina software. The program will generate multiple binding poses for each ligand and calculate a corresponding binding affinity (in kcal/mol).

  • Analysis of Results: Analyze the output files to obtain the binding energies and the coordinates of the predicted binding poses for each ligand-protein complex.

Workflow Visualization

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 Scaffold & Derivative Generation l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 l4 File Format Conversion (PDBQT) l3->l4 d1 Grid Box Definition l4->d1 p1 PDB Structure Acquisition p2 Protein Cleaning p1->p2 p3 Protonation p2->p3 p4 File Format Conversion (PDBQT) p3->p4 p4->d1 d2 Run Docking (AutoDock Vina) d1->d2 d3 Analyze Results d2->d3 val Validation & Interpretation d3->val Proceed to Validation

Caption: A generalized workflow for a molecular docking study.

Data Presentation and Interpretation

The results of the comparative docking study should be organized in a clear and concise manner to facilitate analysis.

Comparative Docking Scores

Summarize the binding affinities of all derivatives against all protein targets in a table.

Derivativeα1A-AR (kcal/mol)β2-AR (kcal/mol)SERT (kcal/mol)NET (kcal/mol)MAO-A (kcal/mol)COX-2 (kcal/mol)
This compound-X.X-X.X-X.X-X.X-X.X-X.X
Derivative 1-Y.Y-Y.Y-Y.Y-Y.Y-Y.Y-Y.Y
Derivative 2-Z.Z-Z.Z-Z.Z-Z.Z-Z.Z-Z.Z
.....................

Note: The values in this table are placeholders and would be populated with the actual docking scores from the simulation.

Analysis of Binding Interactions

For the most promising ligand-protein complexes (i.e., those with the lowest binding energies), visualize the binding poses and analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This detailed analysis can provide insights into the structural determinants of binding affinity and selectivity.

Validation of Docking Results: Ensuring Scientific Rigor

Validating the docking protocol is a critical step to ensure the reliability of the computational predictions.[10][11][12]

Re-docking of a Known Ligand

If a crystal structure with a co-crystallized ligand is available for a target protein, a common validation method is to extract the native ligand and then dock it back into the active site.[10][13] The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[10][13]

Correlation with Experimental Data

The most robust validation involves correlating the docking scores with experimentally determined biological activities (e.g., IC50 or Ki values) for a set of known active and inactive compounds.[12] A strong correlation between the predicted binding affinities and the experimental data provides confidence in the predictive power of the docking model.

Logical Flow of Docking Validation

validation_logic start Docking Protocol has_crystal Crystal Structure with Co-crystallized Ligand Available? start->has_crystal redock Perform Re-docking of Native Ligand has_crystal->redock Yes has_experimental Experimental Activity Data Available? has_crystal->has_experimental No calc_rmsd Calculate RMSD between P docked and Crystal Poses redock->calc_rmsd rmsd_check RMSD < 2.0 Å? calc_rmsd->rmsd_check protocol_validated Docking Protocol Validated rmsd_check->protocol_validated Yes protocol_not_validated Refine Docking Protocol rmsd_check->protocol_not_validated No has_experimental->protocol_not_validated No (Limited Validation) correlate Correlate Docking Scores with Experimental Data has_experimental->correlate Yes correlation_check Good Correlation? correlate->correlation_check correlation_check->protocol_validated Yes correlation_check->protocol_not_validated No

Caption: A decision tree for the validation of a molecular docking protocol.

Conclusion and Future Directions

This guide has provided a foundational methodology for conducting comparative docking studies on this compound derivatives. By following a logical approach to target selection, employing a rigorous docking protocol, and critically validating the results, researchers can generate valuable hypotheses about the potential biological activities of this novel class of compounds. The in silico findings from such a study can then guide the synthesis of the most promising derivatives and their subsequent experimental evaluation, accelerating the drug discovery process. Future work should focus on expanding the library of derivatives and exploring a wider range of potential protein targets as more information becomes available.

References

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Link]
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan St
  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research - PMC. [Link]
  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google P
  • This compound | C9H11FO | CID 14943416 - PubChem. [Link]
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]
  • Selection of protein conformations for structure-based polypharmacology studies - IRIS Unimore. [Link]
  • Molecular Docking: Navigating the Realm of Drug Discovery at the
  • Docking Screens for Novel Ligands Conferring New Biology - PMC - PubMed Central. [Link]
  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery - IJPPR. [Link]
  • [DERIVATIVES OF 1-(4-HYDROXYPHENYL)-3-PHENYLPROPANOL CONTAINING A BASIC GROUP IN POSITION 2] - PubMed. [Link]
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - SciSpace. [Link]
  • What is the mechanism of Phenylpropanol?
  • COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDID
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed. [Link]
  • Identification of novel compounds against three targets of SARS CoV-2 coronavirus by combined virtual screening and supervised machine learning - PMC - PubMed Central. [Link]
  • PHENYLPROPANOL -
  • Docking-based inverse virtual screening strategy for identification of novel protein targets for triclosan | Request PDF - ResearchG
  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. [Link]
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]
  • (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Chiral 3-(3-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their quantification.[3][4] This guide provides an objective comparison of key analytical techniques for the validation of the enantiomeric excess of 3-(3-Fluorophenyl)propan-1-ol, a chiral building block of interest in medicinal chemistry. This document is designed to move beyond a simple listing of methods, offering in-depth technical insights and field-proven advice to support informed decision-making in your laboratory.

The Criticality of Enantiomeric Purity in Drug Development

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds.[3][5] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[2] Therefore, regulatory bodies like the FDA and EMA have stringent requirements for the stereoisomeric purity of chiral drugs.[3] Accurate and validated methods for determining enantiomeric excess are thus not merely a matter of analytical chemistry but a cornerstone of drug safety and efficacy.

Chromatographic Approaches for Enantiomeric Resolution

Chromatographic techniques are the workhorses for chiral separations in the pharmaceutical industry due to their high resolution and sensitivity.[2][6] The fundamental principle involves creating a chiral environment where the two enantiomers interact differently, leading to their separation. This can be achieved through a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on an achiral column.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric excess determination.[2][6] Its versatility in terms of stationary phases and mobile phase compositions allows for the separation of a broad range of chiral compounds.

Underlying Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Experimental Protocol: Chiral HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for chiral alcohols.[2][8] For this compound, a column like Chiralcel® OD-H or Chiralpak® AD-H would be a primary choice.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The ratio of these solvents is critical for achieving optimal resolution and is often determined through a screening process. A starting point could be Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

  • Detection: UV detection at a wavelength where the phenyl group of the analyte absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization & Validation SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection ColumnSelection Select Chiral Column (e.g., Chiralcel® OD-H) ColumnSelection->Injection Separation Isocratic Elution (Hexane:IPA) Injection->Separation Detection UV Detection (254 nm) Separation->Detection DataAnalysis Analyze Chromatogram (Calculate Resolution & ee) Detection->DataAnalysis Optimization Optimize Mobile Phase (Adjust %IPA) DataAnalysis->Optimization If Resolution < 1.5 Validation Method Validation (ICH Q2(R2)) DataAnalysis->Validation If Resolution ≥ 1.5 Optimization->Injection

Caption: Workflow for chiral HPLC method development.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers high efficiency and fast analysis times.[9]

Underlying Principle: Separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[10][11] The enantiomers exhibit different partitioning between the mobile (carrier gas) and stationary phases.

Experimental Protocol: Chiral GC for this compound

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase (CSP): A column coated with a derivatized cyclodextrin, such as CP-Chirasil-DEX CB, is a common choice for resolving chiral alcohols.[10]

  • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.

  • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 180°C) at a rate of 5-10°C/min.

  • Injector and Detector Temperature: Typically set at 250°C.

  • Sample Preparation: The sample can be injected directly if sufficiently volatile, or it can be derivatized to increase volatility and improve peak shape.[10][12] For alcohols, acylation to form esters is a common derivatization strategy.[10]

Workflow for Chiral GC Method Development:

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization & Validation SamplePrep Sample Preparation (Direct or Derivatization) Injection Inject Sample SamplePrep->Injection ColumnSelection Select Chiral Column (e.g., Cyclodextrin-based) ColumnSelection->Injection Separation Temperature Programmed Elution Injection->Separation Detection FID Detection Separation->Detection DataAnalysis Analyze Chromatogram (Calculate Resolution & ee) Detection->DataAnalysis Optimization Optimize Temperature Program DataAnalysis->Optimization If Resolution < 1.5 Validation Method Validation (ICH Q2(R2)) DataAnalysis->Validation If Resolution ≥ 1.5 Optimization->Injection

Caption: Workflow for chiral GC method development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[13] It combines the advantages of both GC and HPLC, offering fast separations with reduced organic solvent consumption.[14][15]

Underlying Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[13] The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to high efficiency and rapid analysis.[3] Chiral separation is achieved using the same types of CSPs as in HPLC.[14]

Experimental Protocol: Chiral SFC for this compound

  • Instrumentation: An SFC system with a back-pressure regulator and a suitable detector (e.g., UV or PDA).

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns used in HPLC are also widely used in SFC.[14]

  • Mobile Phase: Supercritical CO2 with a small percentage of a polar co-solvent (modifier), such as methanol or ethanol. The choice and percentage of the modifier are key parameters for optimizing the separation.

  • Flow Rate, Back Pressure, and Temperature: These parameters are optimized to achieve the best separation. Typical conditions might include a flow rate of 3 mL/min, a back pressure of 150 bar, and a temperature of 40°C.

  • Detection: UV detection at 254 nm.

Workflow for Chiral SFC Method Development:

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization & Validation SamplePrep Sample Preparation (Dissolve in Co-solvent) Injection Inject Sample SamplePrep->Injection ColumnSelection Select Chiral Column ColumnSelection->Injection Separation Supercritical Fluid Elution (CO2 + Modifier) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Analyze Chromatogram (Calculate Resolution & ee) Detection->DataAnalysis Optimization Optimize Modifier, Pressure, Temp. DataAnalysis->Optimization If Resolution < 1.5 Validation Method Validation (ICH Q2(R2)) DataAnalysis->Validation If Resolution ≥ 1.5 Optimization->Injection

Caption: Workflow for chiral SFC method development.

Spectroscopic Approaches for Enantiomeric Excess Determination

While chromatography is dominant, spectroscopic methods offer alternative and sometimes complementary approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR can be used to determine enantiomeric excess by making the enantiomers diastereotopically related in the NMR spectrum.[16] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample.[17][18]

Underlying Principle: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[19] This results in different chemical shifts for corresponding protons (or other nuclei) in the two enantiomers, allowing for their integration and the calculation of the enantiomeric ratio.

Experimental Protocol:

  • Acquire a standard ¹H NMR spectrum of the racemic this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a sub-stoichiometric amount of a suitable CSA (e.g., a chiral alcohol or a lanthanide shift reagent).

  • Acquire another ¹H NMR spectrum.

  • Identify a well-resolved signal that has split into two peaks corresponding to the two enantiomers.

  • Integrate the two peaks to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[5][20][21] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20] While not a primary method for quantifying enantiomeric excess, it is invaluable for confirming the identity of the major enantiomer. The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known enantiomer to assign the absolute configuration.[20][22]

Comparative Analysis of Techniques

Technique Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction with a chiral stationary phase.[7]Wide applicability, well-established, good for preparative scale.[6]Higher solvent consumption, longer run times compared to SFC.Routine analysis and purification of a wide range of chiral compounds.
Chiral GC Differential partitioning on a chiral stationary phase.[9]High resolution, fast analysis, requires small sample size.[9]Limited to volatile and thermally stable compounds.[9]Analysis of volatile chiral alcohols, amines, and esters.
Chiral SFC Separation using a supercritical fluid mobile phase and a chiral stationary phase.[14][15]Fast, "green" (less organic solvent), high throughput.[13]Higher initial instrument cost.High-throughput screening and purification in drug discovery.[23]
NMR with CSA Formation of transient diastereomeric complexes.[17][19]No separation needed, relatively fast, provides structural information.Lower sensitivity than chromatographic methods, requires a suitable CSA.Rapid screening and confirmation of enantiomeric ratio.
VCD Differential absorption of circularly polarized IR light.[20]Determines absolute configuration.[5][21]Requires specialized instrumentation and computational analysis, not for ee determination.Unambiguous assignment of the absolute configuration of a new chiral entity.

Validation of the Chosen Analytical Method

Once a suitable method for determining the enantiomeric excess of this compound has been developed, it must be validated to ensure it is fit for its intended purpose.[24] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, specifically ICH Q2(R2).[25][26][27]

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For enantiomeric excess determination, this means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed for the minor enantiomer in the presence of the major enantiomer.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known amounts of the two enantiomers.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

Conclusion

The selection of an analytical technique for the validation of the enantiomeric excess of chiral this compound depends on several factors, including the available instrumentation, sample throughput requirements, and the specific goals of the analysis. Chiral HPLC, GC, and SFC are all powerful separative techniques capable of providing accurate and precise results. NMR with chiral solvating agents offers a rapid, non-separative alternative, while VCD is the gold standard for determining absolute configuration. A thorough validation according to ICH guidelines is essential to ensure the reliability of the chosen method for its application in a regulated environment.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations.
  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • PubMed. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • ACS Publications. (n.d.). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • ScienceDirect. (n.d.). Vibrational circular dichroism absolute configuration determination of natural products.
  • News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography.
  • PubMed. (n.d.). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.
  • American Laboratory. (n.d.). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • ResearchGate. (2025, August 7). NMR determination of enantiomeric excess.
  • NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Benchchem. (n.d.). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
  • NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • University of Bristol. (n.d.). Determination of enantiomeric excess.
  • SIELC Technologies. (2018, February 16). 3-Phenyl-1-propanol.
  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10.
  • PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • PubMed. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • ResearchGate. (2010, August 31). Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Biosynth. (n.d.). 3-(3-Chlorophenyl)propan-1-ol.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Benchchem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • Google Patents. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Globe Thesis. (2013, September 24). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst.
  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-(3-Fluorophenyl)propan-1-OL Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the ability to reliably and accurately quantify chemical intermediates is paramount. 3-(3-Fluorophenyl)propan-1-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring that analytical methods for its quantification are robust, reproducible, and transferable across different laboratories is a critical step in quality control and regulatory compliance.

This guide presents a framework for an inter-laboratory comparison study for the analysis of this compound. We will delve into the design of such a study, provide detailed experimental protocols for common analytical techniques, and present a comparative analysis of their performance. The objective is to equip researchers and analytical scientists with the necessary tools to validate their methods and make informed decisions based on empirical data. Our approach is grounded in the principles outlined by international standards for method validation and inter-laboratory studies, such as ISO 5725 and ASTM E691.[1][2][3][4][5][6]

The Foundation: Designing a Robust Inter-Laboratory Study

The primary goal of an inter-laboratory study (ILS) is to determine the precision of a test method when performed by different users in different laboratories.[3][6] The precision is typically expressed in terms of repeatability and reproducibility.[2][7]

  • Repeatability (sr): The variation arising when the same measurement process is used by the same operator on the same equipment over a short period.

  • Reproducibility (sR): The variation arising when the same measurement process is used among different instruments, operators, or laboratories.[2]

A successful ILS requires meticulous planning, from sample preparation to statistical analysis.[8] The workflow below outlines the essential stages of the study.

Inter-Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objective (Assess Method Precision) B Select Participating Laboratories (Minimum of 8-10 recommended) A->B C Prepare & Verify Homogenous Test Material (this compound) B->C D Develop & Distribute Detailed Analytical Protocol & Reporting Forms C->D E Laboratories Receive & Analyze Samples (Perform n=3 Replicates) D->E F Laboratories Report Results Using Standardized Form E->F G Collect & Tabulate Data F->G H Perform Statistical Analysis (Outlier Tests, ANOVA) G->H I Calculate Repeatability (sr) & Reproducibility (sR) per ASTM E691 H->I J Publish Final Comparison Report I->J

Caption: Workflow for an Inter-Laboratory Comparison Study.

The Analytical Arsenal: Methods for Quantifying this compound

Three prevalent analytical techniques are suitable for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.[9][10] It is particularly well-suited for volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in ethyl acetate.

    • Create a working standard at 100 µg/mL by diluting the stock solution.

    • Prepare an internal standard (ISTD) solution (e.g., 3-phenyl-1-propanol) at 100 µg/mL.[11]

    • For analysis, combine 100 µL of the working standard and 100 µL of the ISTD solution, and dilute to 1.0 mL with ethyl acetate.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 154, 136, 109) and Scan mode (m/z 40-400) for confirmation.

The causality for choosing a non-polar DB-5ms column lies in its versatility and robustness for separating a wide range of semi-volatile compounds. The temperature program is designed to ensure good peak shape for the analyte while allowing for the elution of any higher-boiling impurities within a reasonable runtime.

GC-MS_Workflow A Sample Preparation Dissolve in Ethyl Acetate Add Internal Standard B GC Injection Volatilization in Inlet (250°C) A->B C Chromatographic Separation Separation on DB-5ms Column Temperature Gradient B->C D Mass Spectrometry Ionization (EI, 70 eV) Mass Filtering (Quadrupole) Detection C->D E Data Analysis Peak Integration Quantification vs. ISTD D->E

Caption: Standard workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For this compound, a reversed-phase method is most appropriate. The choice of a FluoroPhenyl stationary phase can offer alternative selectivity compared to a standard C18 column, particularly for fluorinated compounds, due to unique dipole-dipole and pi-pi interactions.[12]

  • Sample and Mobile Phase Preparation:

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Preparation: Prepare a sample solution of this compound at approximately 0.5 mg/mL in the diluent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

    • Column: Poroshell 120 FluoroPhenyl, 4.6 x 100 mm, 2.7 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 30% B (re-equilibration)

The use of a gradient elution is essential to ensure a sharp peak for the analyte and to elute any potential impurities with different polarities. Formic acid is used as a mobile phase modifier to ensure good peak shape and reproducibility.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a primary ratio method of measurement without the need for a specific reference standard of the analyte, offering high precision and accuracy.[13] The quantity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from a certified internal standard of known purity and concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or higher.

    • Pulse Program: A standard 90° pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically >30 s to ensure full relaxation).

    • Number of Scans: 16 or more for a good signal-to-noise ratio.

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved triplet signal of the -CH2-OH protons (~3.5 ppm) of this compound and a known signal from the internal standard (e.g., the singlet from maleic acid at ~6.3 ppm).

The choice of a long relaxation delay is the most critical parameter in qNMR to ensure that the signal intensity is directly proportional to the number of protons, which is the fundamental principle of the technique.

Comparative Performance Analysis

Following the execution phase, the collected data is analyzed to compare the performance of each method across the participating laboratories. Outliers are first identified and removed using statistical tests like Grubbs' or Cochran's test.[14] The remaining data is used to calculate the mean, repeatability (sr), and reproducibility (sR) standard deviations.[8]

Table 1: Hypothetical Inter-Laboratory Study Results for this compound (True Value = 100.0 mg/L)

ParameterGC-MSHPLC-UVqNMR
Number of Labs (p) 10108
Mean Concentration (mg/L) 101.299.5100.3
Trueness (Bias, %) +1.2%-0.5%+0.3%
Repeatability SD (sr) 1.82.20.9
Reproducibility SD (sR) 3.54.11.5
Repeatability RSD (%RSDr) 1.78%2.21%0.90%
Reproducibility RSD (%RSDR) 3.46%4.12%1.49%
Discussion of Results

The hypothetical data in Table 1 illustrates the strengths and weaknesses of each technique.

  • GC-MS shows good trueness and solid precision. Its high specificity from mass detection makes it an excellent choice for identifying and quantifying the analyte, especially in complex matrices where impurities might co-elute in an HPLC system.[15]

  • HPLC-UV demonstrates acceptable performance and is often the most accessible and robust technique in a typical QC laboratory. Its slightly higher variability (%RSDR) could be attributed to differences in system configurations, column packing, and mobile phase preparation across labs.

  • qNMR stands out for its exceptional trueness (lowest bias) and superior precision (lowest %RSDr and %RSDR). This is expected, as it is a primary method. However, the higher equipment cost and the requirement for specialized expertise may limit its use to reference laboratories or for the certification of standards.

Selecting the Optimal Analytical Method

The choice of analytical method depends on the specific application, available resources, and the required level of accuracy and precision. The following decision-making workflow can guide researchers in selecting the most appropriate technique.

Caption: Decision workflow for selecting an analytical method.

Conclusion

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to established standards like ASTM E691 and ISO 5725, laboratories can generate high-quality, comparable data.[1][3] The detailed protocols for GC-MS, HPLC, and qNMR serve as a validated starting point for method implementation. The comparative analysis demonstrates that while all three methods are viable, the optimal choice is contingent upon the specific analytical challenge. A well-designed inter-laboratory study is an invaluable tool, not only for validating a specific method but also for fostering confidence in the quality and consistency of analytical results across the scientific community.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Source
  • ISO 5725 Definition Of Accuracy | Innov
  • ASTM E691 - 18 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Source
  • ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog. Source
  • ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Source
  • ASTM E691-22 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Source
  • ISO 5725: Measurement Accuracy Standards. Source
  • BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. Source
  • ASTM E691-21 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Source
  • ISO 5725-2:2019 – Accuracy Method For Repe
  • Guidance for the validation of pharmaceutical quality control analytical methods. Source
  • Validation of Impurity Methods, Part II. Source
  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison st
  • Validation Of Analytical Methods For Pharmaceutical Analysis. Source
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Source
  • Assessing interlaboratory comparison d
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Source
  • Analytical method valid
  • Interlaboratory comparison - PE100+ Associ
  • Q2(R2) Validation of Analytical Procedures - FDA. Source
  • Crossover inter-laboratory study design to evaluate intra- and inter-labor
  • Supplementary Information - The Royal Society of Chemistry. Source
  • Set-up and evaluation of interlabor
  • A simple methodology to analyze inter-laboratory data: a simul
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Source
  • A Comparative Spectroscopic and Purity Analysis of Synthesized versus Commercial 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Source
  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times. Source
  • Inter laboratory Comparison 2023 Report - Benchmark Intern
  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Source
  • Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Source
  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Source
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Source
  • This compound | C9H11FO | CID 14943416 - PubChem. Source
  • 3-Phenyl-1-propanol - SIELC Technologies. Source
  • (U)HPLC columns - Teknokroma. Source
  • Interlaboratory comparisons to demonstrate the competence of two similar mobile labor
  • 1-(3-FLUOROPHENYL)PROPAN-1-OL | 701-38-2 - ChemicalBook. Source
  • propan-1-ol H-1 proton nmr spectrum. Source
  • How a laboratory designs and evalu
  • Liquid Nuclear Magnetic Resonance (NMR)
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Source
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses. Source
  • Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies. Source
  • Identification by Gas Chromatography-Mass Spectrometry of 150 Compounds in Propolis. Source
  • INTER LABORATORY COMPARISONS 2022 - EMI - QCC. Source

Sources

Safety Operating Guide

Navigating the Disposal of 3-(3-Fluorophenyl)propan-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Fluorophenyl)propan-1-ol, a halogenated aromatic alcohol. By understanding the chemical's characteristics and the principles of hazardous waste management, laboratory personnel can ensure a safe and compliant workflow.

Core Directive: Understanding the Nature of this compound for Safe Disposal

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of a fluorine atom on the phenyl ring places it in this category, dictating a specific set of disposal protocols mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

The primary and most effective method for the disposal of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility. This process is designed to break the strong carbon-fluorine bonds and convert the compound into less harmful substances.

It is crucial to recognize that this chemical may exhibit one or more hazardous characteristics as defined by the EPA:

  • Toxicity: Fluorinated compounds can have varying degrees of toxicity, and it is prudent to handle this chemical as potentially harmful if inhaled, ingested, or absorbed through the skin.

  • Corrosivity: Not expected for this type of compound.

  • Reactivity: Not expected to be reactive under normal conditions.

Due to the potential for these hazards, this compound must be managed as hazardous waste from the point of generation to its final disposal.

Scientific Integrity & Logic: A Self-Validating System for Disposal

A robust and trustworthy disposal protocol is a self-validating system. This means that each step is grounded in scientific principles and regulatory standards, ensuring safety and compliance.

Expertise & Experience in Practice

The choice of incineration as the primary disposal method is not arbitrary. Halogenated organic compounds are often resistant to biological degradation and can persist in the environment. High-temperature incineration provides the necessary energy to break the stable chemical bonds, particularly the carbon-halogen bonds, ensuring complete destruction.

Trustworthiness Through Adherence to Protocols

Following a standardized, step-by-step procedure minimizes the risk of accidental release, exposure, and improper disposal. This builds a trustworthy safety culture within the laboratory.

Authoritative Grounding & Comprehensive References

All procedures outlined in this guide are based on established safety protocols and regulatory guidelines from authoritative sources. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the principles of handling halogenated organic compounds are well-documented by regulatory bodies like the EPA.[1][2][3][4][5]

Hazard Profile and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE). Based on data for similar fluorinated aromatic compounds, the primary hazards include:

  • Skin Irritation: May cause irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

The following PPE is mandatory when handling this chemical:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation or absorption. Always check glove compatibility charts.[6]
Body Protection A flame-resistant laboratory coat and closed-toe shoes.To protect skin and clothing from spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of any vapors.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a clear, actionable workflow for the safe disposal of this compound.

Step 1: Waste Identification and Segregation
  • Identify: Clearly identify the waste as "Halogenated Organic Waste" and include the full chemical name: "this compound".

  • Segregate: Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7] Use a dedicated, clearly labeled waste container for halogenated compounds.

Step 2: Containerization
  • Select an Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap. The container must be in good condition with no leaks or cracks.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 3: Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 4: Disposal Request and Pickup
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) department.

  • Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your SAA and the time limits for accumulation.[9]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety cluster_DisposalFacility Licensed Hazardous Waste Facility A Generation of This compound Waste B Identify as 'Halogenated Organic Waste' A->B Step 1a C Select & Label Appropriate Waste Container B->C Step 1b & 2 D Store in Designated SAA with Secondary Containment C->D Step 3 E Submit Waste Pickup Request to EHS D->E Step 4a F EHS Collects Labeled Waste Container E->F Step 4b G Consolidation with other Halogenated Organic Wastes F->G H Transportation to Licensed Facility G->H I High-Temperature Incineration H->I J Final Disposition I->J

Caption: Disposal workflow for this compound.

Logical Relationships in Waste Segregation

WasteSegregation Waste Chemical Waste Generated Halogenated Halogenated Organic Waste (e.g., this compound) Waste->Halogenated NonHalogenated Non-Halogenated Organic Waste Waste->NonHalogenated Aqueous Aqueous Waste (Acids/Bases) Waste->Aqueous Incineration High-Temperature Incineration Halogenated->Incineration OtherTreatment Other Appropriate Treatment/Disposal NonHalogenated->OtherTreatment Aqueous->OtherTreatment

Caption: Decision tree for chemical waste segregation.

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics.
  • MLI Environmental. (2023). Four Characteristics of Hazardous Waste.
  • Choice MedWaste. (2023). What Are the 4 EPA Hazardous Waste Characteristics?
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • NSTA. (2023). Laboratory Waste Disposal Safety Protocols.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Bucknell University. (2016). Hazardous Waste Segregation.

Sources

Navigating the Safe Handling of 3-(3-Fluorophenyl)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 3-(3-Fluorophenyl)propan-1-ol, a fluorinated aromatic alcohol, presents unique safety considerations that demand meticulous attention to protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile

Based on available data for analogous substances, this compound is anticipated to be a skin and eye irritant.[1] Ingestion and inhalation may also be harmful.[2] Therefore, a comprehensive approach to personal protective equipment (PPE) is paramount to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling this compound. This ensures protection against various potential exposure routes.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves are the first line of defense. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including aromatic compounds and alcohols.[3][4] Always double-glove when handling neat material or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection Chemical splash goggles that provide a tight seal around the eyes are mandatory to prevent splashes and vapors from causing severe eye irritation or damage.[3] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[3] Standard safety glasses do not offer sufficient protection.
Body Protection A flame-resistant laboratory coat is essential. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. Long pants and closed-toe shoes are mandatory to protect the skin from potential exposure.[5]
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Inspect Inspect Chemical Fume Hood Prep->Inspect Gather Gather Materials Inspect->Gather Transfer Transfer Chemical Gather->Transfer React Perform Reaction Transfer->React Workup Conduct Work-up React->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste Segregate->Dispose

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly as detailed in the table above.

    • Inspect Chemical Fume Hood: Verify that the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Transfer Chemical: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Avoid pouring directly from the bottle.

    • Perform Reaction: Conduct all experimental procedures within the confines of the chemical fume hood.

    • Conduct Work-up: Any post-reaction work-up should also be performed in the fume hood.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

    • Segregate Waste: This is a critical step. As a fluorinated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste streams.[8]

    • Dispose of Waste: Ensure the waste container is properly labeled with the full chemical name and is tightly sealed.[7] Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. Being prepared is your best defense.

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill or Exposure Occurs Assess Assess the Situation Spill->Assess Skin Skin Contact: Remove Contaminated Clothing Rinse with Water for 15 min Spill->Skin Eye Eye Contact: Flush with Eyewash for 15 min Spill->Eye Inhalation Inhalation: Move to Fresh Air Spill->Inhalation Evacuate Evacuate Immediate Area (If Necessary) Assess->Evacuate Large Spill Alert Alert Supervisor & Safety Officer Assess->Alert Contain Contain the Spill Assess->Contain Small Spill Absorb Absorb with Inert Material Contain->Absorb Collect Collect and Dispose as Halogenated Waste Absorb->Collect SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Caption: A clear action plan for emergency situations involving this compound.

In the event of a small spill , contain it with an inert absorbent material (e.g., sand, vermiculite), and then collect it in a sealed container for disposal as halogenated waste. For a large spill , evacuate the area and alert your institution's emergency response team.

For skin contact , immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] For eye contact , flush with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[1] If inhaled , move to fresh air and seek medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any associated waste is not just a safety requirement but also an environmental responsibility. As a halogenated organic compound, it must not be disposed of down the drain.[8]

Waste Segregation is Key:

  • Halogenated Organic Waste: All materials contaminated with this compound, including the compound itself, reaction mixtures, contaminated solvents, and absorbent materials from spills, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[6][7]

  • Non-Halogenated Waste: Keep this waste stream separate to avoid costly and complex disposal procedures.[8]

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (1986). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams.
  • U.S. Environmental Protection Agency. (1985). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • University of Illinois Urbana-Champaign. (n.d.). Personal Protective Equipment (PPE).
  • Spirits & Distilling. (2023). Dress for Success: PPE for Distilleries.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)propan-1-OL
Reactant of Route 2
3-(3-Fluorophenyl)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.